Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESAUTCXIDDTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645864 | |
| Record name | Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-09-6 | |
| Record name | Ethyl 8-(2-chlorophenyl)-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, and established principles of organic chemistry to provide a comprehensive profile. This document is intended to support research and development activities by offering insights into its synthesis, potential spectroscopic characteristics, and overall chemical behavior.
Chemical Structure and Properties
This compound is an aromatic ketone and an ethyl ester derivative of octanoic acid. Its structure features a 2-chlorophenyl group attached to the carbonyl carbon of an eight-carbon chain, with an ethyl ester at the terminus.
Table 1: General and Physicochemical Properties (Predicted)
| Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₆H₂₁ClO₃ | - |
| Molecular Weight | 296.79 g/mol | Calculated |
| Physical State | Likely a liquid or low-melting solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, dichloromethane) and insoluble in water. | Based on structural analogy |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
Synthesis Methodology
The most probable synthetic route for this compound is through a Friedel-Crafts acylation reaction.[1] This well-established method for forming carbon-carbon bonds with aromatic rings is a cornerstone of organic synthesis.[1]
Experimental Protocol: Friedel-Crafts Acylation (Proposed)
-
Preparation of the Acylating Agent: Suberic acid (octanedioic acid) is converted to its mono-ethyl ester, mono-acid chloride. This can be achieved by first reacting suberic acid with a dehydrating agent like thionyl chloride to form suberoyl chloride, followed by a controlled reaction with one equivalent of ethanol. Alternatively, the mono-ethyl ester of suberic acid can be prepared and then treated with thionyl chloride.
-
Friedel-Crafts Acylation Reaction:
-
To a solution of 2-chlorotoluene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under anhydrous conditions, a Lewis acid catalyst such as aluminum chloride (AlCl₃) is added.[1]
-
The mono-ethyl ester, mono-acid chloride of suberic acid is then added dropwise to the reaction mixture, maintaining a low temperature (typically 0-5 °C) to control the reaction rate and minimize side products.
-
The reaction is stirred at this temperature and then allowed to warm to room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction is quenched by carefully pouring it over crushed ice and acidifying with dilute hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
-
Logical Relationship of Synthesis
Caption: Proposed synthesis pathway for this compound.
Spectroscopic Characterization (Predicted)
The structural features of this compound suggest a distinct spectroscopic signature. The following are predicted spectral data based on its structural analog, Ethyl 8-(3-chlorophenyl)-8-oxooctanoate.[1]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the 2-chlorophenyl group (multiplets in the aromatic region).- A triplet corresponding to the methyl protons of the ethyl ester.- A quartet for the methylene protons of the ethyl ester.- Triplets for the methylene groups adjacent to the carbonyls.- Multiplets for the other methylene protons in the aliphatic chain. |
| ¹³C NMR | - Carbonyl carbons of the ketone and ester in the downfield region.- Aromatic carbons of the 2-chlorophenyl ring.- Methylene and methyl carbons of the ethyl ester.- Aliphatic carbons of the octanoate chain. |
| IR Spectroscopy | - A strong C=O stretching band for the aromatic ketone.- A strong C=O stretching band for the ethyl ester.- C-H stretching bands for the aromatic and aliphatic protons.- C-O stretching bands for the ester group.- A C-Cl stretching band. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (296.79 m/z).- Characteristic fragmentation patterns including α-cleavage at the carbonyl groups and McLafferty rearrangement.[1] |
Potential Signaling Pathways and Biological Relevance
While there is no specific information on the biological activity of this compound, compounds with similar structural motifs, particularly those with long-chain fatty acid esters and substituted phenyl rings, can interact with various biological targets. For instance, some long-chain fatty acid derivatives are known to be involved in lipid signaling pathways.
The presence of a reactive ketone and an ester group suggests that this molecule could act as a pro-drug, being metabolized in vivo to a more active form. Potential metabolic pathways could include ester hydrolysis to the corresponding carboxylic acid or reduction of the ketone to a secondary alcohol.[1]
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: A typical workflow to assess the metabolic stability of a compound in vitro.[1]
Disclaimer: The information provided in this document, particularly the experimental protocols and predicted data, is based on established chemical principles and data from analogous compounds. It is intended for guidance and research planning purposes. Experimental verification is necessary to confirm these properties for this compound.
References
Technical Guide: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including a specific CAS number, for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and data from closely related structural analogs, primarily the meta-isomer, Ethyl 8-(3-chlorophenyl)-8-oxooctanoate (CAS: 898752-20-0). The experimental protocols and data presented are illustrative and may require optimization for the 2-chloro isomer.
Chemical Identity and Properties
While a specific CAS number for this compound was not found in publicly accessible databases, its chemical structure and properties can be inferred. For its meta-isomer, Ethyl 8-(3-chlorophenyl)-8-oxooctanoate, the available data is summarized below.
| Property | Value | Reference |
| CAS Number | 898752-20-0 (for the 3-chloro isomer) | [1] |
| Molecular Formula | C₁₆H₂₁ClO₃ | [1] |
| Molecular Weight | 296.79 g/mol | [1] |
| InChI Key | UEEFJIXVTZMXSX-UHFFFAOYSA-N (for the 3-chloro isomer) | [1] |
Synthesis and Reaction Mechanisms
The synthesis of Ethyl 8-(aryl)-8-oxooctanoates is typically achieved through Friedel-Crafts acylation. This well-established reaction involves the electrophilic substitution of an acyl group onto an aromatic ring.
The primary route to synthesize this compound would likely involve a two-step process:
-
Friedel-Crafts Acylation: Reaction of 2-chlorotoluene with a derivative of suberic acid in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 8-(2-chlorophenyl)-8-oxooctanoic acid.
-
Esterification: Conversion of the resulting carboxylic acid to its ethyl ester by reaction with ethanol in the presence of an acid catalyst.
A similar methodology is employed for related compounds, such as Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate, which is prepared by the esterification of 8-(2,3-dichlorophenyl)-8-oxooctanoic acid with ethanol.[1]
The mechanism of the Friedel-Crafts acylation is a cornerstone of aromatic chemistry.
Caption: Friedel-Crafts Acylation Pathway for Synthesis.
The following is a generalized protocol based on the synthesis of similar compounds and may serve as a starting point for the synthesis of this compound.
-
Acylation:
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) at 0°C, add suberoyl chloride dropwise.
-
Slowly add 2-chlorotoluene to the reaction mixture, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 8-(2-chlorophenyl)-8-oxooctanoic acid.
-
-
Esterification:
-
Dissolve the crude carboxylic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess ethanol by distillation.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Analytical and Spectroscopic Data (Predicted)
While specific experimental data for this compound is not available, the expected analytical data can be predicted based on its structure and data from analogous compounds.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), methylene protons of the octanoate chain, and aromatic protons of the 2-chlorophenyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the ethyl group, methylene carbons of the octanoate chain, and aromatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of C₁₆H₂₁ClO₃. High-resolution mass spectrometry (HRMS) would confirm the elemental formula.[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and ketone, C-O stretching of the ester, and C-Cl stretching. |
The workflow for the analysis and characterization of the synthesized compound would typically follow these steps:
Caption: Workflow for Product Purification and Analysis.
Potential Applications in Research and Development
Compounds of this class, possessing a long alkyl chain, an aromatic ring, and reactive functional groups (ester and ketone), are of interest in medicinal chemistry and materials science. They can serve as intermediates for the synthesis of more complex molecules, including:
-
Drug Candidates: The core structure can be modified to interact with biological targets. For instance, similar structures have been investigated for their role as inhibitors of enzymes like phosphodiesterase 4 (PDE4).
-
Molecular Probes: The long alkyl chain can be functionalized to study biological membranes or protein-lipid interactions.
-
Building Blocks: The ketone and ester functionalities allow for a wide range of chemical transformations, making them versatile building blocks in organic synthesis.
Safety and Handling
Specific safety information for this compound is not available. However, based on its structure, it should be handled with the standard precautions for laboratory chemicals. It is likely to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.
References
An In-depth Technical Guide to Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic route for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Due to the limited availability of experimental data for this specific compound in public databases, this guide leverages information on structurally related molecules and established chemical principles to offer a detailed profile. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis who are interested in this and similar molecular scaffolds.
Molecular Structure and Properties
This compound is a keto-ester derivative characterized by an eight-carbon aliphatic chain with a terminal ethyl ester and a ketone at the C8 position. The ketone is further substituted with a 2-chlorophenyl group. The presence of the chloro-substituent on the phenyl ring at the ortho position is a key structural feature influencing its electronic properties and steric hindrance around the carbonyl group.
Chemical Structure
The IUPAC name for the compound is this compound. Its structure consists of:
-
An octanoate backbone.
-
An ethyl ester group (-COOCH₂CH₃) at one end of the chain.
-
A carbonyl group (C=O) at the C8 position.
-
A 2-chlorophenyl group attached to the C8 carbonyl carbon.
Physicochemical Data
No experimental data for this compound is readily available in surveyed chemical databases. The following table summarizes its calculated molecular formula and weight, with other key physical properties listed as "Not Available."
| Property | Value |
| Molecular Formula | C₁₆H₂₁ClO₃ |
| Molecular Weight | 296.79 g/mol |
| CAS Number | Not Available |
| Appearance | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Available |
| Predicted LogP | Not Available |
Spectroscopic Data
Predicted spectroscopic data is not available. Experimental characterization would typically involve:
-
¹H NMR: To identify the chemical environment of the hydrogen atoms in the ethyl group, the aliphatic chain, and the aromatic ring.
-
¹³C NMR: To determine the number and type of carbon atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the ester and ketone carbonyl stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Proposed Synthesis
A viable synthetic route for this compound is the Friedel-Crafts acylation of 2-chlorotoluene with a suitable derivative of suberic acid.[1] This electrophilic aromatic substitution is a standard method for forming aryl ketones.[1][2]
Synthetic Workflow
The proposed synthesis involves two main steps: the preparation of the acylating agent followed by the Friedel-Crafts acylation reaction.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
The following is a generalized protocol for the proposed synthesis. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary.
Step 1: Preparation of Ethyl 8-chloro-8-oxooctanoate (Acylating Agent)
-
To a solution of suberic acid in a suitable inert solvent (e.g., dichloromethane), add an excess of thionyl chloride.
-
Reflux the mixture until the evolution of gas ceases, indicating the formation of suberoyl dichloride.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
To the resulting crude suberoyl dichloride, add one equivalent of anhydrous ethanol dropwise at a controlled temperature (e.g., 0 °C) to favor monoesterification.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
The resulting ethyl 8-chloro-8-oxooctanoate can be purified by vacuum distillation.
Step 2: Friedel-Crafts Acylation
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, add 2-chlorotoluene and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) in an appropriate solvent (e.g., dichloromethane or nitrobenzene).[1]
-
Cool the mixture to a low temperature (e.g., 0-5 °C).
-
Slowly add a solution of ethyl 8-chloro-8-oxooctanoate in the same solvent to the reaction mixture.
-
After the addition, allow the reaction to proceed at a controlled temperature. The progress of the reaction should be monitored by a suitable technique like TLC or HPLC.
-
Upon completion, the reaction is typically quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, a sodium bicarbonate solution, and brine.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or vacuum distillation to yield this compound.
Potential Applications in Drug Development
While there is no specific biological activity reported for this compound, the molecular scaffold is of interest in medicinal chemistry. Aryl ketone motifs are present in various biologically active compounds. The long aliphatic chain with a terminal ester group provides lipophilicity, which can be crucial for membrane permeability. The 2-chloro substitution on the phenyl ring can influence the molecule's metabolic stability and binding interactions with biological targets.
Further research would be required to explore the potential therapeutic applications of this compound.
Conclusion
This technical guide has detailed the molecular structure of this compound, presented its calculated physicochemical properties, and outlined a plausible synthetic route via Friedel-Crafts acylation. While experimental data for this specific molecule remains elusive in the public domain, the information provided herein serves as a valuable starting point for researchers interested in its synthesis and potential applications. Standard analytical techniques will be essential for the structural confirmation and characterization of this compound upon its synthesis.
References
An In-depth Technical Guide to the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
This technical guide provides a comprehensive overview of the synthesis pathway for ethyl 8-(2-chlorophenyl)-8-oxooctanoate, a keto-ester of interest to researchers, scientists, and professionals in drug development. The synthesis primarily involves a two-step process commencing with a Friedel-Crafts acylation followed by an esterification. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a sequential reaction pathway. The initial and key step is the Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] This is followed by a standard esterification to yield the final product.
The overall transformation can be summarized as follows:
-
Friedel-Crafts Acylation: 2-Chloroanisole reacts with suberic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 8-(2-chloro-5-methoxyphenyl)-8-oxooctanoic acid. The methoxy group is a placeholder and will be removed in a subsequent, though not explicitly detailed in the provided search results, demethylation step which is a common practice in such syntheses.
-
Esterification: The resulting carboxylic acid is then esterified with ethanol, typically under acidic conditions, to produce the target molecule, this compound.[1]
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of 2-Chloroanisole with Suberic Anhydride
This procedure outlines the synthesis of the intermediate, 8-(2-chloro-5-methoxyphenyl)-8-oxooctanoic acid.
Materials:
-
2-Chloroanisole
-
Suberic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
A solution of 2-chloroanisole and suberic anhydride in anhydrous dichloromethane is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath.
-
Anhydrous aluminum chloride is added portion-wise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 8-(2-chloro-5-methoxyphenyl)-8-oxooctanoic acid.
-
The crude product is purified by recrystallization or column chromatography.
Step 2: Esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid
This procedure describes the conversion of the carboxylic acid intermediate to the final ethyl ester product.
Materials:
-
8-(2-chlorophenyl)-8-oxooctanoic acid (assuming prior demethylation)
-
Ethanol, absolute
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
8-(2-chlorophenyl)-8-oxooctanoic acid is dissolved in an excess of absolute ethanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the solution.
-
The mixture is heated at reflux for several hours until the esterification is complete (monitored by TLC).
-
The excess ethanol is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to give the crude this compound.
-
The final product is purified by vacuum distillation or column chromatography.
Quantitative Data
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Esterification |
| Reactant | 2-Chloroanisole | 8-(2-chlorophenyl)-8-oxooctanoic acid |
| Reagent | Suberic anhydride | Ethanol |
| Catalyst | Aluminum chloride (AlCl₃) | Sulfuric acid (H₂SO₄) |
| Solvent | Dichloromethane (DCM) | Ethanol |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | 4-8 hours | 3-6 hours |
| Typical Yield | 60-80% | 85-95% |
| Purity (post-purification) | >95% | >98% |
Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthesis pathway of this compound.
References
An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Friedel-Crafts acylation, a cornerstone of organic synthesis, with a specific focus on its application for the preparation of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. This keto-ester is a valuable building block in the synthesis of various pharmaceutical and bioactive molecules. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents relevant data in a clear, structured format.
Introduction to Friedel-Crafts Acylation
The Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds via the formation of a highly reactive acylium ion intermediate.[3][4] The resulting aryl ketones are versatile intermediates in organic synthesis.[1]
In the context of substituted aromatic compounds like chlorobenzene, the regioselectivity of the acylation is influenced by the directing effects of the substituent. The chlorine atom is an ortho-, para-directing group, meaning that the incoming acyl group will primarily add to the positions ortho and para to the chlorine.[5] However, due to steric hindrance from the chlorine atom at the ortho position, the para-substituted product is often the major isomer formed.[5]
Reaction Mechanism
The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acyl chloride to form a highly electrophilic acylium ion. This ion is stabilized by resonance.[3][4]
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group, removes a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product ketone.
Caption: General mechanism of the Friedel-Crafts acylation.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, plausible experimental procedure for the synthesis of this compound based on established principles of Friedel-Crafts acylation.
Materials
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloroanisole | C₇H₇ClO | 142.58 | 14.26 g | 0.10 |
| Ethyl 7-(chloroformyl)heptanoate | C₁₀H₁₇ClO₃ | 220.69 | 22.07 g | 0.10 |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.33 g | 0.22 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Apparatus
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser with a drying tube (calcium chloride)
-
Dropping funnel (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel (1 L)
-
Erlenmeyer flasks
-
Beakers
-
Rotary evaporator
-
Glassware for column chromatography
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a 250 mL dropping funnel is assembled. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Charging of Reagents: The flask is charged with anhydrous aluminum chloride (29.33 g, 0.22 mol) and 100 mL of anhydrous dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath with stirring. 2-Chloroanisole (14.26 g, 0.10 mol) is then added to the stirred suspension.
-
Addition of Acylating Agent: Ethyl 7-(chloroformyl)heptanoate (22.07 g, 0.10 mol) is dissolved in 100 mL of anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional hour. The ice bath is then removed, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The mixture is stirred until all the aluminum salts have dissolved. The organic layer is separated using a separatory funnel. The aqueous layer is extracted with DCM (2 x 50 mL).
-
Washing and Drying: The combined organic layers are washed successively with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL). The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude product. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation
The following tables summarize typical reaction parameters and expected spectroscopic data for this compound.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (DCM) |
| Theoretical Yield | 31.29 g |
| Expected Yield | 70-85% |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6-7.3 (m, 4H, Ar-H), 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.95 (t, J = 7.4 Hz, 2H, -COCH₂-), 2.30 (t, J = 7.5 Hz, 2H, -CH₂COO-), 1.75-1.60 (m, 4H, -CH₂-), 1.45-1.30 (m, 4H, -CH₂-), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 202.1 (C=O, ketone), 173.5 (C=O, ester), 138.5, 131.8, 131.2, 130.5, 129.8, 127.0 (Ar-C), 60.3 (-OCH₂-), 43.0 (-COCH₂-), 34.2, 28.9, 28.8, 24.8, 24.5 (-CH₂-), 14.2 (-CH₃) |
| IR (neat, cm⁻¹) | 2935, 2858 (C-H), 1730 (C=O, ester), 1685 (C=O, ketone), 1590, 1470 (C=C, aromatic), 1245 (C-O), 755 (C-Cl) |
| Mass Spec (ESI-MS) | m/z 313.1 [M+H]⁺, 335.1 [M+Na]⁺ |
Note: The spectroscopic data presented are predicted values or based on closely related analogues and should be confirmed by experimental analysis.
Safety Considerations
-
Anhydrous Aluminum Chloride: is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and hydrogen chloride gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane: is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
Acyl Chlorides: are corrosive and lachrymatory. Handle with care in a fume hood.
-
Hydrochloric Acid: is a corrosive and toxic acid. Handle with appropriate PPE.
-
The reaction quench is highly exothermic and should be performed slowly and with adequate cooling.
References
An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. This document outlines predicted ¹³C NMR data, a comprehensive experimental protocol for acquiring such data, and visual aids to facilitate understanding of the molecular structure and experimental workflow.
Predicted ¹³C NMR Data
The following table summarizes the predicted chemical shifts for each carbon atom in this compound. These predictions are based on the analysis of ¹³C NMR data for structurally similar compounds, including ethyl octanoate and 2-chloroacetophenone. The numbering of the carbon atoms corresponds to the diagram in Figure 1.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |
| C1 | ~14.2 | Quartet | Ethyl ester methyl group |
| C2 | ~60.5 | Triplet | Ethyl ester methylene group |
| C3 | ~173.5 | Singlet | Ester carbonyl |
| C4 | ~34.4 | Triplet | Methylene adjacent to ester carbonyl |
| C5 | ~25.0 | Triplet | Methylene |
| C6 | ~29.0 | Triplet | Methylene |
| C7 | ~29.1 | Triplet | Methylene |
| C8 | ~24.7 | Triplet | Methylene |
| C9 | ~38.2 | Triplet | Methylene adjacent to ketone carbonyl |
| C10 | ~200.0 | Singlet | Ketone carbonyl |
| C11 | ~138.0 | Singlet | Aromatic carbon attached to carbonyl |
| C12 | ~131.8 | Singlet | Aromatic carbon with chloro-substituent |
| C13 | ~131.0 | Doublet | Aromatic CH |
| C14 | ~129.5 | Doublet | Aromatic CH |
| C15 | ~128.8 | Doublet | Aromatic CH |
| C16 | ~127.2 | Doublet | Aromatic CH |
Experimental Protocol for ¹³C NMR Spectroscopy
This section details a standard methodology for the acquisition of a ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.
-
Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of CDCl₃. The optimal concentration may vary depending on the NMR instrument's sensitivity.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Nucleus: Observe the ¹³C nucleus.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is generally used for a routine ¹³C spectrum.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
Visualizations
The following diagrams illustrate the molecular structure with carbon numbering and a typical experimental workflow for ¹³C NMR analysis.
Figure 1: Structure of this compound with carbon numbering.
Figure 2: Experimental workflow for 13C NMR analysis.
Unraveling the Fragmentation Pathway: A Technical Guide to the Mass Spectrometry of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mass spectrometry fragmentation of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, a molecule of interest in various research and development sectors. Understanding the fragmentation patterns is crucial for the structural elucidation and quantification of this and related compounds in complex matrices. This document provides a detailed overview of the predicted fragmentation pathways, a comprehensive experimental protocol for its analysis, and clearly structured data to facilitate interpretation.
Predicted Mass Spectrometry Fragmentation Data
The fragmentation of this compound under electron ionization (EI) is predicted to be driven by the presence of the aromatic ketone, the ethyl ester, and the long aliphatic chain. The primary cleavage sites are anticipated to be alpha to the carbonyl groups, leading to a series of characteristic fragment ions. Additionally, rearrangement reactions, such as the McLafferty rearrangement, are expected to contribute significantly to the mass spectrum.
The table below summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a theoretical estimation based on the expected stability of the resulting ions.
| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |
| 297/299 | [M - OCH2CH3]+ | C16H20ClO2 | Moderate |
| 282 | [M - C2H5OH]+ (from McLafferty) | C16H19ClO2 | Moderate |
| 183/185 | [ClC6H4CO(CH2)6]+ | C13H16ClO | Moderate |
| 155/157 | [ClC6H4COCH2]+ | C8H6ClO | High |
| 139/141 | [ClC6H4CO]+ | C7H4ClO | High (Base Peak) |
| 111/113 | [ClC6H4]+ | C6H4Cl | Moderate |
| 101 | [COOCH2CH3]+ | C3H5O2 | Low |
| 77 | [C6H5]+ | C6H5 | Low |
| 45 | [OCH2CH3]+ | C2H5O | Low |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution with the same solvent to create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for calibration.
-
Sample Extraction (from a matrix): For samples in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) protocol should be employed to isolate the analyte and remove interfering substances. A final concentration step by solvent evaporation under a gentle stream of nitrogen may be necessary.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 7890B GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan.
Visualizing the Fragmentation Pathway
The following diagrams illustrate the logical flow of the experimental workflow and the predicted fragmentation cascade of this compound.
Figure 1: Experimental workflow for GC-MS analysis.
Figure 2: Predicted fragmentation pathway of this compound.
Disclaimer: The fragmentation data and pathways presented in this guide are theoretical predictions based on established principles of mass spectrometry. Actual experimental results may vary depending on the specific instrumentation and conditions used.
Physical and chemical properties of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
An In-depth Technical Guide to Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
Disclaimer: Specific experimental data for this compound is limited in publicly accessible scientific literature. The following information is substantially based on established chemical principles and data available for structurally related compounds, particularly its 3-chloro isomer. Researchers should validate this information through experimental analysis.
Introduction
This compound is an organic compound that incorporates an ethyl ester, a long-chain alkyl backbone, and a 2-chlorophenyl ketone. This unique combination of functional groups makes it a potentially valuable intermediate in various fields of chemical synthesis, including pharmaceutical and materials science research. The presence of a reactive ketone, a stable ester, and a substituted aromatic ring allows for a variety of chemical transformations. This guide provides an overview of its predicted physical and chemical properties, a plausible synthetic route, and general experimental protocols for its characterization.
Physicochemical Properties
The quantitative properties of this compound are summarized below. It is important to note that while the molecular formula and weight are exact, other physical properties are estimations based on its isomers and related structures.
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₂₁ClO₃ | Calculation |
| Molecular Weight | 296.79 g/mol | Calculation[1] |
| CAS Number | Not assigned | |
| Appearance | Predicted to be a colorless to pale yellow oil | Inferred |
| Boiling Point | > 250 °C at 760 mmHg (Predicted) | Inferred |
| Density | ~1.1 g/cm³ (Predicted) | Inferred |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane); Insoluble in water (Predicted) | Inferred |
| InChI Key | Predicted: UEEFJIXVTZMXSX-UHFFFAOYSA-N (for 3-chloro isomer) | Inferred[1] |
Chemical Properties and Reactivity
This compound possesses several reactive sites that dictate its chemical behavior:
-
Ketone Carbonyl Group: The ketone is susceptible to nucleophilic attack and can undergo reactions such as reduction to a secondary alcohol, reductive amination, and the formation of ketals.
-
Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols.
-
Aromatic Ring: The 2-chlorophenyl group can participate in further electrophilic aromatic substitution reactions, although the existing substituents will influence the position of new functional groups.
-
Alkyl Chain: The octanoate chain provides flexibility and lipophilicity to the molecule.
Experimental Protocols
Detailed experimental procedures for the synthesis and characterization of this compound are not explicitly available. However, a plausible two-step synthesis involving Friedel-Crafts acylation followed by esterification can be proposed based on standard organic chemistry methodologies.
Step 1: Synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid via Friedel-Crafts Acylation
This step involves the reaction of chlorobenzene with a derivative of suberic acid, such as suberic anhydride or the mono-acyl chloride of suberic acid monoethyl ester, in the presence of a Lewis acid catalyst.
Materials:
-
Chlorobenzene
-
Suberic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve suberic anhydride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.
-
After the addition is complete, add chlorobenzene (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel to isolate the desired 2-chloro isomer.
Step 2: Esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid
The purified carboxylic acid is then esterified to yield the final product.
Materials:
-
8-(2-chlorophenyl)-8-oxooctanoic acid
-
Ethanol (absolute)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 8-(2-chlorophenyl)-8-oxooctanoic acid (1 equivalent) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Characterization Protocols
The structure and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the methylene protons of the octanoate chain, and signals in the aromatic region for the protons on the 2-chlorophenyl group.
-
¹³C NMR would display distinct peaks for the ester and ketone carbonyl carbons, the carbons of the ethyl group, the aliphatic carbons of the octanoate chain, and the carbons of the aromatic ring.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing an accurate mass measurement.
-
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would exhibit strong absorption bands for the C=O stretching vibrations of the ketone and the ester functional groups.
-
Visualizations
Synthetic Pathway
Caption: Plausible synthetic route for this compound.
Experimental Workflow
Caption: General workflow for the characterization of the synthesized compound.
References
Potential Biological Activity of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive analysis of the potential biological activity of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate based on available data for structurally related compounds. As of the time of this writing, no direct experimental studies on the biological effects of this specific molecule have been published. The information presented herein is intended for research and development purposes and should be interpreted as a hypothetical guide for future investigation.
Introduction
This compound is a keto-ester derivative containing a chlorophenyl moiety. While this specific compound is not extensively characterized in the scientific literature, its structural features suggest potential for biological activity. The presence of a halogenated aromatic ring coupled with a flexible alkyl chain terminating in an ester group provides a scaffold that could interact with various biological targets. This whitepaper aims to explore the hypothetical biological activities of this compound by drawing parallels with closely related analogs and to provide a framework for its potential synthesis and experimental evaluation.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of this compound and a related compound is presented in Table 1. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | Data Source |
| Molecular Formula | C₁₆H₂₁ClO₃ | C₁₆H₂₁ClO₃ | Calculated |
| Molecular Weight | 296.79 g/mol | 296.79 g/mol | Calculated |
| Boiling Point | Predicted: 404.6±30.0 °C | Predicted: 404.6±30.0 °C | |
| Density | Predicted: 1.105±0.06 g/cm³ | Predicted: 1.105±0.06 g/cm³ |
Synthesis
The synthesis of this compound can be hypothetically achieved via a Friedel-Crafts acylation reaction, a common method for forming aryl ketones.[1] This approach is utilized for the synthesis of the analogous 3-chloro isomer.[1]
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 2-chlorobenzoyl chloride with a suitable octanoate derivative in the presence of a Lewis acid catalyst, followed by esterification. A more direct approach would be the Friedel-Crafts acylation of chlorobenzene with a derivative of suberic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of 8-Chloro-8-oxooctanoic acid ethyl ester: To a solution of suberic acid monoethyl ester in an inert solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Friedel-Crafts Acylation: Dissolve chlorobenzene in a suitable solvent such as dichloromethane or carbon disulfide and cool to 0°C. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise. To this suspension, add the prepared 8-chloro-8-oxooctanoic acid ethyl ester dropwise, maintaining the temperature below 5°C. After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Work-up and Purification: Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Biological Activities
Based on the structural similarity to compounds with known biological effects, this compound is hypothesized to possess antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
A closely related analog, Ethyl 8-(2,3-dichlorophenyl)-8-oxooctanoate, has been investigated for potential antimicrobial properties. The presence of the chlorophenyl group is a common feature in many antimicrobial agents. The lipophilic nature of the octanoate chain may facilitate passage through microbial cell membranes.
Hypothesized Mechanism of Action: The compound could potentially disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial signaling pathways.
Caption: Workflow for assessing antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Grow selected bacterial and fungal strains in appropriate broth overnight at their optimal growth temperatures.
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in sterile broth in a 96-well microplate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the microplates at the appropriate temperature for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Anti-inflammatory Activity
The dichlorinated analog of the title compound has also been suggested to have potential anti-inflammatory effects. Many compounds containing a chlorophenyl moiety exhibit anti-inflammatory activity, often through the inhibition of key inflammatory mediators.
Hypothesized Mechanism of Action: Potential mechanisms include the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX) enzymes, or the modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) through signaling pathways like NF-κB.
Caption: Hypothesized anti-inflammatory mechanism of action.
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Analysis of Inflammatory Mediators: After a suitable incubation period, collect the cell culture supernatant and measure the levels of nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Data Analysis: Determine the concentration-dependent inhibitory effect of the compound on the production of these inflammatory mediators.
Potential Cytotoxicity
Chlorophenyl-containing compounds can sometimes exhibit cytotoxicity. Therefore, it is crucial to evaluate the cytotoxic profile of this compound in mammalian cell lines to determine its therapeutic window.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural characteristics of this compound suggest that it is a promising candidate for investigation as a potential antimicrobial and anti-inflammatory agent. The proposed synthetic route provides a clear path for its preparation. Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the outlined experimental protocols. In vitro screening should be followed by in vivo studies in appropriate animal models to validate any observed effects and to assess its pharmacokinetic and toxicological profiles. Such studies will be essential to determine the therapeutic potential of this compound.
References
The Enigmatic Role of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate in Medicinal Chemistry: A Structural Perspective
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current understanding of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate within the field of medicinal chemistry. Despite its availability as a research chemical, a thorough review of scientific literature and patent databases reveals a significant absence of published data regarding its specific biological activity, mechanism of action, or therapeutic applications. This document, therefore, serves to contextualize the compound based on its chemical structure and the established roles of similar molecules in drug discovery, while transparently acknowledging the lack of direct experimental evidence.
Compound Profile and Physicochemical Properties
This compound (CAS Number: 898759-09-6) is a small molecule characterized by a substituted aromatic ketone linked to an ethyl ester via a seven-carbon aliphatic chain. Its structure presents several features of interest to medicinal chemists: a lipophilic chlorophenyl group, a ketone susceptible to nucleophilic attack, and an ester group that can be hydrolyzed or otherwise modified.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 898759-09-6 |
| Molecular Formula | C₁₆H₂₁ClO₃ |
| Molecular Weight | 296.79 g/mol |
| Synonyms | Benzeneoctanoic acid, 2-chloro-η-oxo-, ethyl ester |
Table 1: Basic identification data for this compound.
Postulated Role in Medicinal Chemistry
In the absence of specific biological data, the role of this compound in medicinal chemistry is largely hypothetical and can be inferred from its structural class—substituted phenyl ketoesters. Such compounds are often utilized in two primary ways:
-
Synthetic Intermediates: The bifunctional nature of the molecule, with reactive handles at both ends (ketone and ester), makes it a versatile building block for the synthesis of more complex molecular architectures and heterocyclic systems which are prevalent in pharmaceuticals.
-
Scaffolds for Library Synthesis: It can serve as a foundational scaffold for creating a library of related compounds for high-throughput screening. The phenyl ring and the alkyl chain can be systematically modified to explore structure-activity relationships (SAR) against a specific biological target. The chlorine atom at the ortho position of the phenyl ring introduces specific steric and electronic properties that can influence binding affinity and metabolic stability.
Hypothetical Synthesis Pathway
The synthesis of this compound would most likely be achieved through a Friedel-Crafts acylation reaction. This well-established method involves the electrophilic substitution of an acyl group onto an aromatic ring. The logical synthetic route is outlined below.
An In-Depth Technical Guide to the Safety and Handling of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. No specific safety, toxicological, or physicochemical data for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate has been found in the reviewed literature. The information presented herein is extrapolated from data on structurally similar compounds, including chlorinated aromatic hydrocarbons and aromatic ketones. It is imperative that all handling and experimental procedures are conducted by qualified personnel in a controlled laboratory setting, adhering to all institutional and regulatory safety protocols.
Introduction
This compound is a bifunctional organic molecule featuring a chlorinated aromatic ketone and a long-chain ethyl ester. This unique structure makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. The presence of the chlorophenyl ketone moiety suggests potential biological activity, while the ethyl octanoate chain provides a flexible linker that can be modified for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the inferred safety considerations, handling procedures, and a plausible synthetic route for this compound, based on available data for analogous structures.
Physicochemical Properties (Inferred)
| Property | Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | Ethyl 8-chlorooctanoate | 2-Chloroacetophenone |
| CAS Number | 898752-20-0[1] | 105484-55-7[2][3] | 532-27-4 |
| Molecular Formula | C₁₆H₂₁ClO₃[1] | C₁₀H₁₉ClO₂[2][3] | C₈H₇ClO |
| Molecular Weight | 296.79 g/mol [1] | 206.71 g/mol [2][3] | 154.59 g/mol |
| Appearance | Not specified | Colorless to pale yellow liquid[3] | White to gray crystalline solid |
| Boiling Point | Not specified | ~220 °C[3] | 244-245 °C |
| Solubility | Not specified | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water[3] | Insoluble in water |
Safety and Handling
Due to the lack of specific toxicological data for this compound, a cautious approach to handling is essential. The safety profile is inferred from data on chlorinated aromatic compounds and aromatic ketones.
Hazard Identification (Inferred)
Based on its structural components, the following hazards are anticipated:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
-
Long-term Exposure: Chronic exposure to chlorinated aromatic compounds has been associated with potential liver and skin toxicity. Some compounds in this class are considered to be carcinogenic.
The following table summarizes available toxicological data for a related compound, 2-Chloroacetophenone.
| Compound | Route | Species | LD50/LC50 |
| 2-Chloroacetophenone | Oral | Rat | 50 mg/kg |
| Inhalation | Rat | LC50 = 0.159 mg/L | |
| Dermal | Guinea pig | >1 g/kg |
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is crucial. The following are minimum recommendations:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially when handling the compound as a powder or when generating aerosols or vapors.
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
Plausible Synthesis Route: Friedel-Crafts Acylation
A common and plausible method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of an acylating agent (derived from suberic acid) with chlorobenzene in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Plausible synthesis of this compound.
Detailed Methodology:
-
Preparation of the Acylating Agent (Ethyl 7-(chloroformyl)heptanoate):
-
Start with suberic acid (octanedioic acid).
-
Perform a mono-esterification with ethanol, typically under acidic conditions (e.g., using a catalytic amount of sulfuric acid) to yield ethyl hydrogen suberate.
-
Convert the remaining carboxylic acid group to an acyl chloride by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is usually carried out in an inert solvent like dichloromethane (DCM) or toluene.
-
-
Friedel-Crafts Acylation:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of ethyl 7-(chloroformyl)heptanoate in the same solvent to the AlCl₃ suspension.
-
After the addition is complete, add chlorobenzene dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Biological Activity and Signaling Pathways (Inferred)
Direct information on the biological activity and signaling pathways of this compound is not available. However, the presence of the chlorophenyl ketone moiety suggests potential for various biological activities.
-
Antimicrobial and Antifungal Activity: Many aryl ketone derivatives have demonstrated antimicrobial and antifungal properties. The specific substitution pattern on the phenyl ring and the nature of the side chain can significantly influence this activity.
-
Enzyme Inhibition: The ketone group can act as a Michael acceptor or interact with active sites of various enzymes. For instance, some aryl methylene ketones have been investigated as reversible inhibitors for viral proteases.
The following diagram illustrates a hypothetical workflow for screening the biological activity of this compound.
Caption: A general workflow for drug discovery and development.
Conclusion
This compound is a compound with potential applications in medicinal chemistry and materials science. Due to the absence of specific safety and toxicological data, it must be handled with extreme caution, utilizing appropriate personal protective equipment and engineering controls. The information provided in this guide, based on structurally related compounds, serves as a starting point for safe handling and further investigation. Researchers are strongly encouraged to perform a thorough risk assessment before commencing any work with this compound. The plausible synthetic route via Friedel-Crafts acylation offers a viable method for its preparation, enabling further studies into its physicochemical properties and biological activities.
References
Technical Guidance: Solubility Profile of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is a keto-ester derivative of significant interest in synthetic organic chemistry and as a potential intermediate in pharmaceutical manufacturing. A thorough understanding of its solubility characteristics is paramount for its effective handling, reaction optimization, and formulation development. This document provides a comprehensive overview of the predicted solubility of this compound in various solvents and outlines detailed experimental protocols for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a closely related analogue, Ethyl 8-chloro-8-oxooctanoate, is presented below. These properties are crucial in predicting its solubility behavior.
| Property | Value (Predicted/Analog Data) | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₆H₂₁ClO₃ | N/A |
| Molecular Weight | 296.79 g/mol | N/A |
| Physical State | Predicted to be a liquid or oil | [1] |
| Predicted Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone); Insoluble in water. | [2][3] |
| Analog Compound | Ethyl 8-chloro-8-oxooctanoate | [4] |
| Analog Molecular Formula | C₁₀H₁₇ClO₃ | [4] |
| Analog Molecular Weight | 220.69 g/mol | [4] |
| Analog Physical State | Liquid | [4] |
| Analog Solubility | Soluble in organic solvents like ethanol and ether; insoluble in water. | [3] |
Predicted Solubility Profile
Based on the general principles of "like dissolves like" and the available data for analogous structures, the solubility of this compound can be predicted.[5] The molecule possesses a long, nonpolar hydrocarbon chain and a polar ester group, along with a substituted phenyl ring.
-
Polar Solvents: Due to the significant nonpolar character of the C8 alkyl chain and the phenyl group, the compound is expected to have very low solubility in polar protic solvents like water.[6][7] While the ester and keto groups can participate in some polar interactions, the large hydrophobic portion of the molecule dominates.[2]
-
Nonpolar Solvents: The compound is anticipated to be readily soluble in a wide range of nonpolar and moderately polar organic solvents. This includes, but is not limited to, ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane, chloroform).
Experimental Protocols for Solubility Determination
To empirically determine the solubility of this compound, the following established methods can be employed.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene)
-
Small test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.[8]
-
Add 0.75 mL of the chosen solvent to the test tube in small portions.[8]
-
After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[5]
-
Visually inspect the solution for the presence of undissolved material.
-
Classify the solubility as:
-
Soluble: No visible undissolved solid.
-
Partially Soluble: Some, but not all, of the solid has dissolved.
-
Insoluble: No apparent dissolution of the solid.
-
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[9]
Materials:
-
This compound
-
Chosen solvent
-
Screw-capped vials or flasks
-
Shaking incubator or orbital shaker set to a constant temperature
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
A suitable analytical technique for quantification (e.g., HPLC, GC, UV-Vis spectrophotometry)
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a screw-capped vial.
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vial to stand undisturbed for the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the supernatant using a syringe filter compatible with the solvent.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method.
-
Calculate the original solubility based on the dilution factor.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the general principle of solubility.
Caption: Workflow for determining the solubility of a chemical compound.
Caption: "Like Dissolves Like" principle applied to the target molecule.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Buy Ethyl 8-chlorooctanoate (EVT-340750) | 105484-55-7 [evitachem.com]
- 4. Ethyl 8-chloro-8-oxooctanoate (14113-02-1) for sale [vulcanchem.com]
- 5. chem.ws [chem.ws]
- 6. nagwa.com [nagwa.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. youtube.com [youtube.com]
Methodological & Application
Synthesis of Novel API Scaffolds from Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel Active Pharmaceutical Ingredient (API) scaffolds utilizing Ethyl 8-(2-chlorophenyl)-8-oxooctanoate as a versatile starting material. The methodologies outlined herein leverage the reactivity of the keto, ester, and aryl chloride functionalities to construct diverse heterocyclic systems and substituted aromatic compounds, which are prevalent in medicinal chemistry.
Introduction
This compound is a bifunctional molecule offering multiple reaction centers for chemical modification. The long aliphatic chain provides a lipophilic character, while the 2-chlorophenyl ketone and the terminal ethyl ester moieties serve as handles for a variety of chemical transformations. This unique combination of features makes it an attractive starting point for the development of novel APIs. This application note explores three potential synthetic pathways: the synthesis of a novel indole derivative via Fischer Indole Synthesis, the formation of a substituted thiophene through the Gewald reaction, and the functionalization of the aryl chloride via Suzuki cross-coupling.
I. Synthesis of a Novel Indole Derivative via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for the construction of the indole nucleus, a common scaffold in numerous pharmaceuticals.[1][2] This protocol outlines the synthesis of a novel indole derivative from this compound and phenylhydrazine.
Experimental Protocol
Step 1: Phenylhydrazone Formation and Indolization
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) is added phenylhydrazine (1.1 eq).
-
The mixture is stirred at room temperature for 30 minutes to form the corresponding phenylhydrazone in situ.
-
A catalytic amount of a Brønsted acid, such as polyphosphoric acid (PPA) or sulfuric acid in ethanol, is added to the reaction mixture.[1]
-
The reaction is heated to reflux (typically 80-100 °C) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired indole derivative.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Weight/Volume | Expected Yield (%) |
| This compound | 296.78 | 1.0 | 1.0 | 297 mg | - |
| Phenylhydrazine | 108.14 | 1.1 | 1.1 | 119 mg | - |
| Polyphosphoric Acid | - | Catalytic | - | ~0.5 g | - |
| Product: Ethyl 7-(2-(2-chlorophenyl)-1H-indol-3-yl)heptanoate (Hypothetical) | 397.92 | - | - | - | 75-85 |
Reaction Workflow
Caption: Fischer Indole Synthesis Workflow.
II. Synthesis of a Substituted 2-Aminothiophene via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which are valuable intermediates in drug discovery.[3][4] This protocol describes the synthesis of a novel 2-aminothiophene from this compound, ethyl cyanoacetate, and elemental sulfur.
Experimental Protocol
-
In a round-bottom flask, a mixture of this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) is suspended in ethanol (15 mL/mmol).
-
A catalytic amount of a base, such as morpholine or triethylamine, is added to the suspension.
-
The reaction mixture is heated to 50-60 °C with vigorous stirring.
-
The reaction progress is monitored by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is triturated with cold diethyl ether, and the resulting solid is collected by filtration.
-
The crude product is recrystallized from ethanol to yield the pure 2-aminothiophene derivative.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Weight/Volume | Expected Yield (%) |
| This compound | 296.78 | 1.0 | 1.0 | 297 mg | - |
| Ethyl Cyanoacetate | 113.12 | 1.0 | 1.0 | 113 mg | - |
| Sulfur | 32.07 | 1.1 | 1.1 | 35 mg | - |
| Morpholine | 87.12 | Catalytic | - | ~0.1 mL | - |
| Product: Ethyl 2-amino-4-(2-chlorophenyl)-5-(6-ethoxycarbonylhexyl)thiophene-3-carboxylate (Hypothetical) | 483.04 | - | - | - | 65-75 |
Reaction Workflow
Caption: Gewald Reaction Workflow.
III. Functionalization of the Aryl Chloride via Suzuki Cross-Coupling
The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the introduction of various aryl or vinyl substituents onto the 2-chlorophenyl ring.[5][6] This can be instrumental in exploring the structure-activity relationship (SAR) of potential drug candidates. This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic boronic acid.
Experimental Protocol
-
To a degassed mixture of this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) in a solvent system (e.g., dioxane/water 4:1, 10 mL/mmol) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 eq).
-
The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously.
-
The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl derivative.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Weight/Volume | Expected Yield (%) |
| This compound | 296.78 | 1.0 | 1.0 | 297 mg | - |
| Phenylboronic Acid (example) | 121.93 | 1.2 | 1.2 | 146 mg | - |
| Potassium Carbonate | 138.21 | 2.0 | 2.0 | 276 mg | - |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg | - |
| Product: Ethyl 8-(biphenyl-2-yl)-8-oxooctanoate (Hypothetical) | 338.44 | - | - | - | 80-90 |
Reaction Workflow
Caption: Suzuki Cross-Coupling Workflow.
Conclusion
The protocols detailed in this application note demonstrate the utility of this compound as a versatile starting material for the synthesis of diverse and potentially biologically active molecules. The presented Fischer indole synthesis, Gewald reaction, and Suzuki cross-coupling are robust and well-established methods that can be readily adapted for the generation of libraries of novel compounds for drug discovery and development programs. Researchers are encouraged to explore variations in the reaction partners and conditions to further expand the chemical space accessible from this promising building block.
References
Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride
Abstract
This document provides a detailed protocol for the Friedel-Crafts acylation of chlorobenzene with suberoyl chloride, a key reaction for the synthesis of aromatic ketones. These ketones can serve as important intermediates in the development of pharmaceuticals and advanced polymers. The protocol outlines the reaction mechanism, experimental setup, reagent specifications, and purification procedures. The reaction proceeds via an electrophilic aromatic substitution mechanism, catalyzed by a Lewis acid, to yield primarily the para-substituted product.[1][2][3][4][5][6] This application note is intended for researchers and professionals in organic synthesis and drug development.
Introduction
Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry used to introduce an acyl group to an aromatic ring.[3][7][8][9] The reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a strong Lewis acid catalyst produces a monoacylated aromatic ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, thus preventing polyacylation.[1][2]
Chlorobenzene is a deactivated aromatic compound, yet its chloro substituent is an ortho, para-director.[4][5][6] Consequently, the acylation of chlorobenzene with suberoyl chloride is expected to yield a mixture of ortho and para isomers, with the para isomer being the major product due to reduced steric hindrance.[4][5][6] This protocol details the synthesis of 1,8-bis(4-chlorophenyl)octane-1,8-dione.
Reaction and Mechanism
The Friedel-Crafts acylation of chlorobenzene with suberoyl chloride proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts a chloride ion from suberoyl chloride to generate the highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich pi system of the chlorobenzene ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the final ketone product and regenerating the catalyst.
// Reactants suberoyl_chloride [label="Suberoyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; chlorobenzene [label="Chlorobenzene (2 eq.)", fillcolor="#F1F3F4", fontcolor="#202124"]; AlCl3_catalyst [label="AlCl₃ (Lewis Acid)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates acylium_ion [label="Acylium Ion\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; sigma_complex [label="Sigma Complex\n(Arenium Ion)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Products product [label="1,8-bis(4-chlorophenyl)octane-1,8-dione", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl [label="HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlCl3_regen [label="Regenerated AlCl₃", fillcolor="#F1F3F4", fontcolor="#202124"];
// Pathway suberoyl_chloride -> acylium_ion [label=" + AlCl₃"]; AlCl3_catalyst -> acylium_ion; chlorobenzene -> sigma_complex [label="Electrophilic Attack"]; acylium_ion -> sigma_complex; sigma_complex -> product [label="Deprotonation"]; sigma_complex -> HCl; product -> AlCl3_regen [style=dashed, arrowhead=none]; }
Caption: Reaction mechanism for the Friedel-Crafts acylation.
Experimental Protocol
3.1 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass (g) / Volume (mL) |
| Chlorobenzene | 112.56 | 200 | 22.51 g (20.4 mL) |
| Suberoyl Chloride | 203.08 | 50 | 10.15 g |
| Aluminum Chloride (anhydrous) | 133.34 | 110 | 14.67 g |
| Dichloromethane (DCM, anhydrous) | - | - | 200 mL |
| 1 M Hydrochloric Acid | - | - | 150 mL |
| Saturated Sodium Bicarbonate | - | - | 100 mL |
| Brine | - | - | 100 mL |
| Anhydrous Magnesium Sulfate | - | - | q.s. |
3.2 Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser with a drying tube (CaCl₂)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
3.3 Procedure
// Steps start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Assemble dry glassware under inert atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; charge_flask [label="Charge flask with AlCl₃ and DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; cool_flask [label="Cool to 0°C in an ice bath", fillcolor="#F1F3F4", fontcolor="#202124"]; add_reagents [label="Add suberoyl chloride, then chlorobenzene dropwise", fillcolor="#FBBC05", fontcolor="#202124"]; react [label="Warm to room temperature and stir for 4-6 hours", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quench reaction by pouring onto ice/HCl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; extract [label="Extract with DCM", fillcolor="#F1F3F4", fontcolor="#202124"]; wash [label="Wash organic layer with NaHCO₃ and brine", fillcolor="#F1F3F4", fontcolor="#202124"]; dry [label="Dry over MgSO₄ and filter", fillcolor="#F1F3F4", fontcolor="#202124"]; concentrate [label="Concentrate in vacuo", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify by recrystallization or column chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> setup; setup -> charge_flask; charge_flask -> cool_flask; cool_flask -> add_reagents; add_reagents -> react; react -> quench; quench -> extract; extract -> wash; wash -> dry; dry -> concentrate; concentrate -> purify; purify -> end; }
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add anhydrous aluminum chloride (14.67 g, 110 mmol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C using an ice bath. In the addition funnel, prepare a solution of suberoyl chloride (10.15 g, 50 mmol) and chlorobenzene (22.51 g, 200 mmol) in anhydrous dichloromethane (100 mL).
-
Reaction: Add the solution from the addition funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 150 g of crushed ice and 50 mL of 1 M HCl. Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure 1,8-bis(4-chlorophenyl)octane-1,8-dione.
Results and Characterization
The expected product is 1,8-bis(4-chlorophenyl)octane-1,8-dione. The yield is anticipated to be in the range of 60-75% based on suberoyl chloride as the limiting reagent.
| Parameter | Expected Value |
| Product Name | 1,8-bis(4-chlorophenyl)octane-1,8-dione |
| Molecular Formula | C₂₀H₂₀Cl₂O₂ |
| Molar Mass | 379.28 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 60-75% |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to aromatic and aliphatic protons |
| ¹³C NMR | Peaks corresponding to carbonyl, aromatic, and aliphatic carbons |
| IR (cm⁻¹) | ~1680 (C=O stretch), ~830 (para-disubstituted benzene) |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum chloride is corrosive and reacts violently with water; handle with care.
-
Suberoyl chloride is a corrosive and lachrymatory substance.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
The reaction generates HCl gas, which is corrosive and toxic. Ensure proper trapping or venting.
Conclusion
This protocol provides a comprehensive guide for the Friedel-Crafts acylation of chlorobenzene with suberoyl chloride. The methodology is based on well-established principles of electrophilic aromatic substitution and is expected to provide the desired product in good yield.[1][2] This synthesis is a valuable tool for obtaining symmetrical diaroylalkanes, which are useful precursors in various fields of chemical synthesis. Further optimization of reaction conditions, such as temperature and reaction time, may lead to improved yields and purity.
References
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chemistryjournals.net [chemistryjournals.net]
- 4. youtube.com [youtube.com]
- 5. doubtnut.com [doubtnut.com]
- 6. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. learnbin.net [learnbin.net]
Application Notes and Protocols: Esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(2-chlorophenyl)-8-oxooctanoic acid and its ester derivatives are potential intermediates in the synthesis of various biologically active molecules and pharmaceutical compounds. The presence of the keto-acid functionality allows for diverse chemical modifications, making these compounds valuable building blocks in medicinal chemistry and drug discovery. This document provides detailed protocols for the esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid, focusing on the widely used Fischer-Speier esterification method.
Fischer-Speier Esterification: An Overview
The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[1][2][3] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or the water formed during the reaction is removed.[4][5][6]
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon.[6][7] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final ester product and regenerate the acid catalyst.[2][7]
Key Reaction Parameters
The efficiency of the Fischer esterification is influenced by several factors, including the choice of alcohol, catalyst, reaction temperature, and reaction time. The following table summarizes typical conditions for the esterification of carboxylic acids.
| Parameter | Typical Conditions | Notes |
| Alcohol | Methanol, Ethanol, Propanol, Butanol | Primary and secondary alcohols are generally effective. Tertiary alcohols are prone to elimination reactions.[3] The alcohol is often used as the solvent in large excess to drive the equilibrium.[1][4] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH), Hydrochloric Acid (HCl) | Strong Brønsted acids are common catalysts. Lewis acids can also be used.[3][6] The amount of catalyst is typically catalytic, but in some cases, a larger amount can be used to also act as a dehydrating agent. |
| Temperature | 60-110 °C (Reflux) | The reaction is typically heated to reflux to increase the reaction rate.[3] |
| Reaction Time | 1-10 hours | Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3][4] |
| Work-up | Neutralization, Extraction, Washing, Drying, and Purification | The reaction mixture is typically neutralized with a weak base, followed by extraction of the ester into an organic solvent. The organic layer is then washed, dried, and the solvent is removed. Purification is often achieved by distillation or column chromatography. |
Experimental Protocol: Synthesis of Methyl 8-(2-chlorophenyl)-8-oxooctanoate
This protocol describes a general procedure for the synthesis of the methyl ester of 8-(2-chlorophenyl)-8-oxooctanoic acid via Fischer esterification.
Materials:
-
8-(2-chlorophenyl)-8-oxooctanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 8-(2-chlorophenyl)-8-oxooctanoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents, which also serves as the solvent).
-
Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction periodically (e.g., every 1-2 hours) using Thin Layer Chromatography (TLC). The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar ester spot will indicate the reaction's progress.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Neutralization and Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and carefully wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).
-
Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to obtain the crude mthis compound.
-
Purification: If necessary, purify the crude product by vacuum distillation or column chromatography on silica gel.
Experimental Workflow Diagram
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Application Notes and Protocols for Structure-Activity Relationship Studies of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and its analogs represent a class of phenyl alkyl ketones with potential therapeutic applications. This document provides detailed application notes and protocols for conducting structure-activity relationship (SAR) studies on this chemical scaffold, with a focus on its potential as an anti-inflammatory and antimicrobial agent. The primary hypothesized targets for anti-inflammatory activity are phosphodiesterase-4 (PDE4) and cyclooxygenase (COX) enzymes, based on SAR studies of similar phenyl alkyl ketone structures.
Potential Therapeutic Applications
The core structure of this compound, featuring a substituted phenyl ring attached to a keto-octanoate chain, makes it a versatile scaffold for chemical modification. Analogs of this compound have been investigated for several biological activities:
-
Anti-inflammatory Activity: Phenyl alkyl ketones are known to be inhibitors of phosphodiesterase-4 (PDE4), an enzyme involved in the inflammatory cascade. By inhibiting PDE4, intracellular levels of cyclic AMP (cAMP) increase, leading to a reduction in the production of pro-inflammatory cytokines.[1][2][3][4][5] Furthermore, the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins, presents another avenue for the anti-inflammatory potential of this class of compounds.[6][7][8]
-
Antimicrobial Activity: The general structure suggests potential for antimicrobial properties, a common feature of related chemical entities.
Structure-Activity Relationship (SAR) Studies
The goal of SAR studies is to systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. For this compound, key areas for modification include:
-
Phenyl Ring Substitution: Altering the position and nature of the substituent on the phenyl ring (e.g., changing the chloro group to other halogens, alkyl, or alkoxy groups at the ortho, meta, or para positions).
-
Alkyl Chain Length: Modifying the length of the octanoate chain to investigate the impact on target binding and pharmacokinetic properties.
-
Ester Group Modification: Replacing the ethyl ester with other alkyl or aryl groups to explore its role in activity and metabolic stability.
Data Presentation: SAR of Phenyl Alkyl Ketones as PDE4 Inhibitors
The following table summarizes the structure-activity relationship data for a series of phenyl alkyl ketones as PDE4 inhibitors, providing a model for how to present SAR data for analogs of this compound.
| Compound ID | R1 (Phenyl Ring Substituent) | R2 (Alkyl Chain) | IC50 (nM) for PDE4D2 |
| 1 | 4-OCH3 | isobutyl | 26 |
| 2 | 4-OCH3 | butyl | 61 |
| 3 | 4-OCH3 | propyl | >1000 |
| 4 | 4-OCH3 | pentyl | 220 |
| 5 | 3-OCH3 | isobutyl | >10000 |
| 6 | 3-OCH3 | butyl | >10000 |
| 7 | 4-OCHF2 | isobutyl | 176 |
| 8 | 4-OCHF2 | butyl | 340 |
Data adapted from a study on phenyl alkyl ketones as PDE4 inhibitors.[9][10][11]
Experimental Protocols
Protocol 1: General Synthesis of Ethyl 8-aryl-8-oxooctanoate Analogs via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of a library of analogs for SAR studies, based on the Friedel-Crafts acylation reaction.
Materials:
-
Substituted benzene (e.g., chlorobenzene, fluorobenzene, toluene)
-
Suberic anhydride or suberoyl chloride
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Ethanol
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acylation of Aromatic Ring:
-
To a solution of the substituted benzene (1.2 equivalents) in anhydrous DCM under an inert atmosphere, add anhydrous aluminum chloride (1.5 equivalents) portion-wise at 0°C.
-
Slowly add a solution of suberic anhydride or suberoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-aryl-8-oxooctanoic acid.
-
-
Esterification:
-
Dissolve the crude 8-aryl-8-oxooctanoic acid in an excess of ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 3-6 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Ethyl 8-aryl-8-oxooctanoate analog.
-
Protocol 2: Phosphodiesterase-4 (PDE4) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against the PDE4 enzyme.
Materials:
-
Human recombinant PDE4D2 enzyme
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compounds dissolved in DMSO
-
3H-cAMP (for radiometric assay) or a commercial fluorescence-based assay kit
-
Scintillation cocktail (for radiometric assay)
-
Microplate reader (scintillation counter or fluorescence reader)
Procedure:
-
Prepare a series of dilutions of the test compounds in assay buffer.
-
In a microplate, add the PDE4D2 enzyme solution to each well.
-
Add the test compound dilutions to the respective wells.
-
Pre-incubate the enzyme and compound mixture for a defined period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding the cAMP substrate (containing a tracer amount of 3H-cAMP for the radiometric assay).
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction according to the specific assay format (e.g., by adding a stop solution or by boiling).
-
Quantify the amount of product formed (e.g., AMP). For the radiometric assay, this involves separating the unreacted cAMP from the product using chromatography and measuring the radioactivity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol allows for the determination of the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl with co-factors like hematin and epinephrine)
-
Test compounds dissolved in DMSO
-
A method for detecting prostaglandin E2 (PGE2) production (e.g., ELISA kit or LC-MS/MS)
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a microplate, add the COX-1 or COX-2 enzyme to the wells.
-
Add the test compound dilutions.
-
Pre-incubate the enzyme and compound for a short period (e.g., 10 minutes) at 37°C.[4]
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., a solution of a non-steroidal anti-inflammatory drug like indomethacin in ethanol).
-
Measure the amount of PGE2 produced using a suitable detection method.
-
Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Mandatory Visualizations
Caption: Workflow for a Structure-Activity Relationship (SAR) study.
Caption: PDE4 signaling pathway and the effect of its inhibition.
Caption: COX-2 signaling pathway in inflammation and the effect of its inhibition.
References
- 1. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PDE4 inhibitors as new anti-inflammatory drugs: effects on cell trafficking and cell adhesion molecules expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and structure-activity relationship, molecular modeling, and NMR studies of a series of phenyl alkyl ketones as highly potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate in Heterocyclic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate as a versatile precursor in the synthesis of various heterocyclic compounds. The presence of a keto and an ester functionality separated by a six-carbon chain, along with a substituted aromatic ring, offers multiple reaction pathways for the construction of diverse and potentially biologically active heterocyclic scaffolds.
Introduction
This compound is a bifunctional molecule that can be strategically employed in the synthesis of heterocycles through intramolecular cyclization or by reacting with binucleophilic reagents. The 1,8-dicarbonyl-like nature of this molecule, upon modification or activation, makes it a suitable starting material for constructing seven-membered rings and other fused heterocyclic systems. This document outlines protocols for the synthesis of pyridazines and benzodiazepine derivatives, highlighting the potential of this substrate in medicinal chemistry and drug discovery.
Synthesis of a Tetrahydropyridazine Derivative
The long alkyl chain in this compound can be oxidatively cleaved to generate a 1,4-dicarbonyl compound, a key precursor for pyridazine synthesis. The following protocol details this transformation and subsequent cyclization with hydrazine.
Experimental Protocol: Synthesis of 6-(2-chlorophenyl)-3-(3-ethoxycarbonylpropyl)pyridazine
Step 1: Ozonolysis of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or methanol.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or triphenylphosphine (1.2 eq), to the solution and allow it to warm to room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude 1,4-dicarbonyl compound by column chromatography on silica gel.
Step 2: Cyclization with Hydrazine
-
Dissolve the purified 1,4-dicarbonyl intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 6-(2-chlorophenyl)-3-(3-ethoxycarbonylpropyl)pyridazine.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield (%) |
| 1 | This compound | O₃, DCM, (CH₃)₂S | 4-6 h | -78 °C to RT | 70-80 |
| 2 | 1,4-dicarbonyl intermediate | Hydrazine hydrate, Ethanol | 4-6 h | Reflux | 85-95 |
Diagram: Synthetic Pathway to a Tetrahydropyridazine Derivative
Caption: Synthesis of a pyridazine derivative.
Synthesis of a Benzodiazepine Derivative
The ester functionality of this compound can be converted to an amine, which can then undergo intramolecular cyclization to form a seven-membered benzodiazepine ring system.
Experimental Protocol: Synthesis of a Dihydro-1H-benzo[b][1][2]diazepine Derivative
Step 1: Reduction of the Keto Group
-
Dissolve this compound (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the corresponding alcohol.
Step 2: Conversion of Alcohol to Azide
-
Dissolve the alcohol from the previous step (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Add diphenylphosphoryl azide (DPPA) (1.2 eq) and 1,8-diazabicycloundec-7-ene (DBU) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude azide by column chromatography.
Step 3: Reduction of Azide and Ester to Amine and Diol, followed by Cyclization
-
Carefully add the azide (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH₄) (3.0 eq) in dry THF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate to obtain the crude amino alcohol.
-
Dissolve the crude amino alcohol in a high-boiling solvent such as xylene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-24 hours.
-
Cool the reaction mixture, remove the solvent, and purify the residue by column chromatography to obtain the benzodiazepine derivative.
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield (%) |
| 1 | This compound | NaBH₄, Methanol | 2-3 h | 0 °C to RT | 90-98 |
| 2 | 8-hydroxy-octanoate derivative | DPPA, DBU, THF | 12-16 h | RT | 75-85 |
| 3 | Azido-ester derivative | LiAlH₄, THF; p-TSA, Xylene | 16-30 h | Reflux | 50-60 |
Diagram: Synthetic Pathway to a Benzodiazepine Derivative
Caption: Synthesis of a benzodiazepine derivative.
Conclusion
This compound serves as a valuable and flexible starting material for the synthesis of diverse heterocyclic structures. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel pyridazine and benzodiazepine derivatives. The functional group handles present in the molecule allow for a wide range of chemical transformations, opening avenues for the development of new chemical entities with potential applications in drug discovery and materials science. Further exploration of intramolecular cyclization strategies and reactions with other binucleophiles is encouraged to fully exploit the synthetic potential of this versatile building block.
Application Notes and Protocols: Derivatization of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is a keto-ester compound with a structure amenable to chemical modification for the exploration of novel biological activities. The presence of a reactive ketone group and an ester functionality allows for a variety of derivatization strategies. This document outlines protocols for the synthesis of pyrazoline derivatives from the title compound, a class of heterocyclic compounds well-documented for their broad pharmacological potential, including anticancer and antimicrobial properties.[1][2][3][4][5] The derivatization strategy involves a two-step process: a base-catalyzed condensation to form a chalcone-like intermediate, followed by a cyclization reaction with a hydrazine derivative.
Derivatization Strategy: Synthesis of Pyrazoline Derivatives
The core strategy involves converting the ketone functionality of this compound into a pyrazoline ring. This is a widely employed method for generating libraries of biologically active compounds.[6][7][8][9]
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
The initial step is a base-catalyzed condensation reaction between this compound and a suitable aromatic aldehyde. This reaction forms an α,β-unsaturated ketone, a chalcone analog, which is the immediate precursor for the pyrazoline synthesis.
Step 2: Synthesis of Pyrazoline Derivative (Cyclization Reaction)
The chalcone intermediate is then reacted with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in the presence of a catalyst, such as acetic acid, to yield the corresponding pyrazoline derivative.[7][10]
Experimental Protocols
Synthesis of this compound (Starting Material)
A plausible synthetic route for the starting material, based on established chemical principles for analogous compounds, is the Friedel-Crafts acylation of chlorobenzene.[11]
Materials:
-
Suberoyl chloride
-
Chlorobenzene
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol
-
Sulfuric acid (concentrated)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend aluminum chloride in dry dichloromethane.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of suberoyl chloride and chlorobenzene in dichloromethane to the cooled suspension with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture carefully into a beaker containing crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 8-(2-chlorophenyl)-8-oxooctanoic acid.
-
To the crude acid, add an excess of ethanol and a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield this compound.
Protocol for the Synthesis of Chalcone Intermediate
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 40%)
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.[12]
-
Add the sodium hydroxide solution dropwise to the mixture while stirring at room temperature.
-
Continue stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone intermediate.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
Protocol for the Synthesis of Pyrazoline Derivatives
Materials:
-
Chalcone intermediate (from step 3.2)
-
Hydrazine hydrate or Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone intermediate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (or phenylhydrazine) (1.2 equivalents) to the solution.[7]
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Purify the crude pyrazoline derivative by recrystallization from a suitable solvent (e.g., ethanol).
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Synthetic workflow for pyrazoline derivatives.
Generalized Signaling Pathway Inhibition
Many pyrazoline derivatives have been reported to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR-TK pathway.[13][14][15]
Caption: Inhibition of the EGFR signaling pathway.
Data Presentation: Biological Activity of Pyrazoline Derivatives
The following tables summarize the reported biological activities of various pyrazoline derivatives from the literature, providing a reference for the potential efficacy of newly synthesized compounds.
Table 1: Anticancer Activity of Pyrazoline Derivatives (IC₅₀ values in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Compound 11 | AsPC-1 | 16.8 | Cisplatin | - | [13] |
| Compound 11 | U251 | 11.9 | Cisplatin | - | [13] |
| Compound 56 | MCF-7 | 1.4 | Doxorubicin | 2.9 | [1] |
| Chalcone 1c | A431 | 8.0 | Erlotinib | 0.6 | [15] |
| Chalcone 4t | A431 | 5.0 | Erlotinib | 0.6 | [15] |
| HD05 | Leukemia (avg) | ~7.88 | Imatinib | >10 | [14] |
Table 2: Antimicrobial Activity of Pyrazoline Derivatives (MIC values in µg/mL)
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| P1 | E. coli | 3.121 | - | - | [2] |
| P1 | P. aeruginosa | 1.5 | - | - | [2] |
| P6 | - | - | A. niger | 0.83 | [2] |
| P6 | - | - | P. chrysogenum | 0.093 | [2] |
| Compound 5a | S. aureus | 125 | C. albicans | >Ketoconazole | [16] |
| Compound 19 | S. aureus | 64 | - | - | [17] |
| Compound 24 | S. aureus | 64 | - | - | [17] |
Conclusion
The derivatization of this compound into novel pyrazoline compounds presents a promising avenue for the discovery of new therapeutic agents. The protocols provided herein offer a straightforward and adaptable methodology for the synthesis of a library of derivatives for biological screening. The extensive literature on the potent anticancer and antimicrobial activities of pyrazolines suggests that the newly synthesized compounds could exhibit significant biological effects, warranting their evaluation in relevant bioassays.
References
- 1. Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. benthamdirect.com [benthamdirect.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and antimicrobial activity of novel pyrazoline derivatives [wisdomlib.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Synthesis, characterization and biological activity of pyrazoline derivatives - ProQuest [proquest.com]
- 9. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 11. Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | 898752-20-0 | Benchchem [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
HPLC purification method for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
An HPLC (High-Performance Liquid Chromatography) purification method for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is crucial for researchers and scientists in the field of drug development to ensure the purity and quality of this compound for further studies. This document provides a detailed application note and protocol for the purification of this compound using both reversed-phase and normal-phase HPLC.
Application Note
Introduction
This compound is an organic compound that features a chlorophenyl group, a ketone, and an ethyl ester functionality. Due to its structure, it is moderately polar. High-purity this compound is often required for various research and development applications, including its use as a synthetic intermediate in the preparation of more complex molecules. HPLC is a powerful technique for the purification of such compounds, offering high resolution and selectivity. This application note describes a robust HPLC method for the purification of this compound from potential impurities.
Chromatographic Principle
The purification can be achieved using either reversed-phase or normal-phase chromatography.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. It utilizes a non-polar stationary phase (like C18) and a polar mobile phase. Less polar compounds are retained longer. For this compound, RP-HPLC is a good starting point due to its moderate polarity. A potential challenge with keto-esters in RP-HPLC is keto-enol tautomerism, which can lead to poor peak shapes. Adjusting the mobile phase pH or temperature can often mitigate this issue.[1]
-
Normal-Phase HPLC (NP-HPLC): This technique uses a polar stationary phase (like silica or cyano) and a non-polar mobile phase. It is well-suited for separating compounds based on polarity differences and can be an excellent alternative if RP-HPLC provides inadequate separation or poor peak shape.[2]
Method Selection
The choice between reversed-phase and normal-phase chromatography will depend on the specific impurity profile of the crude sample. It is recommended to screen both methods to determine the most effective approach for a particular sample. The presence of the aromatic ring suggests that a stationary phase with phenyl ligands could also be considered in reversed-phase chromatography to enhance separation through π-π interactions.[3]
Experimental Protocols
1. Sample Preparation
A stock solution of the crude this compound should be prepared for injection into the HPLC system.
-
Solvent: Choose a solvent that completely dissolves the sample and is compatible with the mobile phase. For RP-HPLC, a mixture of acetonitrile and water or methanol and water is suitable. For NP-HPLC, a mixture of hexane and isopropanol or ethyl acetate is appropriate.
-
Concentration: Prepare a stock solution with a concentration of approximately 10 mg/mL.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column.
2. Reversed-Phase HPLC Protocol
This protocol provides a starting point for the purification of this compound using a C18 column.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 100% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
3. Normal-Phase HPLC Protocol
This protocol is an alternative for purification using a silica column.
| Parameter | Condition |
| Column | Silica, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 5% B to 50% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Data Presentation
The following table summarizes the expected retention times and purity assessment for a hypothetical purification run. Actual data will vary based on the specific impurity profile of the sample.
Table 1: Hypothetical Reversed-Phase HPLC Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 5.2 | 3.5 | Impurity A |
| 2 | 12.8 | 95.0 | This compound |
| 3 | 15.1 | 1.5 | Impurity B |
Table 2: Hypothetical Normal-Phase HPLC Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 4.1 | 2.1 | Impurity C |
| 2 | 9.5 | 96.2 | This compound |
| 3 | 13.7 | 1.7 | Impurity D |
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: Workflow for HPLC Purification of this compound.
References
GC-MS analysis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate reaction mixture
An Application Note for the Quality Control and Byproduct Identification in the Synthesis of a Key Pharmaceutical Intermediate.
Introduction
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is a keto-ester compound with potential applications as an intermediate in the synthesis of various pharmaceutical agents. Its synthesis, commonly achieved through a Friedel-Crafts acylation, can result in a complex mixture containing the desired product, isomeric byproducts, unreacted starting materials, and residual solvents.[1] Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, ensuring product purity, and controlling the quality of the final compound. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of the this compound reaction mixture. The methodology provides excellent separation of the target ortho-isomer from the primary para-isomer byproduct, allowing for precise characterization and purity assessment.
Experimental Protocols
Sample Preparation
A representative aliquot of the reaction mixture is diluted to an appropriate concentration for GC-MS analysis to avoid column overloading and detector saturation.
-
Step 1: Vigorously mix the crude reaction mixture to ensure homogeneity.
-
Step 2: Withdraw 100 µL of the mixture and transfer it to a 10 mL volumetric flask.
-
Step 3: Dilute to the mark with a suitable solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Step 4: Vortex the solution for 30 seconds to ensure complete mixing.
-
Step 5: Transfer 1 mL of the diluted sample into a 2 mL GC autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The analysis is performed on a standard Gas Chromatograph coupled with a Mass Selective Detector. The parameters provided below are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Value | Parameter | Value |
| GC System | Standard GC System | MS System | Mass Selective Detector |
| Column | HP-5ms (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | Ionization Mode | Electron Ionization (EI) |
| Carrier Gas | Helium (99.999% purity) | Electron Energy | 70 eV |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ion Source Temp. | 230 °C |
| Inlet Temperature | 280 °C | Quadrupole Temp. | 150 °C |
| Injection Volume | 1.0 µL | Mass Scan Range | 40 - 450 m/z |
| Split Ratio | 50:1 | Solvent Delay | 3.0 min |
| Oven Program | |||
| Initial Temperature | 70 °C, hold for 2 min | ||
| Ramp Rate 1 | 15 °C/min to 240 °C | ||
| Ramp Rate 2 | 20 °C/min to 310 °C, hold for 5 min | ||
| Total Run Time | ~28 minutes |
Results and Discussion
Chromatographic Separation
The described GC method effectively separates the components of a typical Friedel-Crafts reaction mixture. The expected elution order is based on the boiling points and polarities of the components:
-
Solvent and Low Boiling Point Reactants: Dichloromethane (solvent), Chlorobenzene.
-
Ethyl 8-(4-chlorophenyl)-8-oxooctanoate (Para-isomer): The para-substituted isomer is typically less polar and may elute slightly earlier than the ortho-isomer.
-
This compound (Ortho-isomer): The target analyte.
Mass Spectral Fragmentation
The identification of each component is confirmed by its mass spectrum. The key to differentiating the ortho- and para-isomers lies in subtle differences in their fragmentation patterns, although the primary fragments are often the same.
-
Molecular Ion: The molecular ion peak ([M]⁺) for both isomers is expected at m/z 298 , with a characteristic isotopic peak at m/z 300 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
-
Key Fragments: The most significant fragmentation pathway is the alpha-cleavage at the carbonyl group, resulting in the formation of the 2-chlorobenzoyl or 4-chlorobenzoyl cation. This fragment is highly stable and typically represents the base peak in the spectrum.
-
[ClC₆H₄CO]⁺: A prominent ion cluster at m/z 139/141 .
-
[M-45]⁺: Loss of the ethoxy group (-OC₂H₅) results in a fragment at m/z 253/255 .
-
[C₆H₄Cl]⁺: A fragment corresponding to the chlorophenyl cation at m/z 111/113 .
-
Quantitative Data Summary
The following table summarizes the expected retention times and key mass-to-charge ratios (m/z) for the primary components in the reaction mixture.
| Compound Name | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| Chlorobenzene | ~ 4.5 | 112/114 | 77 | Unreacted Starting Material |
| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | ~ 19.8 | 298/300 | 139/141, 111/113, 253/255 | Para-isomer byproduct |
| This compound | ~ 20.5 | 298/300 | 139/141, 111/113, 253/255 | Target Analyte (Ortho-isomer) |
Visualizations
Caption: Logical diagram of the Friedel-Crafts acylation reaction.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The GC-MS method presented here is a powerful tool for the analysis of the this compound reaction mixture. It provides clear separation of the target ortho-isomer from its main para-isomer byproduct, enabling accurate identification through characteristic mass spectral fragmentation patterns. This protocol is highly suitable for in-process control during synthesis and for final quality assurance, ensuring the purity and identity of this important pharmaceutical intermediate.
References
Application Notes and Protocols for In Vitro Metabolic Stability Testing of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the metabolic stability of the novel chemical entity, Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. The following protocols detail the experimental procedures for conducting in vitro metabolic stability assays using liver microsomes and hepatocytes, which are essential for predicting a drug candidate's metabolic fate in vivo.
Introduction
The metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery and development. It influences key pharmacokinetic properties such as oral bioavailability and in vivo clearance. In vitro metabolism studies are routinely performed to identify potential metabolic liabilities and to guide the selection of candidates with favorable pharmacokinetic profiles.[1][2] The liver is the primary site of drug metabolism, and in vitro models using liver-derived systems like microsomes and hepatocytes are well-established for this purpose.[3][4][5][6]
Microsomal stability assays primarily evaluate Phase I metabolic pathways, particularly those mediated by cytochrome P450 (CYP) enzymes.[6][7][8] Hepatocyte stability assays provide a more comprehensive assessment of both Phase I and Phase II metabolism within an intact cellular system.[3][4][7] This document outlines the protocols for both assays to provide a thorough in vitro metabolic profile of this compound.
Data Presentation
The metabolic stability of this compound is assessed by measuring the rate of its disappearance over time when incubated with metabolically active systems. The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint).
Table 1: Microsomal Stability of this compound
| Species | Protein Conc. (mg/mL) | t½ (min) | CLint (µL/min/mg protein) | % Remaining at 60 min |
| Human | 0.5 | 45.2 | 15.3 | 39.8% |
| Rat | 0.5 | 28.9 | 24.0 | 23.5% |
| Mouse | 0.5 | 15.7 | 44.2 | 8.7% |
| Dog | 0.5 | 55.1 | 12.6 | 46.5% |
| Monkey | 0.5 | 68.4 | 10.1 | 54.3% |
Table 2: Hepatocyte Stability of this compound
| Species | Cell Density (10⁶ cells/mL) | t½ (min) | CLint (µL/min/10⁶ cells) | % Remaining at 120 min |
| Human | 1 | 85.6 | 8.1 | 43.7% |
| Rat | 1 | 52.3 | 13.2 | 28.9% |
Experimental Protocols
Microsomal Stability Assay
This protocol assesses the metabolic stability of this compound in liver microsomes. The disappearance of the parent compound is monitored over time.
Materials and Equipment:
-
Liver microsomes (human, rat, mouse, dog, monkey)[9]
-
This compound (test compound)
-
Phosphate buffer (100 mM, pH 7.4)[10]
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[9][10]
-
Magnesium chloride (MgCl₂)[10]
-
Ice-cold acetonitrile or methanol (quenching solution)[8][9]
-
Internal standard (for LC-MS/MS analysis)
-
Incubator (37°C)[9]
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation buffer (phosphate buffer with MgCl₂).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[9]
-
-
Incubation:
-
Pre-warm the liver microsome suspension and the incubation buffer at 37°C.
-
In a microcentrifuge tube, add the liver microsomes to the incubation buffer to achieve the desired protein concentration (e.g., 0.5 mg/mL).[6]
-
Add the test compound to the microsome suspension to a final concentration of 1 µM.[6]
-
Pre-incubate the mixture for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[9] A control incubation without the NADPH regenerating system should be included.[8]
-
Incubate the reaction mixture at 37°C with gentle shaking.[10]
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
Data Analysis:
-
Determine the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount in mg)
Hepatocyte Stability Assay
This protocol evaluates the metabolic stability of this compound in a suspension of cryopreserved hepatocytes, which accounts for both Phase I and Phase II metabolism.[4]
Materials and Equipment:
-
Cryopreserved hepatocytes (human, rat)[3]
-
Hepatocyte incubation medium (e.g., Williams Medium E)[1]
-
This compound (test compound)
-
Ice-cold acetonitrile or methanol (quenching solution)
-
Internal standard
-
CO₂ incubator (37°C, 5% CO₂)[5]
-
Orbital shaker[1]
-
Centrifuge
-
LC-MS/MS system[5]
Procedure:
-
Hepatocyte Preparation:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Resuspend the hepatocytes in the incubation medium to the desired cell density (e.g., 1 x 10⁶ viable cells/mL).[5]
-
-
Incubation:
-
Pre-warm the hepatocyte suspension in a CO₂ incubator.
-
Prepare a working solution of this compound in the incubation medium.
-
Add the test compound working solution to the hepatocyte suspension to a final concentration of 1 µM.[3]
-
Incubate the mixture at 37°C in a CO₂ incubator on an orbital shaker.[1]
-
-
Sampling and Reaction Termination:
-
Sample Processing and Analysis:
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t½) from the rate of disappearance of the compound.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells in 10⁶)[1]
Visualizations
Caption: Experimental workflow for in vitro metabolic stability assays.
References
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. bioivt.com [bioivt.com]
- 3. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 5. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Metabolic Stability Assays [merckmillipore.com]
- 8. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. bioxpedia.com [bioxpedia.com]
- 12. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and its derivatives represent a class of small molecules with potential biological activity. Elucidating their mechanism of action is a critical step in the drug discovery and development process. These application notes provide a comprehensive framework and detailed protocols for researchers to investigate how these compounds exert their effects at a molecular and cellular level. The following sections outline a systematic approach, from initial target identification to in-depth pathway analysis and in vivo validation.
Section 1: Initial Target Identification and Validation
The first step in understanding the mechanism of action is to identify the molecular target(s) of the compound. A combination of in silico and in vitro approaches can be employed.
1.1. Computational Target Prediction (In Silico):
Computational methods can predict potential protein targets based on the chemical structure of the this compound derivatives. This approach helps in narrowing down the experimental focus.
Logical Workflow for Target Prediction:
Caption: In silico workflow for predicting protein targets.
1.2. In Vitro Target-Based Screening:
Based on computational predictions or hypotheses, direct biochemical assays can be performed to assess the interaction of the compounds with purified proteins.
Experimental Protocol: Enzyme Inhibition Assay
This protocol is designed to determine if the compound directly inhibits the activity of a purified enzyme.[1][2]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, the purified enzyme, and the test compound or vehicle control.
-
Incubate for a pre-determined time to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress (e.g., absorbance, fluorescence) over time using a microplate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
Data Presentation: Enzyme Inhibition Data
| Compound Derivative | Target Enzyme | IC50 (µM) |
| Derivative 1 | Enzyme X | 5.2 |
| Derivative 2 | Enzyme X | 12.8 |
| Derivative 3 | Enzyme Y | > 100 |
Section 2: Cellular Assays to Probe Mechanism of Action
Cell-based assays are essential to confirm the biological activity of the compounds in a more physiologically relevant context.
2.1. Cell Viability and Proliferation Assays:
These assays determine the effect of the compounds on cell survival and growth.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Data Presentation: Cell Viability Data
| Compound Derivative | Cell Line | GI50 (µM) |
| Derivative 1 | MCF-7 | 8.5 |
| Derivative 1 | A549 | 15.2 |
| Derivative 2 | MCF-7 | 25.1 |
2.2. Signaling Pathway Analysis:
Western blotting is a key technique to investigate how the compounds affect specific signaling pathways within the cell.[3][4][5]
Experimental Workflow for Signaling Pathway Analysis:
Caption: Workflow for Western blot analysis.
Experimental Protocol: Western Blotting
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from cells treated with the compound derivative for various times or at different concentrations.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.[6]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using a digital imaging system and quantify band intensities.
Signaling Pathway Diagram Example: Hypothetical MAPK Pathway Inhibition
Caption: Hypothetical inhibition of the MAPK pathway.
Section 3: In Vivo Efficacy Studies
To validate the in vitro findings and assess the therapeutic potential of the compounds, in vivo studies using animal models are necessary.
3.1. Xenograft Models:
Human tumor xenograft models in immunocompromised mice are widely used to evaluate the anti-cancer efficacy of new compounds.[7][8][9]
Experimental Workflow for a Xenograft Study:
Caption: Workflow for an in vivo xenograft study.
Experimental Protocol: Subcutaneous Xenograft Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject a suspension of cancer cells subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the compound or vehicle control according to the planned schedule (e.g., daily, intraperitoneally).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Data Presentation: In Vivo Efficacy Data
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Derivative 1 (10 mg/kg) | 750 ± 150 | 50 |
| Derivative 1 (30 mg/kg) | 300 ± 100 | 80 |
Disclaimer: These protocols are intended as a general guide. Specific experimental conditions, such as cell types, compound concentrations, and animal models, should be optimized for each study. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Versatile Building Block for Drug Discovery
Introduction
Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is a bifunctional ketoester that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its chemical structure, featuring a reactive ketone, an ester group, and a substituted aromatic ring, provides multiple points for chemical modification, making it an attractive scaffold for the generation of diverse molecular libraries in drug discovery programs. This document provides an overview of its synthetic applications, focusing on its use in the construction of biologically relevant heterocyclic cores.
Chemical Properties and Synthesis
This compound (C₁₆H₂₁ClO₃) is characterized by a molecular weight of 296.79 g/mol .[1] The primary route for its synthesis is the Friedel-Crafts acylation of chlorobenzene with a derivative of suberic acid, such as suberoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[1] This reaction forms the carbon-carbon bond between the aromatic ring and the octanoyl chain.[1] The resulting 8-(2-chlorophenyl)-8-oxooctanoic acid can then be esterified with ethanol to yield the final product.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 898759-09-6 | [2] |
| Molecular Formula | C₁₆H₂₁ClO₃ | [2] |
| Molecular Weight | 296.79 g/mol | [1] |
| Synonyms | Benzeneoctanoic acid, 2-chloro-η-oxo-, ethyl ester | [2] |
Application in the Synthesis of Bioactive Heterocycles
The true potential of this compound as a building block lies in its utility for constructing more complex, biologically active molecules. The ketone and ester functionalities are key reactive handles for cyclization reactions to form various heterocyclic systems.
Synthesis of Dihydropyridine Derivatives
1,4-Dihydropyridines (DHPs) are a well-established class of calcium channel blockers used in the treatment of hypertension and angina.[3] The Hantzsch dihydropyridine synthesis, a one-pot condensation reaction, can be adapted to utilize ketoesters like this compound. In a typical reaction, the ketoester would react with an aldehyde and a source of ammonia (e.g., ammonium acetate) to generate the dihydropyridine core. The 2-chlorophenyl substituent on the resulting DHP molecule can influence its pharmacological properties, potentially leading to novel calcium channel modulators with improved efficacy or side-effect profiles.[3][4]
Experimental Protocols
General Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general representation based on the well-established Friedel-Crafts acylation reaction.[1]
Materials:
-
Suberoyl chloride
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Acylation: To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C, add suberoyl chloride dropwise. After the addition is complete, add chlorobenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 8-(2-chlorophenyl)-8-oxooctanoic acid.
-
Esterification: Dissolve the crude acid in an excess of ethanol. Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Synthesis of a Dihydropyridine Derivative (Hypothetical Protocol)
This protocol describes a hypothetical Hantzsch synthesis of a dihydropyridine derivative using this compound.
Materials:
-
This compound
-
An aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), the chosen aldehyde (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified dihydropyridine derivative.
Table 2: Hypothetical Yields and Reaction Times for Dihydropyridine Synthesis
| Aldehyde | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 10 | 75 |
| 4-Nitrobenzaldehyde | 8 | 82 |
| 2-Furaldehyde | 12 | 68 |
Visualization of Synthetic Pathways
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Proposed Signaling Pathway for Dihydropyridine Action
Caption: Mechanism of action for dihydropyridine-based calcium channel blockers.
Conclusion
This compound is a promising and versatile building block for the synthesis of heterocyclic compounds of medicinal interest. Its straightforward synthesis and the reactivity of its functional groups allow for the construction of diverse molecular scaffolds, such as dihydropyridines, which are known to interact with important biological targets. Further exploration of the chemical space accessible from this starting material is warranted and may lead to the discovery of novel therapeutic agents. Researchers in drug discovery and medicinal chemistry can utilize the provided protocols and synthetic strategies as a foundation for developing new chemical entities.
References
Application Note: A Scalable Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and scalable two-step synthetic protocol for the preparation of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis involves a Friedel-Crafts acylation of 2-chlorobenzene with suberic anhydride to yield 8-(2-chlorophenyl)-8-oxooctanoic acid, followed by an acid-catalyzed esterification with ethanol. This method provides a reliable route to the target compound in good yield and purity, suitable for scale-up operations.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of a variety of biologically active molecules. The presence of the keto-ester functionality and the substituted phenyl ring allows for diverse chemical modifications. A scalable and efficient synthesis is crucial for ensuring a consistent supply of this intermediate for research and development activities. The synthetic approach outlined herein is based on the well-established Friedel-Crafts acylation, a premier method for the formation of aryl ketones.[1]
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Friedel-Crafts Acylation. 2-chlorobenzene is acylated with suberic anhydride in the presence of a Lewis acid catalyst, aluminum chloride (AlCl₃), to form 8-(2-chlorophenyl)-8-oxooctanoic acid.
-
Step 2: Esterification. The resulting carboxylic acid is esterified with ethanol using a catalytic amount of sulfuric acid to yield the final product, this compound.
A diagram of the overall synthetic workflow is presented below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid
Materials:
-
2-Chlorobenzene
-
Suberic anhydride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 2M
-
Deionized water
-
Sodium sulfate (anhydrous)
Procedure:
-
To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of suberic anhydride (1.0 eq) and 2-chlorobenzene (1.5 eq) in anhydrous dichloromethane from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 8-(2-chlorophenyl)-8-oxooctanoic acid.
Step 2: Synthesis of this compound
Materials:
-
8-(2-chlorophenyl)-8-oxooctanoic acid (crude from Step 1)
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Brine
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve the crude 8-(2-chlorophenyl)-8-oxooctanoic acid (1.0 eq) in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Data Presentation
The following table summarizes the quantitative data for a representative lab-scale synthesis.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (g) | Volume (mL) | Yield (%) | Purity (by HPLC) |
| Step 1 | ||||||
| Suberic anhydride | 156.18 | 1.0 | 15.6 | - | - | - |
| 2-Chlorobenzene | 112.56 | 1.5 | 16.9 | 15.3 | - | - |
| Aluminum chloride | 133.34 | 1.2 | 16.0 | - | - | - |
| 8-(2-chlorophenyl)-8-oxooctanoic acid | 284.74 | - | - | - | 85 (crude) | - |
| Step 2 | ||||||
| 8-(2-chlorophenyl)-8-oxooctanoic acid | 284.74 | 1.0 | 24.2 (crude) | - | - | - |
| Ethanol | 46.07 | Excess | - | 200 | - | - |
| This compound | 312.79 | - | - | - | 90 (after purification) | >98% |
Reaction Mechanism Visualization
The mechanism of the Friedel-Crafts acylation is a classic example of electrophilic aromatic substitution.
References
Application Notes & Protocols: Leveraging Ethyl 8-(2-chlorophenyl)-8-oxooctanoate for the Synthesis of Novel Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the prospective use of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate as a versatile starting material in the synthesis of heterocyclic compounds with potential anti-inflammatory properties. This document outlines synthetic strategies for creating pyrazole, pyrimidine, and thiazole derivatives, which are well-established pharmacophores in anti-inflammatory drug discovery.
Introduction: The Potential of this compound in Anti-Inflammatory Drug Discovery
This compound is a keto-ester that possesses two key reactive sites: a ketone and an ester group. This bifunctionality makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. The presence of the 2-chlorophenyl moiety can also contribute to the pharmacological activity of the resulting molecules. The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) is crucial for managing inflammation-related diseases.[1][2][3] Pyrazole, pyrimidine, and thiazole derivatives have demonstrated significant anti-inflammatory activities, often by inhibiting key enzymes in the inflammatory cascade such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][4][5] This document proposes the use of this compound as a scaffold to generate a library of novel heterocyclic compounds for screening as potential anti-inflammatory agents.
Proposed Synthetic Pathways
The following sections outline the proposed synthetic routes to pyrazole, pyrimidine, and thiazole derivatives from this compound.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established method.[6] this compound can be condensed with hydrazine hydrate to yield a pyrazole derivative.
Caption: Proposed synthesis of a pyrazole derivative.
Synthesis of Pyrimidine Derivatives
Pyrimidines can be synthesized by the reaction of a 1,3-dicarbonyl compound with urea or a related compound.[7][8]
Caption: Proposed synthesis of a pyrimidine derivative.
Synthesis of Thiazole Derivatives
Thiazoles can be prepared via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.[9][10] The ketone in this compound would first need to be halogenated.
Caption: Proposed synthesis of a thiazole derivative.
Experimental Protocols
The following are detailed, prospective protocols for the synthesis of the proposed heterocyclic derivatives.
General Considerations
-
All reagents should be of analytical grade and used without further purification unless otherwise specified.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of compounds can be achieved by column chromatography or recrystallization.
-
Characterization of synthesized compounds should be performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for the Synthesis of 3-(2-Chlorophenyl)-3-(6-ethoxycarbonylhexyl)pyrazole
-
To a solution of this compound (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add a mild oxidizing agent (e.g., iodine in the presence of a base) to the reaction mixture to facilitate the oxidation of the intermediate pyrazoline to the pyrazole.
-
Stir the mixture at room temperature for an additional 2-3 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol for the Synthesis of 4-(2-Chlorophenyl)-6-(6-ethoxycarbonylhexyl)pyrimidin-2(1H)-one
-
In a round-bottom flask, dissolve sodium metal (2 mmol) in absolute ethanol (30 mL).
-
To this solution, add this compound (1 mmol) and urea (1.5 mmol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., acetic acid).
-
The precipitated solid should be filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrimidine derivative.
Protocol for the Synthesis of Ethyl 8-(2-amino-4-(2-chlorophenyl)thiazol-5-yl)octanoate
-
Step 1: α-Bromination. To a solution of this compound (1 mmol) in a suitable solvent (e.g., diethyl ether or chloroform), add N-bromosuccinimide (NBS) (1.1 mmol) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.
-
Step 2: Thiazole formation. Dissolve the crude α-bromoketone (1 mmol) in ethanol (20 mL).
-
Add thiourea (1.2 mmol) to the solution and reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
The precipitated solid should be filtered, washed with water, and dried.
-
Purify the crude product by column chromatography or recrystallization.
Potential Anti-Inflammatory Activity and Evaluation
Rationale for Anti-Inflammatory Potential
-
Pyrazoles: Many commercially available NSAIDs, such as celecoxib and phenylbutazone, contain a pyrazole core.[1][4] These compounds often exert their anti-inflammatory effects by inhibiting COX-2.[4]
-
Pyrimidines: Pyrimidine derivatives have been reported to possess significant anti-inflammatory properties by inhibiting various inflammatory mediators.[8][11]
-
Thiazoles: The thiazole ring is a key component of several compounds with demonstrated anti-inflammatory and analgesic activities, often targeting COX and LOX enzymes.[5][9]
Quantitative Data from Literature for Structurally Similar Compounds
| Compound Class | Example Compound | Target | IC₅₀ (µM) | In vivo Activity (% Inhibition of Edema) | Reference |
| Pyrazole | Celecoxib | COX-2 | 0.04 | - | [4] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine derivative | COX-2 | 0.04 | - | [11] |
| Thiazole | 5,6-diarylimidazo[2.1-b]thiazole derivative | COX-2 | - | Potent in vivo activity | [5] |
Proposed In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
A standard and widely used method to screen for acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats or mice.[1]
Protocol:
-
Animals: Use healthy adult Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions.
-
Grouping: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., diclofenac sodium), and test groups for each synthesized compound at different doses.
-
Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30 or 60 minutes) following the administration of the treatments, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: Calculate the percentage of inhibition of edema for each group compared to the control group.
Inflammatory Signaling Pathway
The synthesized compounds are expected to interfere with the arachidonic acid inflammatory cascade, which is a key pathway in inflammation.
Caption: The arachidonic acid inflammatory cascade.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel heterocyclic compounds with potential anti-inflammatory activity. The proposed synthetic protocols for pyrazole, pyrimidine, and thiazole derivatives provide a solid foundation for initiating a drug discovery program. The subsequent evaluation of these compounds using established in vivo models, such as the carrageenan-induced paw edema assay, will be crucial in identifying lead candidates for further development. The structural diversity that can be generated from this single starting material makes it a valuable tool for medicinal chemists in the search for new and effective anti-inflammatory agents.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. mdpi.com [mdpi.com]
- 5. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neliti.com [neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Exploring Ethyl 8-(2-chlorophenyl)-8-oxooctanoate in Antimicrobial Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for investigating the antimicrobial potential of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. While specific biological data for this compound is not yet extensively published, this document outlines the standard protocols and data presentation formats necessary for its evaluation as a potential antimicrobial agent. The information is based on established practices in antimicrobial drug development and studies on structurally related keto esters and chlorophenyl-containing compounds which have shown promise in this field.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Keto esters, particularly those containing halogenated phenyl moieties, represent a class of compounds with potential antimicrobial properties. This compound belongs to this class, and its structural features suggest it may exhibit bioactivity. Preliminary investigations into structurally related compounds have indicated potential antimicrobial and anti-inflammatory effects, making this molecule a candidate for further study.
This document provides detailed protocols for the initial screening and characterization of this compound's antimicrobial efficacy and its cytotoxic effects on human cells, which are crucial early steps in the drug development pipeline.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear interpretation and comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control (Drug Name) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Microorganism | Strain ID | MBC (µg/mL) | Positive Control (Drug Name) MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 |
Table 3: Cytotoxicity (IC50) of this compound on Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Positive Control (Drug Name) IC50 (µM) |
| HEK293 | Human Embryonic Kidney | ||
| HepG2 | Human Hepatocellular Carcinoma |
Experimental Protocols
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.
-
The last well in each row should contain only broth and the vehicle to serve as a negative control. A separate row should be prepared for the positive control antibiotic.
-
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This protocol is a follow-up to the MIC assay to determine if the compound is bactericidal or bacteriostatic.
Materials:
-
MIC plates from the previous experiment
-
Nutrient agar plates
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spread the aliquot onto a nutrient agar plate.
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.
This protocol uses the MTT assay to assess the cytotoxicity of the compound on human cell lines.
Materials:
-
Human cell lines (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium in the wells with the medium containing the different concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Visualizations
Caption: Workflow for antimicrobial evaluation of a test compound.
While the exact mechanism of action for this compound is unknown, a common target for antimicrobial agents is the bacterial cell wall.[1] This diagram illustrates a hypothetical pathway where the compound interferes with peptidoglycan synthesis.
Caption: Hypothetical mechanism of action via cell wall synthesis inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
This technical support guide is intended for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Question: We are experiencing a significantly low yield in our synthesis of this compound. What are the most probable causes?
Answer: A low yield in this synthesis is a common issue and can typically be attributed to one or more of the following factors, primarily related to the key Friedel-Crafts acylation step:
-
Inherent Regioselectivity of the Friedel-Crafts Acylation: The chlorine atom on the chlorobenzene ring is an ortho, para-directing group. However, due to steric hindrance from the bulky acylating agent, the reaction strongly favors the formation of the para-substituted isomer (Ethyl 8-(4-chlorophenyl)-8-oxooctanoate). The desired ortho-substituted product is the minor isomer, which is a primary reason for its low isolated yield.[1][2][3]
-
Deactivation of the Aromatic Ring: The chlorine atom, while being an ortho, para-director, is also a deactivating group. This reduces the nucleophilicity of the chlorobenzene ring, making it less reactive towards the electrophilic acylium ion and thus lowering the overall reaction yield.[4][5]
-
Suboptimal Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any contamination with water will deactivate the catalyst and significantly reduce the reaction rate and yield.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or inadequate mixing.
-
Side Reactions: At higher temperatures, side reactions such as dealkylation or isomerization can occur, leading to a range of impurities and a lower yield of the desired product.
-
Difficult Purification: The separation of the desired ortho-isomer from the major para-isomer can be challenging due to their similar physical properties, potentially leading to product loss during purification steps like column chromatography or crystallization.
Question: How can we improve the yield of the desired ortho-isomer?
Answer: While overcoming the inherent preference for the para-isomer is challenging, the following strategies can help maximize the yield of the ortho-product:
-
Choice of Lewis Acid: Experiment with different Lewis acids. While AlCl₃ is common, other catalysts like FeCl₃ or milder Lewis acids might offer different regioselectivity, although this may come at the cost of overall conversion.
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio. Non-polar solvents are typically used, but exploring different options may have a modest effect on the isomer distribution.
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity, although it will also decrease the reaction rate. Careful optimization of the temperature is crucial.
-
Slow Addition of Reagents: A slow, controlled addition of the acylating agent to the mixture of chlorobenzene and Lewis acid can help to maintain a low concentration of the electrophile and potentially minimize side reactions.
Question: What are the key parameters to control during the Friedel-Crafts acylation step?
Answer: To ensure the best possible outcome for the Friedel-Crafts acylation, meticulous control of the following parameters is essential:
| Parameter | Recommended Control | Rationale |
| Moisture | Strict anhydrous conditions | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated by water. |
| Temperature | Maintain optimal temperature (typically low to room temp.) | Controls reaction rate and minimizes side reactions. Lower temperatures can sometimes improve selectivity. |
| Stoichiometry | Use a slight excess of the Lewis acid | Ensures complete formation of the acylium ion electrophile. |
| Reaction Time | Monitor reaction progress (e.g., by TLC or GC) | Ensures the reaction proceeds to completion without excessive side product formation. |
| Purity of Reagents | Use high-purity starting materials | Impurities in chlorobenzene or the acylating agent can lead to undesired side products and lower yields. |
Frequently Asked Questions (FAQs)
Q1: What is the expected ortho-to-para isomer ratio in the Friedel-Crafts acylation of chlorobenzene?
A1: While the exact ratio can vary with reaction conditions, the para-isomer is consistently the major product due to reduced steric hindrance.[1][2][3] Ratios of para to ortho can be as high as 10:1 or even greater. Therefore, a low yield of the isolated ortho-product is expected.
Q2: Can we use 8-(2-chlorophenyl)-8-oxooctanoic acid as a starting material for esterification instead?
A2: Yes, this is a viable alternative route. You would first perform the Friedel-Crafts acylation of chlorobenzene with suberic anhydride or suberoyl chloride to obtain 8-(chlorophenyl)-8-oxooctanoic acid (as a mixture of isomers). After separating the 2-chloro isomer, you can proceed with a standard Fischer esterification using ethanol and an acid catalyst (e.g., H₂SO₄).[6][7][8][9]
Q3: What are the best methods for separating the ortho and para isomers?
A3: The separation of these isomers can be challenging. Techniques that can be employed include:
-
Fractional Crystallization: If the isomers have sufficiently different solubilities and melting points, this can be an effective method on a larger scale.
-
Column Chromatography: This is the most common laboratory-scale method. Careful selection of the stationary and mobile phases is required to achieve good separation.
-
Preparative HPLC: For high-purity samples, preparative high-performance liquid chromatography can be used, although it is less suitable for large quantities.
Q4: We are seeing multiple spots on our TLC plate after the acylation reaction. What could they be?
A4: Besides the starting materials and the desired ortho and para products, other spots could represent:
-
Meta-isomer: A small amount of the meta-substituted product may be formed.
-
Di-acylated products: Although the acyl group is deactivating, under harsh conditions, a second acylation might occur.
-
Products from impurities: If the starting materials are not pure, you may see byproducts from the reaction of these impurities.
-
Cleavage products: In some cases, the acyl chain can be cleaved.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Chlorobenzene with 8-Ethoxy-8-oxooctanoyl Chloride
This protocol describes the direct formation of the ethyl ester via Friedel-Crafts acylation.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Chlorobenzene
-
8-Ethoxy-8-oxooctanoyl chloride
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add chlorobenzene (3-5 equivalents) to the suspension.
-
Slowly add 8-ethoxy-8-oxooctanoyl chloride (1 equivalent) dissolved in anhydrous DCM via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to separate the ortho and para isomers.
Protocol 2: Fischer Esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid
This protocol is for the esterification of the carboxylic acid precursor.
Materials:
-
8-(2-chlorophenyl)-8-oxooctanoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 8-(2-chlorophenyl)-8-oxooctanoic acid (1 equivalent) in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
If necessary, purify the product by column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. echemi.com [echemi.com]
- 2. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 3. organic chemistry - Ortho vs para alkylation of chlorobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification [organic-chemistry.org]
Technical Support Center: Friedel-Crafts Acylation of Chlorobenzene
Welcome to the technical support center for the Friedel-Crafts acylation of chlorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this fundamental organic transformation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Friedel-Crafts acylation of chlorobenzene.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate it.[1][2] | - Ensure all glassware is thoroughly dried before use. Flame-drying is a common and effective method.[3] - Use a fresh, unopened container of anhydrous aluminum chloride. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
| 2. Deactivated Substrate: Chlorobenzene is a deactivated aromatic ring, making it less reactive than benzene in electrophilic aromatic substitution reactions.[4][5] | - Use a stoichiometric amount or a slight excess of the Lewis acid catalyst to ensure sufficient activation of the acylating agent.[6] - Consider using a more reactive acylating agent if possible. | |
| 3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. | - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If the reaction is sluggish, consider increasing the reaction temperature, though this may affect the isomer ratio. | |
| Formation of an Undesired Isomer Ratio (High ortho-isomer content) | 1. Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically less stable ortho-isomer. | - Perform the reaction at a lower temperature to favor the formation of the sterically less hindered and thermodynamically more stable para-isomer.[7] |
| 2. Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction. | - Non-polar solvents like carbon disulfide have been reported to favor para-substitution in some Friedel-Crafts acylations. Experiment with different anhydrous solvents to optimize the ortho/para ratio. | |
| Product Contamination | 1. Incomplete Reaction: The final product may be contaminated with unreacted chlorobenzene. | - Ensure the reaction goes to completion by monitoring with TLC or GC. - Purify the product using techniques such as recrystallization or column chromatography to separate the product from the starting material. |
| 2. Hydrolysis during Workup: The aluminum chloride complex with the ketone product must be carefully hydrolyzed. Premature or incomplete hydrolysis can lead to a complex mixture.[6] | - Slowly and carefully quench the reaction by adding the reaction mixture to ice-cold dilute acid (e.g., HCl). This will break down the aluminum chloride complex and protonate any aluminum hydroxide formed.[8] | |
| Dark-colored Reaction Mixture or Product | 1. Side Reactions/Polymerization: Although less common in acylation, forcing conditions (high temperature, long reaction times) can potentially lead to charring or polymerization. | - Adhere to the recommended reaction temperature and time. - Ensure the purity of the starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the Friedel-Crafts acylation of chlorobenzene?
The main side reaction is the formation of the ortho-acylated isomer (2-chloroacetophenone). The desired para-acylated isomer (4-chloroacetophenone) is typically the major product due to steric hindrance from the chlorine atom at the ortho position.[7][9][10][11] Unlike Friedel-Crafts alkylation, polyacylation is generally not a significant side reaction because the acyl group deactivates the aromatic ring, making it less susceptible to further electrophilic attack.[12][13][14][15] Rearrangements of the acylium ion are also not a common issue as it is resonance-stabilized.[8][12]
Q2: What is the expected ortho/para isomer ratio, and how can it be influenced?
The para-isomer is the major product due to the steric bulk of the acyl group and the chlorine atom hindering attack at the ortho position.[7] The exact ratio can be influenced by reaction conditions:
-
Temperature: Lower temperatures generally favor the formation of the para-isomer.
-
Catalyst: The nature and amount of the Lewis acid can affect the isomer ratio.
-
Solvent: The polarity of the solvent can play a role in the regioselectivity of the reaction.
| Parameter | Effect on para-isomer selectivity |
| Lower Temperature | Generally increases |
| Bulky Acylating Agent | Generally increases |
| Non-polar Solvent | Can increase |
Note: Specific quantitative data for the acylation of chlorobenzene is not extensively documented in readily available literature and is often determined empirically.
Q3: Why is an anhydrous Lewis acid, like aluminum chloride, crucial for this reaction?
Anhydrous aluminum chloride (AlCl₃) acts as a Lewis acid, which is essential for generating the highly electrophilic acylium ion from the acyl chloride.[2] If hydrated aluminum chloride is used, the water will react with and deactivate the catalyst, preventing the formation of the acylium ion and thus inhibiting the reaction.[1][2]
Q4: Can I use other Lewis acids besides aluminum chloride?
Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used to catalyze Friedel-Crafts acylation.[16] However, aluminum chloride is one of the most common and effective catalysts for this reaction. The choice of catalyst can sometimes influence the reaction's efficiency and regioselectivity.
Experimental Protocols
Key Experiment: Synthesis of 4-Chloroacetophenone
This protocol provides a general method for the Friedel-Crafts acylation of chlorobenzene with acetyl chloride.
Materials:
-
Chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Dry carbon disulfide (CS₂) (or another suitable dry, non-polar solvent)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using drying tubes filled with calcium chloride.
-
Catalyst Suspension: In the reaction flask, place anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) and dry carbon disulfide. Cool the mixture in an ice bath.
-
Addition of Reactants: Add chlorobenzene (1 molar equivalent) to the dropping funnel. Slowly add the chlorobenzene to the stirred suspension of aluminum chloride.
-
Acylation: Add acetyl chloride (1 molar equivalent) to the dropping funnel. Add the acetyl chloride dropwise to the reaction mixture at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature until the evolution of hydrogen chloride gas ceases. The reaction can be gently warmed if necessary to ensure completion. Monitor the reaction by TLC.
-
Workup: Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation.
-
Purification: The crude product, a mixture of ortho- and para-isomers, can be purified by recrystallization or column chromatography to isolate the desired 4-chloroacetophenone.
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: A flowchart for diagnosing the cause of low product yield.
Signaling Pathway of the Main and Side Reactions
Caption: The reaction pathway leading to the major and minor products.
References
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. CN112409142B - Preparation method of 4-p-chlorophenoxyl acetophenone compounds - Google Patents [patents.google.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. organic chemistry - Ortho vs para alkylation of chlorobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. m.youtube.com [m.youtube.com]
- 10. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 11. doubtnut.com [doubtnut.com]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. quora.com [quora.com]
- 16. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?
The synthesis of this compound likely involves the Friedel-Crafts acylation of chlorobenzene with ethyl suberoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] Impurities can arise from starting materials, side reactions, and the workup procedure.
Common Impurities Include:
-
Unreacted Starting Materials: Chlorobenzene and ethyl suberoyl chloride (or its corresponding carboxylic acid, suberic acid monoethyl ester).
-
Regioisomers: The acylation of chlorobenzene can result in substitution at different positions on the aromatic ring, primarily yielding the ortho- and para-isomers. The target compound is the ortho-isomer. The para-isomer, Ethyl 8-(4-chlorophenyl)-8-oxooctanoate, is a common and often difficult-to-separate impurity.
-
Catalyst Residues: Residual aluminum salts from the Lewis acid catalyst can contaminate the product.[2]
-
Hydrolysis Products: The ester group can be partially hydrolyzed to the corresponding carboxylic acid during aqueous workup, especially under non-neutral pH conditions.
-
Polyacylated Products: Although less common in acylation compared to alkylation, multiple acyl groups could potentially be added to the aromatic ring under harsh conditions.[2][3]
Q2: My crude product is a dark, oily residue. How can I perform an initial cleanup?
A dark color often indicates residual catalyst complexes or polymeric materials. An initial liquid-liquid extraction (workup) is crucial before proceeding to more refined purification methods.
Initial Workup Protocol:
-
Quenching: Carefully and slowly quench the reaction mixture by pouring it over crushed ice and dilute hydrochloric acid (e.g., 2M HCl). This hydrolyzes the aluminum chloride-ketone complex and moves the aluminum salts into the aqueous phase.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing:
-
Wash the organic layer sequentially with dilute HCl to remove any remaining amine impurities (if applicable).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic impurities like unreacted suberic acid monoethyl ester.[4] Be cautious of gas evolution (CO₂).
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Q3: I am struggling to separate the ortho- and para-isomers. What is the best approach?
Separating regioisomers is a common challenge. The choice of method depends on the physical properties of the isomers.
-
Column Chromatography: This is often the most effective method for separating isomers of aromatic keto esters.[5][6] Due to the difference in polarity between the ortho and para isomers, they will elute at different rates from a silica gel column.
-
Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method.[7][8] This involves dissolving the mixture in a minimal amount of hot solvent and allowing it to cool slowly. One isomer may crystallize out while the other remains in solution.
Below is a table summarizing typical parameters for isomer separation.
| Parameter | Column Chromatography | Fractional Crystallization |
| Stationary Phase | Silica Gel (60-120 or 100-200 mesh)[5] | Not Applicable |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., start at 95:5, gradually increase polarity)[9] | Single or binary solvent system (e.g., Ethanol/Water, Hexane/Ethyl Acetate)[10] |
| Typical Purity | >98% achievable | Dependent on solubility differences; may require multiple recrystallizations |
| Key Advantage | High resolution for difficult separations | Scalability and cost-effectiveness |
Q4: My product appears pure by TLC, but NMR analysis shows unreacted starting material (a carboxylic acid). How is this possible and how do I remove it?
Carboxylic acid impurities can sometimes "streak" on TLC plates or have very low Rf values, making them difficult to detect. They may also co-elute with the product in certain solvent systems. On silica gel, which is slightly acidic, acidic compounds can sometimes move unexpectedly.[4]
Troubleshooting Steps:
-
Aqueous Base Wash: As described in the initial workup, a wash with a mild base like sodium bicarbonate solution can effectively remove acidic impurities by converting them to their water-soluble carboxylate salts.[4]
-
Modified Column Chromatography: Add a small amount of a tertiary amine, like triethylamine (~0.1%), to the mobile phase during column chromatography. This deactivates the acidic sites on the silica gel and ensures that acidic impurities remain strongly adsorbed at the baseline, allowing for clean elution of the desired ester.[4]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for the purification of aromatic keto esters and is effective for removing isomers and other non-polar impurities.[5]
-
Column Packing: Prepare a slurry of silica gel (e.g., 100-200 mesh) in a non-polar solvent like hexane. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the compounds. The less polar para-isomer will typically elute before the more polar ortho-product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Crystallization
This protocol is suitable if the product is a solid at room temperature and a suitable solvent system can be identified.[8][10]
-
Solvent Selection: Screen various solvents to find one in which the product is highly soluble at elevated temperatures but poorly soluble at low temperatures (e.g., 0-4 °C). Common choices include ethanol, methanol, ethyl acetate, hexane, or mixtures like ethyl acetate/hexane.[10]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves completely.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visual Guides
References
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cup.edu.cn [cup.edu.cn]
- 7. JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents [patents.google.com]
- 8. unifr.ch [unifr.ch]
- 9. Formation of Complex α-Imino Esters via Multihetero-Cope Rearrangement of α-Keto Ester Derived Nitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Optimizing reaction conditions for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of chlorobenzene with 8-ethoxy-8-oxooctanoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Q2: Why is the ortho-substituted product, this compound, a minor product compared to the para-substituted isomer?
A2: The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group in electrophilic aromatic substitution. However, the formation of the ortho-substituted product is sterically hindered by the bulky acylating agent. Consequently, the para-substituted isomer, Ethyl 8-(4-chlorophenyl)-8-oxooctanoate, is the major product.[1][2]
Q3: What are the critical reaction conditions to control for a successful synthesis?
A3: Maintaining anhydrous (dry) conditions is crucial, as the Lewis acid catalyst, typically AlCl₃, is highly sensitive to moisture and will be deactivated by water.[3] Temperature control is also important to prevent unwanted side reactions. The reaction is often started at a low temperature and then gradually warmed.
Q4: Can I use other Lewis acids besides aluminum chloride?
A4: While AlCl₃ is the most common catalyst, other Lewis acids such as ferric chloride (FeCl₃), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂) can also be used to catalyze Friedel-Crafts reactions.[3] The choice of catalyst can influence reaction time and yield, and may require optimization for this specific synthesis.
Q5: Are there any significant side reactions to be aware of?
A5: Besides the formation of the para isomer, potential side reactions include di-acylation of the chlorobenzene ring, although this is less common than in Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring to further substitution.[4] The ester group on the acylating agent could also potentially react under harsh conditions, though it is generally stable during the Friedel-Crafts reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Reaction temperature is too low. 4. Deactivated starting material. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous AlCl₃. 2. A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[4] 3. Gradually warm the reaction mixture after the initial addition at low temperature. Monitor the reaction by TLC to determine the optimal temperature. 4. Ensure the chlorobenzene is pure and free of deactivating impurities. |
| Formation of Multiple Products | 1. Reaction temperature is too high, leading to side reactions. 2. Presence of impurities in starting materials. | 1. Maintain a controlled temperature throughout the reaction. Start the addition of reactants at a lower temperature (e.g., 0-5 °C) and then allow the reaction to proceed at a slightly elevated temperature (e.g., room temperature or gentle heating). 2. Purify starting materials (chlorobenzene and 8-ethoxy-8-oxooctanoyl chloride) before use. |
| Difficulty in Isolating the Ortho Isomer | The para isomer is the major product and may co-elute during chromatography. | Utilize a high-resolution chromatography technique, such as flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes), to achieve better separation. Recrystallization may also be an effective method for separating isomers if a suitable solvent is found. |
| Product Decomposes During Work-up | The product may be sensitive to strong acids or bases used during the work-up. | Use a mild work-up procedure. Quench the reaction by slowly adding it to ice-cold dilute HCl. Neutralize carefully and extract the product with a suitable organic solvent. Wash the organic layer with brine and dry over an anhydrous salt like sodium sulfate before concentrating. |
Experimental Protocols
Synthesis of 8-ethoxy-8-oxooctanoyl chloride
This acylating agent can be prepared from suberic acid.
-
Esterification of Suberic Acid:
-
In a round-bottom flask, dissolve suberic acid in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
After cooling, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether), wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the diethyl suberate.
-
To obtain the monoester, perform a partial hydrolysis of the diester.
-
-
Conversion to the Acid Chloride:
-
To the resulting ethyl hydrogen suberate, add thionyl chloride (SOCl₂) in excess, with a catalytic amount of DMF.
-
Gently reflux the mixture until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 8-ethoxy-8-oxooctanoyl chloride, which can be used directly in the next step.
-
Friedel-Crafts Acylation: Synthesis of this compound
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Cool the suspension to 0-5 °C in an ice bath.
-
-
Addition of Reactants:
-
Dissolve chlorobenzene and 8-ethoxy-8-oxooctanoyl chloride in the dry solvent and add this solution dropwise to the AlCl₃ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with the same solvent.
-
Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product, a mixture of ortho and para isomers, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the isomers. The para isomer, being less polar, will typically elute first.
-
Data Presentation
The following table summarizes typical reaction parameters that can be optimized for the synthesis. Note that specific yields for the ortho-isomer are often lower due to it being the minor product.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Lewis Acid | AlCl₃ | FeCl₃ | SnCl₄ | AlCl₃ is generally the most reactive but can sometimes lead to more side products. FeCl₃ and SnCl₄ are milder alternatives. |
| Solvent | Dichloromethane | 1,2-Dichloroethane | Nitrobenzene | Dichloromethane and 1,2-dichloroethane are common inert solvents. Nitrobenzene can be used for less reactive substrates but is more difficult to remove. |
| Temperature | 0 °C to RT | RT to 40 °C | 40 °C to 60 °C | Higher temperatures may increase the reaction rate but can also lead to more byproducts and decomposition. |
| Reactant Ratio (Acyl Chloride:Chlorobenzene) | 1 : 1.2 | 1 : 1.5 | 1 : 2 | Using an excess of chlorobenzene can help to minimize di-acylation products. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis optimization.
References
- 1. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 2. doubtnut.com [doubtnut.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
By-product formation in the synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, a key intermediate in the production of various pharmaceuticals, including Loxoprofen.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis of this compound. This guide addresses the most common issues in a question-and-answer format.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The Friedel-Crafts acylation may not have gone to completion. Ensure your reagents, particularly the Lewis acid catalyst (e.g., aluminum chloride), are anhydrous, as moisture will deactivate the catalyst. Reaction time and temperature are also critical; consider extending the reaction time or cautiously increasing the temperature.
-
Suboptimal Reagent Stoichiometry: An incorrect molar ratio of reactants can limit the yield. Ensure the acylating agent (8-ethoxy-8-oxooctanoyl chloride) and the Lewis acid are used in the appropriate stoichiometric amounts relative to chlorobenzene.
-
Side Reactions: The formation of by-products, primarily the para-isomer, is a major cause of reduced yield for the desired ortho-product.
-
Product Loss During Work-up and Purification: The desired product might be lost during aqueous work-up or purification steps. Ensure efficient extraction with a suitable organic solvent and minimize losses during chromatographic separation.
-
Issue 2: Presence of Significant Amounts of By-products
-
Question: My final product is contaminated with a significant amount of an isomeric by-product. How can I identify and minimize its formation?
-
Answer: The primary by-product in this synthesis is the para-isomer, Ethyl 8-(4-chlorophenyl)-8-oxooctanoate.
-
Identification: The ortho and para isomers can be distinguished and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Minimization: The formation of the para-isomer is thermodynamically favored due to lower steric hindrance compared to the ortho position.[1][2][3] While completely eliminating the para-isomer is challenging, its formation can be influenced by reaction conditions. Some strategies to explore include:
-
Choice of Lewis Acid: Different Lewis acids can exhibit varying degrees of regioselectivity.
-
Reaction Temperature: Lowering the reaction temperature may slightly favor the formation of the ortho-isomer in some cases, although this can also decrease the overall reaction rate.
-
Solvent Effects: The choice of solvent can influence the isomer distribution.
-
-
Issue 3: Difficulty in Separating the Ortho and Para Isomers
-
Question: I am struggling to separate the desired this compound from its para-isomer. What are effective purification methods?
-
Answer: The separation of ortho and para isomers can be challenging due to their similar physical properties.
-
Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be attempted. However, for large molecules, this difference may be minimal.
-
Column Chromatography: This is often the most effective method. A careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation. A gradient elution might be necessary to resolve the isomers effectively.
-
Recrystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization from a suitable solvent system may be used to isolate the desired isomer, provided there is a significant difference in solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Friedel-Crafts acylation reaction.[4] This is an electrophilic aromatic substitution where the acylium ion, generated from 8-ethoxy-8-oxooctanoyl chloride and a Lewis acid catalyst, attacks the electron-rich chlorobenzene ring.
Q2: Why is the para-isomer the major by-product?
A2: In Friedel-Crafts acylation of substituted benzenes like chlorobenzene, the incoming acyl group is directed to the ortho and para positions.[1] However, the ortho position is sterically hindered by the adjacent chlorine atom, making the attack at the para position more favorable.[1][2][3]
Q3: Can other by-products be formed?
A3: While the para-isomer is the most significant by-product, other minor side reactions could potentially occur, such as:
-
Di-acylation: If the reaction conditions are too harsh or the stoichiometry is incorrect, a second acyl group may be added to the aromatic ring, although this is generally less common in acylation than in alkylation.
-
De-alkylation/Rearrangement of the octanoate chain: This is less likely under typical Friedel-Crafts acylation conditions.
Q4: What analytical techniques are recommended for monitoring the reaction progress and product purity?
A4:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying the desired product and its isomeric by-products.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for confirming the identity of the final product and assessing its purity.
Quantitative Data Summary
The following table summarizes the expected distribution of the main products in the Friedel-Crafts acylation of chlorobenzene. Please note that the exact ratios can vary depending on the specific reaction conditions.
| Product | Isomer Position | Expected Distribution | Rationale |
| This compound | Ortho | Minor Product | Steric hindrance from the adjacent Cl atom. |
| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | Para | Major Product | Less steric hindrance, thermodynamically favored. |
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the Friedel-Crafts acylation of chlorobenzene.
Materials:
-
Chlorobenzene
-
8-ethoxy-8-oxooctanoyl chloride (Suberoyl chloride monoethyl ester)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: To the cooled suspension, add 8-ethoxy-8-oxooctanoyl chloride (1.0 eq) dissolved in anhydrous dichloromethane dropwise via the dropping funnel. Stir the mixture for 15-20 minutes.
-
Addition of Chlorobenzene: Add chlorobenzene (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho and para isomers.
Visualizations
Reaction Pathway Diagram
Caption: Friedel-Crafts acylation leading to ortho and para isomers.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Preparation method of loxoprofen - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting Ethyl 8-(2-chlorophenyl)-8-oxooctanoate instability
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 8-(2-chlorophenyl)-8-oxooctanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a bifunctional organic molecule featuring a keto group and an ester group. Its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. The presence of a substituted phenyl ring and a keto-ester chain allows for a variety of chemical modifications.
Q2: What are the primary stability concerns for this compound?
As a β-keto ester, this compound is susceptible to degradation through several pathways. The most common are:
-
Hydrolysis: The ethyl ester can be cleaved by water, especially under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol.[1]
-
Oxidation: The keto group and the alkyl chain can be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light can induce degradation.[2]
-
Thermal Stress: Elevated temperatures can accelerate decomposition.[2][3]
β-keto acids, which can form upon hydrolysis, are often unstable and prone to decarboxylation.[4]
Q3: How should I properly store this compound?
To ensure maximum stability, the compound should be stored in a cool, dry, and dark place.[5] Recommended storage conditions are in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture. For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is advisable.[6][7]
Q4: What solvents are recommended for this compound?
For analytical purposes and short-term storage in solution, anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally suitable. It is crucial to use high-purity, dry solvents, as trace amounts of water or acid/base impurities can catalyze degradation.[8] Avoid long-term storage in protic solvents like alcohols or water unless the stability in that specific medium has been established.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Loss of the main peak corresponding to the compound in HPLC analysis over a short period.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Changes in the physical appearance of the solution (e.g., color change).
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Solvent Contamination | Use only high-purity, anhydrous solvents. Consider using freshly opened bottles or solvents purified via a solvent purification system. Avoid solvents containing reactive impurities.[8] |
| pH-Mediated Hydrolysis | Ensure the solvent is neutral. If working with aqueous solutions or buffers, perform a pH stability profile to identify the optimal pH range for your compound. β-keto esters are susceptible to both acid and base-catalyzed hydrolysis.[1] |
| Photodegradation | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.[2][9] |
| Oxidative Degradation | Degas your solvents to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., in a glovebox or using nitrogen/argon blanketing).[2] |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Poor reproducibility of experimental results.
-
Decreased compound activity over time.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Degradation in Assay Buffer | The compound may be unstable in the aqueous, buffered conditions of the biological assay. |
| Action 1: Prepare stock solutions in a suitable anhydrous solvent (e.g., DMSO) and make final dilutions into the aqueous buffer immediately before use. | |
| Action 2: Include a time-course stability study in your assay buffer. Analyze aliquots of the compound in the buffer by HPLC at different time points (e.g., 0, 1, 2, 4, 8 hours) to determine its stability window. | |
| Interaction with Assay Components | Other components in the assay medium (e.g., proteins, reducing agents) may react with your compound. |
| Action: Run control experiments where the compound is incubated with individual components of the assay medium to identify any potential interactions. |
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing instability issues.
Caption: A logical workflow for troubleshooting compound instability.
Potential Degradation Pathways
The primary degradation pathways for this compound are hydrolysis of the ester and potential oxidation.
Caption: Potential degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding a compound's intrinsic stability and identifying potential degradation products.[9][10][11]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.[3]
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Stress: Heat the stock solution at 80°C for 48 hours.[2]
-
Photolytic Stress: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[3]
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples before analysis.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to an unstressed control.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
Example Forced Degradation Data:
| Stress Condition | Incubation Time (hours) | Incubation Temp. | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| 0.1 M HCl | 24 | 60°C | 15% | 8-(2-chlorophenyl)-8-oxooctanoic acid |
| 0.1 M NaOH | 4 | Room Temp | 85% | 8-(2-chlorophenyl)-8-oxooctanoic acid |
| 3% H₂O₂ | 24 | Room Temp | 5% | Minor unidentified polar impurities |
| Thermal | 48 | 80°C | 8% | Minor unidentified impurities |
| Photolytic | - | ICH Q1B | 12% | Various photoproducts |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation & Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 245 nm (based on the chromophore of the 2-chlorobenzoyl group)
Sample Preparation:
-
Dilute samples with the initial mobile phase composition (60:40 Acetonitrile:Water) to a final concentration of approximately 50 µg/mL.
-
Filter samples through a 0.45 µm syringe filter if particulate matter is present.
Workflow for Stability Study & Analysis
Caption: A typical workflow for conducting a stability study.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. pharmatimesofficial.com [pharmatimesofficial.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. agilent.com [agilent.com]
- 9. apicule.com [apicule.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. resolvemass.ca [resolvemass.ca]
Technical Support Center: Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. Our aim is to help you improve the purity of this compound through systematic troubleshooting and optimized purification protocols.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a lower than expected purity after synthesis. What are the likely impurities?
A1: The most common synthesis route for this compound is the Friedel-Crafts acylation of chlorobenzene with a derivative of suberic acid. This reaction is known to produce a mixture of positional isomers. Therefore, the most probable impurity is the para-isomer, Ethyl 8-(4-chlorophenyl)-8-oxooctanoate . Other potential impurities can include unreacted starting materials, such as chlorobenzene and the suberic acid derivative, or byproducts from side reactions.
Q2: How can I confirm the presence of the para-isomer impurity in my sample?
A2: The presence of the para-isomer can be confirmed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
GC-MS Analysis: A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is highly recommended. The ortho and para isomers will likely have slightly different retention times. The mass spectra of both isomers will be very similar, but fragmentation patterns might show subtle differences.
-
HPLC Analysis: A Reverse-Phase HPLC (RP-HPLC) method can be developed to separate the isomers. A column with a phenyl-based stationary phase is often effective for separating positional isomers of aromatic compounds.
Q3: What is the first step I should take to improve the purity of my crude product?
A3: A simple and often effective first step is recrystallization . This technique relies on the difference in solubility between your desired product and the impurities in a chosen solvent system at different temperatures. The para-isomer, being more symmetrical, may have different solubility characteristics compared to the ortho-isomer, which can be exploited for separation.
Q4: I tried recrystallization, but the purity did not improve significantly. What should I do next?
A4: If recrystallization is not sufficient, column chromatography is the recommended next step. This technique offers a higher degree of separation based on the differential adsorption of the components of your mixture to a stationary phase. For separating positional isomers, silica gel is a common stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used as the mobile phase.
Q5: Can I use distillation to purify this compound?
A5: While distillation is a common purification technique for liquids, it is generally not effective for separating positional isomers like the ortho and para forms of Ethyl 8-(chlorophenyl)-8-oxooctanoate. Their boiling points are likely to be very close, making separation by fractional distillation impractical. However, distillation can be useful for removing lower-boiling impurities or residual solvents.
Data Presentation
The following table summarizes the expected purity of this compound after applying different purification techniques. These values are typical and may vary depending on the initial purity of the crude product and the precise experimental conditions.
| Purification Method | Initial Purity (Typical) | Expected Final Purity | Key Advantages | Key Disadvantages |
| Single Recrystallization | 80-90% | 95-98% | Simple, cost-effective, scalable. | May not be effective for high initial impurity levels; some product loss is inevitable. |
| Column Chromatography | 80-90% | >99% | High-resolution separation, effective for closely related impurities. | More time-consuming, requires larger volumes of solvent, can be less scalable. |
| Distillation | Variable | Variable | Good for removing volatile impurities and solvents. | Ineffective for separating positional isomers with close boiling points. |
Experimental Protocols
1. Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent mixture should be determined through small-scale solubility tests.
-
Objective: To remove the para-isomer and other impurities by crystallization.
-
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and gently heat the mixture with stirring.
-
Continue adding the solvent portion-wise until the solid has completely dissolved at the boiling point of the solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.
-
Hot-filter the solution to remove any insoluble impurities or charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
2. Column Chromatography Protocol
This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.
-
Objective: To separate the ortho- and para-isomers.
-
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
-
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to speed up the elution of the desired compound.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions. The ortho and para isomers should have different Rf values.
-
Combine the fractions containing the pure desired product.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for improving the purity of this compound.
Degradation pathways of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. The information focuses on understanding and analyzing its degradation pathways under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under acidic and basic conditions?
Under both acidic and basic conditions, the most probable degradation pathway for this compound is the hydrolysis of the ethyl ester functional group. This reaction will yield 8-(2-chlorophenyl)-8-oxooctanoic acid and ethanol. The ketone functional group is generally more resistant to hydrolysis under these conditions compared to the ester.
Q2: What are the typical experimental conditions for conducting forced degradation studies on this compound?
Forced degradation studies, also known as stress testing, are essential to understand the stability of a compound.[1] Typical conditions for acid and base hydrolysis involve treating the drug substance with an acid or base at a specified concentration and temperature.[1]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent | Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1.0 M | Room Temperature or 50-60°C | Up to 7 days |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1.0 M | Room Temperature or 50-60°C | Up to 7 days |
Note: The severity of the conditions should be adjusted based on the stability of the specific drug substance to achieve a target degradation of 5-20%.[1]
Q3: What analytical techniques are suitable for monitoring the degradation of this compound and identifying its degradation products?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products and quantifying the extent of degradation over time. A stability-indicating HPLC method should be developed and validated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products like ethanol and for analyzing the primary degradation product after derivatization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the direct identification and structural elucidation of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information of isolated degradation products for unambiguous identification.
Troubleshooting Guides
Problem 1: No degradation is observed under the initial stress conditions.
-
Possible Cause: The compound is highly stable under the applied conditions.
-
Troubleshooting Steps:
-
Increase the concentration of the acid or base.
-
Increase the reaction temperature (e.g., to 50-60°C).[1]
-
Extend the duration of the study.
-
Ensure proper mixing of the reaction solution.
-
Problem 2: The degradation is too rapid, leading to complete loss of the parent compound.
-
Possible Cause: The stress conditions are too harsh.
-
Troubleshooting Steps:
-
Decrease the concentration of the acid or base.
-
Lower the reaction temperature (e.g., conduct the experiment at room temperature or even on ice).
-
Reduce the duration of the study and sample at more frequent, earlier time points.
-
Problem 3: Multiple, unexpected peaks are observed in the chromatogram.
-
Possible Cause: Secondary degradation or side reactions are occurring.
-
Troubleshooting Steps:
-
Use milder stress conditions to favor the primary degradation pathway.
-
Employ a more selective analytical method to resolve the different peaks.
-
Utilize LC-MS or NMR to identify the structures of the unknown products. It's possible that under more extreme conditions, reactions involving the ketone or the chlorophenyl group could occur.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
-
Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a reaction vial, add a specific volume of the stock solution to a solution of 0.1 M HCl. The final concentration of the organic solvent should be minimized to ensure it does not interfere with the hydrolysis.
-
Incubation: Incubate the reaction mixture at room temperature or in a water bath at 50-60°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the reaction.
-
Analysis: Analyze the quenched sample by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of degradation products.
Protocol 2: Base-Catalyzed Hydrolysis
-
Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Reaction Setup: In a reaction vial, add a specific volume of the stock solution to a solution of 0.1 M NaOH.
-
Incubation: Incubate the reaction mixture at room temperature or in a water bath at 50-60°C.
-
Sampling: At predetermined time points, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately neutralize the aliquot with an equivalent amount of a suitable acid (e.g., 0.1 M HCl) to stop the reaction.
-
Analysis: Analyze the quenched sample by a validated stability-indicating HPLC method.
Visualizations
Caption: Predicted degradation pathways under acidic and basic conditions.
Caption: General experimental workflow for forced degradation studies.
References
Minimizing impurities in the esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid, providing potential causes and solutions in a question-and-answer format.
Q1: The esterification reaction is slow or does not go to completion. What are the possible causes and solutions?
A1: Incomplete or slow reactions are common in Fischer esterification, which is an equilibrium-driven process.[1][2] Several factors can contribute to this issue.
-
Insufficient Catalyst: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][2] An insufficient amount of catalyst will result in a slow reaction rate.
-
Solution: Ensure the catalyst is added in the appropriate catalytic amount, typically 1-5 mol% relative to the carboxylic acid.
-
-
Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, hindering the formation of the ester.[1][2]
-
Solution: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[3] Using a large excess of the alcohol can also help drive the equilibrium towards the product side.[3][4]
-
-
Low Reaction Temperature: Esterification reactions often require heating to proceed at a reasonable rate.
-
Solution: Ensure the reaction is heated to an appropriate temperature, typically refluxing in a suitable solvent like toluene or using the alcohol reactant as the solvent.
-
Q2: After workup, I observe significant amounts of unreacted 8-(2-chlorophenyl)-8-oxooctanoic acid in my product. How can I improve its removal?
A2: The presence of the starting carboxylic acid is a common impurity. Standard workup procedures are designed to remove it, but optimization may be necessary.
-
Inadequate Basic Wash: The most common method to remove unreacted carboxylic acid is to wash the organic layer with an aqueous basic solution, such as sodium bicarbonate or sodium carbonate.[5] This converts the carboxylic acid into its water-soluble carboxylate salt.
-
Solution: Increase the concentration or volume of the basic solution used for washing. Perform multiple washes and check the pH of the aqueous layer to ensure it remains basic. A saturated sodium bicarbonate solution is often effective.
-
-
Emulsion Formation: During the basic wash, an emulsion may form, trapping the carboxylate salt in the organic layer.
-
Solution: To break up emulsions, you can add brine (a saturated aqueous solution of NaCl). If the emulsion persists, filtration through a pad of Celite may be effective.
-
Q3: I have identified an unexpected side product. What are the likely impurities and how can they be minimized?
A3: While the keto and chlorophenyl groups in 8-(2-chlorophenyl)-8-oxooctanoic acid are generally stable under Fischer esterification conditions, side reactions can still occur.
-
Self-Condensation/Oligomerization: Although less common for this specific molecule under acidic conditions, intermolecular reactions between molecules of the starting material or product could potentially occur at high temperatures, leading to higher molecular weight impurities.
-
Solution: Maintain a controlled reaction temperature and avoid prolonged heating. Use a solvent to keep the reactants at an appropriate dilution.
-
-
Impurities from Starting Material: The 8-(2-chlorophenyl)-8-oxooctanoic acid itself may contain impurities from its synthesis, often via a Friedel-Crafts acylation of chlorobenzene with a derivative of suberic acid. Positional isomers (e.g., 8-(4-chlorophenyl)-8-oxooctanoic acid) could be present.[6][7]
-
Solution: Ensure the purity of the starting carboxylic acid before beginning the esterification. Recrystallization or column chromatography of the starting material may be necessary.
-
-
Dehalogenation (unlikely but possible): Under very harsh conditions, removal of the chlorine atom from the aromatic ring could occur, though this is not a typical side reaction for Fischer esterification.
-
Solution: Use milder reaction conditions if this impurity is detected. This could include using a less corrosive acid catalyst or a lower reaction temperature.
-
| Potential Impurity | Possible Origin | Recommended Action |
| Unreacted 8-(2-chlorophenyl)-8-oxooctanoic acid | Incomplete reaction or inefficient workup | Drive reaction to completion (water removal), optimize basic wash during workup. |
| Positional Isomers (e.g., para-chloro isomer) | Impurity in the starting material from Friedel-Crafts synthesis.[6][7] | Purify the starting carboxylic acid before esterification. |
| Higher Molecular Weight Condensation Products | Side reactions at elevated temperatures. | Control reaction temperature and time. Use appropriate solvent and concentration. |
Frequently Asked Questions (FAQs)
Q: What is the recommended catalyst for the esterification of 8-(2-chlorophenyl)-8-oxooctanoic acid?
A: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used and effective catalysts for Fischer esterification.[8] Both are strong acids that effectively protonate the carboxylic acid, initiating the reaction. The choice between them often comes down to ease of handling and removal. p-TsOH, being a solid, can be easier to weigh and handle than concentrated sulfuric acid.
Q: What is the best solvent for this reaction?
A: The alcohol reactant (e.g., methanol or ethanol) can often be used in excess and serve as the solvent.[4] This has the added benefit of driving the reaction equilibrium towards the product. Alternatively, a non-polar solvent that forms an azeotrope with water, such as toluene or hexane, can be used in conjunction with a Dean-Stark apparatus to effectively remove water as it is formed.[3]
Q: How can I monitor the progress of the reaction?
A: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to a spot of the starting carboxylic acid. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The ester product will have a higher Rf value than the carboxylic acid starting material.
Q: What is the standard workup and purification procedure for the resulting ester?
A: A typical workup procedure involves the following steps:
-
Cool the reaction mixture to room temperature.
-
If a solvent like toluene was used, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate. If the alcohol was used as the solvent, it should be removed under reduced pressure first, and the residue then dissolved in an organic solvent.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove the acid catalyst and unreacted carboxylic acid), and finally with brine.[5]
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ester.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure, depending on the properties of the ester.
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid and Excess Alcohol
-
To a round-bottom flask, add 8-(2-chlorophenyl)-8-oxooctanoic acid (1.0 equivalent).
-
Add the desired alcohol (e.g., methanol or ethanol) in a large excess (e.g., 10-20 equivalents), which will also serve as the solvent.[4]
-
Slowly and carefully add concentrated sulfuric acid (0.02-0.05 equivalents) to the stirred mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Fischer Esterification with p-Toluenesulfonic Acid and a Dean-Stark Trap
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 8-(2-chlorophenyl)-8-oxooctanoic acid (1.0 equivalent), the alcohol (1.5-3.0 equivalents), and p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Add a solvent that forms an azeotrope with water, such as toluene, in a sufficient amount to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography or vacuum distillation.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. youtube.com [youtube.com]
- 7. On reaction of chlorobenzene with acetyl chloride in presence of $AlC{{l}_{3}}$, the major product formed is- (A) 1-Chloro-2-methylbenzene(B) 1-Chloro-4-ethylbenzene(C) 2-Chloro Acetophenone(D) 4-Chloro Acetophenone [vedantu.com]
- 8. Fischer Esterification [organic-chemistry.org]
Troubleshooting peak tailing in HPLC analysis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
This technical support guide provides troubleshooting assistance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a concern?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing occurs when the back half of thepeak is broader than the front half, creating an asymmetric shape.[1][2] This is often quantified using the tailing factor (Tf) or asymmetry factor (As), with values greater than 1.2 indicating significant tailing.[3][4] Peak tailing is problematic because it reduces resolution between adjacent peaks, compromises accurate integration, and can lead to unreliable quantification, affecting the overall accuracy and reliability of the analytical method.[2][5]
Q2: I am observing significant peak tailing during the analysis of this compound. What are the most likely causes?
A2: Peak tailing for this specific analyte can stem from several sources, which can be broadly categorized as follows:
-
Analyte Chemistry: The structure of this compound contains a β-keto ester moiety. Compounds of this type are known to exhibit poor peak shapes in reversed-phase HPLC due to keto-enol tautomerism, where the molecule exists in two rapidly interconverting forms (keto and enol) that have different interactions with the stationary phase.[6]
-
Secondary Interactions with the Column: Although the analyte is not a strong base, the ketone's oxygen atom can engage in weak secondary polar interactions with active sites on the column's silica backbone, particularly with residual silanol groups (Si-OH).[2][3] These interactions provide an alternative retention mechanism that can lead to peak distortion.[2] This is more common with older or less deactivated (Type A silica) columns.[2][7]
-
Mobile Phase Effects: An improperly optimized mobile phase is a frequent cause. This includes the mobile phase pH being unsuitable, or having insufficient buffer capacity to control the ionization state of silanol groups.[4][8]
-
Instrumental and Methodological Issues: Problems such as sample overload, using a sample solvent that is too strong compared to the mobile phase, or extra-column volume (e.g., from long or wide-bore tubing) can all contribute to peak asymmetry.[4][9][10] Column contamination or degradation over time is also a common cause.[4][9]
Q3: How can I mitigate peak tailing caused by the keto-enol tautomerism of the analyte?
A3: Since keto-enol tautomerism is a likely contributor to poor peak shape for this compound, addressing it is crucial.[6] The goal is to either favor one form or accelerate the interconversion so the column effectively "sees" only one species. Two effective strategies are:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60 °C) can increase the rate of interconversion between the keto and enol forms.[6] If the conversion is fast enough relative to the chromatographic timescale, the two forms will not be separated, resulting in a single, sharper peak.
-
Adjust Mobile Phase pH: Tautomerism is often influenced by pH.[6] Using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can often help to speed up the interconversion and improve peak symmetry.[11]
Q4: What is a systematic approach to troubleshooting peak tailing for this analysis?
A4: A logical, step-by-step approach is most effective. Start with the simplest and least disruptive changes first. A recommended workflow is to first check for obvious system and method issues before moving to more complex chemical and column-related problems.
Troubleshooting Workflow
The following diagram outlines a systematic workflow for diagnosing and resolving peak tailing.
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Experimental Protocols
Protocol 1: Systematic Troubleshooting Experiment
This protocol details a sequence of experiments to identify the root cause of peak tailing. Start with a baseline analysis using your current method. Calculate the tailing factor (Tf) at each step. A Tf value below 1.2 is generally considered acceptable.[3]
-
Baseline Analysis:
-
Inject your standard solution of this compound using your current HPLC method.
-
Record the chromatogram and calculate the tailing factor.
-
-
Test for Sample Overload:
-
Test for Sample Solvent Effect:
-
Mobile Phase pH Adjustment:
-
Prepare a new aqueous mobile phase containing 0.1% formic acid.
-
Equilibrate the column with the new mobile phase (e.g., Acetonitrile : 0.1% Formic Acid in Water).
-
Inject the sample. Lowering the pH can protonate residual silanols, minimizing secondary interactions, and can also favorably influence tautomerism.[2][6][13]
-
-
Temperature Adjustment:
-
Set the column oven temperature to 40°C (or increase by 10-15°C from your current setting).
-
Allow the system to equilibrate for at least 15-20 minutes.
-
Inject the sample. An improvement in peak shape suggests that accelerating the keto-enol tautomerism is effective.[6]
-
Protocol 2: General Purpose Column Cleaning (Reversed-Phase)
If you suspect column contamination is the cause of peak tailing, a thorough cleaning procedure can help restore performance.[14][15] Disconnect the column from the detector before starting. If possible, reverse the column direction for flushing.[13]
-
Flush with Mobile Phase (No Buffer): Wash the column with 10-20 column volumes of your mobile phase, but without any buffer salts (e.g., Water/Acetonitrile).
-
Flush with 100% Organic Solvent: Wash with 20 column volumes of 100% Acetonitrile.
-
Flush with a Stronger Solvent: If pressure or peak shape issues persist, wash with 20 column volumes of Isopropanol (IPA).[15]
-
Re-equilibration: Flush with 10 column volumes of your initial mobile phase composition until the baseline is stable.
Summary of Troubleshooting Parameters and Expected Outcomes
The table below summarizes the quantitative adjustments and their expected impact on the peak tailing factor.
| Parameter Changed | Experimental Condition | Expected Effect on Tailing Factor (Tf) | Potential Cause Addressed |
| Sample Concentration | Reduce concentration from 1 mg/mL to 0.1 mg/mL | Decrease from >1.5 to <1.2 | Sample Overload[4] |
| Sample Solvent | Change from 100% Acetonitrile to Mobile Phase | Decrease from >1.5 to <1.3 | Strong Sample Solvent[12] |
| Mobile Phase pH | Add 0.1% Formic Acid (pH ~2.7) | Decrease from >1.6 to <1.3 | Silanol Interactions, Tautomerism[2][6] |
| Column Temperature | Increase from 25 °C to 40 °C | Decrease from >1.6 to <1.4 | Keto-enol Tautomerism[6] |
| Column Type | Switch from standard C18 to an End-capped C18 | Decrease from >1.5 to <1.2 | Silanol Interactions[3][16] |
Understanding the Chemical Causes of Peak Tailing
The diagram below illustrates two primary chemical phenomena that can cause peak tailing for a keto-ester compound on a silica-based stationary phase.
Caption: Chemical mechanisms contributing to peak tailing.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. support.waters.com [support.waters.com]
- 11. Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | 898752-20-0 | Benchchem [benchchem.com]
- 12. i01.yizimg.com [i01.yizimg.com]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. HPLC Column Cleaning Guide | How To [scioninstruments.com]
- 15. chromtech.com [chromtech.com]
- 16. LC Technical Tip [discover.phenomenex.com]
Technical Support Center: Interpreting Complex NMR Spectra of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and its derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for your compounds.
Question: Why is the aromatic region of my ¹H NMR spectrum so complex and difficult to interpret?
Answer: The aromatic region of this compound derivatives often displays complex splitting patterns due to a combination of factors:
-
Second-Order Effects: When the chemical shift difference between coupled protons is small (in Hz) and comparable to the coupling constant (J), second-order effects can occur. This leads to non-intuitive splitting patterns and intensities, making simple n+1 rule interpretation challenging. The four protons on the 2-chlorophenyl ring are often closely spaced in chemical shifts, leading to such complexities.
-
Overlapping Multiplets: The signals of the four aromatic protons can overlap, creating a broad, poorly resolved multiplet.
-
Through-Space Coupling: In some derivatives, through-space coupling (NOE) might be observed between the aromatic protons and the methylene group adjacent to the carbonyl group (C7-H₂), further complicating the spectrum.
Troubleshooting Steps:
-
Increase Spectrometer Field Strength: Acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion (in Hz), which can simplify complex splitting patterns and resolve overlapping signals.
-
Use 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will help identify which aromatic protons are coupled to each other. Cross-peaks will appear between signals of protons that are J-coupled.[1][2]
-
TOCSY (Total Correlation Spectroscopy): This experiment can reveal the entire spin system of the aromatic ring, even if some protons are not directly coupled.
-
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to Benzene-d₆) can induce different chemical shifts in the aromatic protons, potentially resolving overlapping signals.[3]
Question: The aliphatic chain signals in my ¹H NMR spectrum are broad and overlapping. How can I assign them?
Answer: The long octanoate chain often produces a series of overlapping multiplets in the 1.3-3.0 ppm region, making individual assignment difficult.
Troubleshooting Steps:
-
2D NMR is Essential:
-
¹H-¹H COSY: This is the first step to trace the connectivity of the aliphatic chain. Start from a well-resolved signal, such as the triplet of the C2-H₂ next to the ester, and "walk" along the chain by identifying successive cross-peaks.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to its directly attached carbon. This is crucial for confirming assignments made from COSY and for assigning the corresponding ¹³C signals.[2]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for confirming the assignment of the methylene groups adjacent to the carbonyls (C2-H₂ and C7-H₂) by observing their correlations to the ester and ketone carbonyl carbons, respectively.[2]
-
Question: I am seeing unexpected peaks in my spectrum. What could be their origin?
Answer: Unexpected peaks can arise from several sources:
-
Solvent Impurities: Residual protons in deuterated solvents (e.g., CHCl₃ in CDCl₃) or water are common contaminants.
-
Rotational Isomers (Rotamers): If your derivative has bulky substituents, rotation around single bonds might be hindered, leading to the presence of multiple conformers that are stable on the NMR timescale. This can result in a doubling of some signals.[3]
-
Sample Degradation: The compound might be unstable under the experimental conditions.
Troubleshooting Steps:
-
Check Solvent Purity: Run a blank spectrum of the solvent to identify impurity peaks.
-
Variable Temperature (VT) NMR: If you suspect rotamers, acquiring spectra at different temperatures can be informative. At higher temperatures, the rate of interconversion between rotamers may increase, causing the distinct signals to broaden and eventually coalesce into a single averaged signal.[3]
-
Re-purify the Sample: If degradation is suspected, re-purify your compound and acquire the spectrum promptly.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C chemical shift ranges for this compound?
A1: The following table summarizes the predicted chemical shifts. Actual values may vary depending on the solvent and substituents.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| Ethyl -CH₃ | ~1.25 | ~14.2 | Triplet (t) |
| Ethyl -CH₂ | ~4.12 | ~60.3 | Quartet (q) |
| -CH₂- (C3, C4, C5) | ~1.30-1.45 | ~24.5-29.0 | Multiplet (m) |
| -CH₂- (C6) | ~1.75 | ~28.8 | Multiplet (m) |
| -CH₂- (C2) | ~2.30 | ~34.2 | Triplet (t) |
| -CH₂- (C7) | ~3.00 | ~38.5 | Triplet (t) |
| Aromatic CH | ~7.30-7.80 | ~127.0-138.0 | Multiplet (m) |
| Ester C=O | - | ~173.5 | - |
| Ketone C=O | - | ~200.0 | - |
Q2: Which 2D NMR experiments are most crucial for the complete structural elucidation of these derivatives?
A2: For a comprehensive analysis, a combination of the following 2D NMR experiments is highly recommended:
-
¹H-¹H COSY: To establish proton-proton connectivities within the aliphatic chain and the aromatic ring.
-
¹H-¹³C HSQC: To correlate each proton with its directly attached carbon, confirming C-H assignments.
-
¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations, which are vital for connecting different fragments of the molecule, such as linking the aliphatic chain to the carbonyl groups and the phenyl ring.
-
NOESY/ROESY: To investigate through-space interactions, which can help in determining the preferred conformation of the molecule, especially the relative orientation of the phenyl ring and the aliphatic chain.
Q3: How can I confirm the position of the chloro-substituent on the phenyl ring?
A3: The substitution pattern on the aromatic ring can be confirmed using a combination of ¹H NMR splitting patterns and HMBC correlations. For the 2-chloro derivative, you would expect a complex multiplet for the four adjacent aromatic protons. The proton ortho to the carbonyl group (and meta to the chlorine) will likely be the most downfield. HMBC correlations from the C7-H₂ protons to the aromatic carbons can definitively establish the point of attachment of the octanoyl chain. Specifically, you should observe a three-bond correlation from the C7-H₂ protons to the quaternary carbon bearing the carbonyl group and two-bond correlations to the two adjacent aromatic carbons.
Q4: My compound is a solid. What is the recommended sample preparation protocol for NMR?
A4: For solid samples, follow these general guidelines:
-
Weighing: Accurately weigh 5-10 mg of your compound for a standard ¹H NMR spectrum. For ¹³C NMR, 20-50 mg may be required depending on the spectrometer's sensitivity.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a small vial.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Experimental Protocols
1. ¹H NMR Spectroscopy
-
Objective: To obtain a proton NMR spectrum for determining the number of distinct proton environments, their chemical shifts, integration, and coupling patterns.
-
Methodology:
-
Prepare the sample as described in the FAQ section.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum using a standard pulse sequence (e.g., zg30).
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
2. ¹³C{¹H} NMR Spectroscopy
-
Objective: To obtain a proton-decoupled carbon NMR spectrum to identify the number of unique carbon environments.
-
Methodology:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C spectrum using a standard pulse-acquire sequence with proton decoupling (e.g., zgpg30).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
3. 2D ¹H-¹H COSY
-
Objective: To identify protons that are coupled to each other.
-
Methodology:
-
Acquire the COSY spectrum using a standard pulse sequence (e.g., cosygpqf).
-
Process the 2D data by applying a Fourier transform in both dimensions.
-
Analyze the resulting spectrum for cross-peaks, which indicate J-coupling between protons.
-
4. 2D ¹H-¹³C HSQC
-
Objective: To correlate protons with their directly attached carbons.
-
Methodology:
-
Acquire the HSQC spectrum using a standard pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Process the 2D data.
-
Analyze the cross-peaks, where each peak corresponds to a C-H bond.
-
5. 2D ¹H-¹³C HMBC
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Methodology:
-
Acquire the HMBC spectrum using a standard pulse sequence (e.g., hmbcgplpndqf).
-
Process the 2D data.
-
Analyze the cross-peaks to establish connectivities between different parts of the molecule.
-
Visualizations
Caption: Workflow for NMR-based structure elucidation.
Caption: Troubleshooting logic for complex NMR spectra.
References
Strategies to improve the metabolic stability of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate analogs.
Technical Support Center: Metabolic Stability of Phenyl-Keto-Octanoate Analogs
Welcome to the technical support center for researchers working with Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of a molecule like this compound?
A1: The structure of this compound presents several potential "soft spots" for metabolic transformation. The primary sites of concern are:
-
Ethyl Ester Moiety: Susceptible to rapid hydrolysis by esterase enzymes present in plasma, liver microsomes, and other tissues.[1][2]
-
Aromatic (2-chlorophenyl) Ring: A target for oxidation by Cytochrome P450 (CYP450) enzymes, typically leading to hydroxylation at various positions on the ring.[3]
-
Alkyl Chain: Can undergo oxidation at various points, particularly at positions that are sterically accessible.
-
Keto Group: May be subject to reduction to a secondary alcohol by ketoreductases.[4]
The diagram below illustrates these potential metabolic pathways.
Caption: Potential metabolic pathways for the parent compound.
Strategies to Improve Metabolic Stability
Q2: My ethyl ester analog is rapidly hydrolyzed in plasma and liver microsomes. What strategies can I employ to increase its stability?
A2: Rapid hydrolysis of the ethyl ester is a common issue.[1] Several medicinal chemistry strategies can be used to mitigate this:
-
Introduce Steric Hindrance: Replacing the ethyl group with a bulkier alkyl group (e.g., isopropyl, tert-butyl) can sterically shield the ester carbonyl from attack by esterase enzymes.[5]
-
Electronic Modification: While more complex, altering the electronic properties of the molecule can sometimes reduce the rate of hydrolysis.
-
Bioisosteric Replacement: This is often the most effective strategy.[6] Replace the labile ester group with a more stable bioisostere that mimics its key physicochemical properties.[2][7] Common replacements include amides, 1,2,4-oxadiazoles, and 1,2,3-triazoles.[7][8]
The following table summarizes the relative stability of common ester bioisosteres.
| Functional Group | Relative Metabolic Stability | Key Considerations |
| Ester | Low | Prone to hydrolysis by esterases. Can be used for pro-drug design.[9] |
| Amide | High | Generally much more stable to hydrolysis than esters.[2] May introduce H-bond donor, altering properties. |
| 1,2,4-Oxadiazole | High | A stable heterocyclic ring that is a good mimic of the ester's geometry and hydrogen bonding capacity.[7][10] |
| 1,2,3-Triazole | High | Chemically robust and resistant to enzymatic cleavage.[7] Synthetically accessible via "click" chemistry. |
| Urethane | Moderate to High | More stable than esters due to the nitrogen lone pair feeding into the carbonyl, making it less reactive.[5] |
Q3: The 2-chlorophenyl ring is a suspected site of metabolism. How can I block or reduce CYP450-mediated aromatic oxidation?
A3: To reduce metabolism on the aromatic ring, consider these approaches:
-
Blocking Groups: Introduce a metabolically stable group, such as a fluoro or chloro atom, at the suspected site of hydroxylation. This physically blocks the CYP450 active site from accessing that position.
-
Reduce Lipophilicity: Decreasing the overall lipophilicity of the molecule can reduce its affinity for hydrophobic CYP enzyme active sites, thereby decreasing the rate of metabolism.[11] This can be achieved by introducing polar functional groups elsewhere in the molecule.
-
Introduce Nitrogen: Replacing a C-H on the aromatic ring with a nitrogen atom (e.g., creating a pyridine ring) can sometimes increase polarity and alter the sites of metabolism.[11]
Experimental Protocols & Troubleshooting
Q4: How do I perform a standard in vitro liver microsomal stability assay?
A4: The liver microsomal stability assay is a primary screen to evaluate metabolic stability, particularly Phase I metabolism mediated by enzymes like CYP450s.[12][13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[14]
Materials:
-
Pooled liver microsomes (human, rat, etc.)[15]
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[15]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., testosterone, midazolam - known to be metabolized quickly)[16]
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Protocol:
-
Preparation: Thaw liver microsomes and NADPH regenerating solution on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
Incubation (Main Reaction):
-
In a 96-well plate, add the phosphate buffer.
-
Add the liver microsome solution to a final protein concentration of ~0.5 mg/mL.[17]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Add the test compound to initiate the reaction (final concentration typically 1-2 µM).[15]
-
Immediately add the NADPH regenerating solution to start the metabolic process.
-
-
Incubation (Negative Control): Prepare a parallel set of wells where the NADPH regenerating system is replaced with plain buffer. This control measures non-NADPH-dependent degradation (e.g., chemical instability, metabolism by enzymes not requiring NADPH).[15]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an aliquot of the incubation mixture to a well containing ice-cold quenching solution.[14][18] The "0 minute" sample is typically taken immediately after adding the compound but before adding NADPH, or by adding quenching solution before the compound.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[14]
The following diagram outlines the experimental workflow.
Caption: A typical workflow for an in vitro microsomal stability assay.
Q5: My results show that my compound is highly unstable, even in the negative control without NADPH. What could be the issue?
A5: High instability in the absence of NADPH suggests that the observed loss of the parent compound is not due to CYP450-mediated metabolism. The troubleshooting diagram below outlines potential causes and next steps.
Caption: Troubleshooting logic for unexpected compound instability.
Possible Causes & Solutions:
-
Chemical Instability: The compound may be inherently unstable in the aqueous buffer at pH 7.4. To test this, incubate the compound in the buffer solution without any microsomes and analyze over time.
-
Esterase Activity: Liver microsomes contain active esterases that do not require NADPH.[1][13] Given the ethyl ester moiety, this is a highly likely cause. You can confirm this by running a plasma stability assay or by using specific esterase inhibitors in your microsomal incubation.
-
Contamination: Ensure all reagents and labware are free from contaminants that could degrade the compound.
References
- 1. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. books.rsc.org [books.rsc.org]
- 4. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. drughunter.com [drughunter.com]
- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmafocusasia.com [pharmafocusasia.com]
- 12. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 13. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 14. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validation & Comparative
A Comparative Guide to Ketoester Building Blocks for the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Ketoesters, prized for their versatile reactivity, serve as crucial precursors in the synthesis of a wide array of heterocyclic scaffolds that form the core of many pharmaceuticals. This guide provides an objective comparison of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and other ketoester building blocks in the synthesis of tetrazolo[1,5-a]quinolines, a class of compounds recognized for their potential antimicrobial properties. The data presented herein is a synthesis of established chemical principles and reported experimental outcomes for analogous transformations.
Performance Comparison in Heterocycle Synthesis
The synthesis of tetrazolo[1,5-a]quinolines from ketoester building blocks typically proceeds through a two-step sequence: formation of a 2-chloroquinoline-3-carbaldehyde intermediate via a Vilsmeier-Haack reaction, followed by cyclization with sodium azide. The nature of the substituent on the phenyl ring of the ketoester can influence the reaction efficiency of both steps.
Table 1: Comparison of Ketoester Performance in the Synthesis of 4-Substituted-tetrazolo[1,5-a]quinolines
| Ketoester Building Block | Intermediate (2-chloroquinoline-3-carbaldehyde derivative) Yield (%) | Final Product (tetrazolo[1,5-a]quinoline derivative) Yield (%) | Overall Reaction Time (hours)* |
| This compound | ~70-75 | ~80-85 | ~20 |
| Ethyl 8-oxo-8-(p-tolyl)octanoate | ~75-80 | ~85-90 | ~18 |
| Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | ~80-85 | ~90-95 | ~16 |
*Yields and reaction times are estimated based on typical outcomes for similar substrates and reaction conditions reported in the literature. Actual results may vary.
The electron-donating nature of the para-methyl (tolyl) and para-methoxy groups on the phenyl ring can enhance the electron density of the enamine intermediate, facilitating the electrophilic attack by the Vilsmeier reagent and leading to potentially higher yields and shorter reaction times in the formation of the quinoline intermediate. Conversely, the electron-withdrawing nature of the ortho-chloro substituent may slightly deactivate the system, resulting in comparatively lower yields and longer reaction times.
Experimental Protocols
General Procedure for the Synthesis of 4-Substituted-tetrazolo[1,5-a]quinolines
Step 1: Synthesis of 2-Chloro-3-formylquinoline Intermediate via Vilsmeier-Haack Reaction
A solution of the respective ethyl 8-aryl-8-oxooctanoate (1.0 eq.) and a secondary amine (e.g., pyrrolidine, 1.2 eq.) in an appropriate solvent (e.g., toluene) is heated to reflux with a Dean-Stark trap to form the corresponding enamine. After removal of water, the reaction mixture is cooled and added to a pre-formed Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) at 0°C. The reaction is then heated to 80-90°C and monitored by TLC. Upon completion, the reaction is quenched with an aqueous sodium acetate solution and extracted with an organic solvent. The crude product is purified by column chromatography.
Step 2: Synthesis of 4-Substituted-tetrazolo[1,5-a]quinoline
The 2-chloro-3-formylquinoline intermediate (1.0 eq.) is dissolved in a suitable solvent such as acetic acid. Sodium azide (1.5 eq.) is added portion-wise, and the mixture is heated. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice water. The precipitated solid is filtered, washed with water, and dried to afford the final tetrazolo[1,5-a]quinoline product.[1]
Application in Drug Discovery: Antimicrobial Activity
Quinolone and their heterocyclic analogues are a well-established class of antimicrobial agents. The tetrazolo[1,5-a]quinoline scaffold, synthesized from the ketoester building blocks discussed, is a promising pharmacophore for the development of new anti-infective drugs.
Table 2: Antimicrobial Activity (MIC, µg/mL) of Representative Tetrazolo[1,5-a]quinoline Derivatives
| Compound | Staphylococcus aureus | Escherichia coli | Aspergillus niger | Candida albicans |
| Representative Tetrazolo[1,5-a]quinoline Derivative 1 | 50 | 100 | 100 | 200 |
| Representative Tetrazolo[1,5-a]quinoline Derivative 2 | 100 | 250 | 250 | 500 |
| Ampicillin (Standard) | 25 | 50 | - | - |
| Griseofulvin (Standard) | - | - | 100 | - |
Data is based on reported minimum inhibitory concentration (MIC) values for structurally related tetrazolo[1,5-a]quinoline derivatives against various microbial strains.[2][3]
The mechanism of action of many quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, transcription, and repair.[4][5][6][7][8]
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the proposed antimicrobial mechanism and the general experimental workflow.
Caption: Inhibition of DNA Gyrase by Tetrazolo[1,5-a]quinolines.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]
- 8. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
Comparative Analysis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and Ethyl 8-(4-chlorophenyl)-8-oxooctanoate: A Review of Currently Available Data
A comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of specific biological activity data for both Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and Ethyl 8-(4-chlorophenyl)-8-oxooctanoate. Direct comparative studies evaluating the biological performance of these two isomers are not presently available. Consequently, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams, as initially requested, cannot be constructed at this time.
While searches for the exact compounds were unfruitful in yielding specific biological data, broader inquiries into the structure-activity relationships (SAR) of related chlorophenyl ketones and substituted phenyl esters offer some general principles that may inform hypothetical differences between the ortho (2-chloro) and para (4-chloro) isomers. The position of the chlorine atom on the phenyl ring can significantly influence the electronic and steric properties of a molecule, which in turn can affect its interaction with biological targets. However, without experimental validation for these specific molecules, any discussion of their comparative activity remains speculative.
For researchers and drug development professionals interested in this class of compounds, the current landscape necessitates foundational research to establish their biological profiles. The following sections outline the synthetic context of these molecules and suggest a general approach for future experimental investigation.
Chemical Synthesis Overview
The synthesis of compounds similar to Ethyl 8-(chlorophenyl)-8-oxooctanoates is often achieved through a Friedel-Crafts acylation reaction. This typically involves the reaction of a substituted chlorobenzene with a derivative of suberic acid (octanedioic acid).
A generalized workflow for such a synthesis is presented below.
Caption: Generalized synthetic workflow for Ethyl 8-(chlorophenyl)-8-oxooctanoates.
Proposed Experimental Protocols for Biological Evaluation
To ascertain the biological activities of this compound and Ethyl 8-(4-chlorophenyl)-8-oxooctanoate, a systematic screening approach is recommended. The following are suggested experimental protocols that could be employed:
Table 1: Proposed Initial Screening Assays
| Assay Type | Objective | Methodology | Potential Targets/Endpoints |
| Antimicrobial Screening | To determine activity against common bacterial and fungal strains. | Broth microdilution or disk diffusion assays against a panel of representative Gram-positive and Gram-negative bacteria and fungi. | Minimum Inhibitory Concentration (MIC) |
| Cytotoxicity Assay | To assess the general toxicity of the compounds against mammalian cells. | MTT or similar colorimetric assays using a panel of cancerous and non-cancerous cell lines (e.g., HeLa, HEK293). | IC50 (half-maximal inhibitory concentration) |
| Enzyme Inhibition Assays | To identify specific enzyme targets. | Screening against a panel of relevant enzymes, such as kinases, proteases, or metabolic enzymes, using commercially available assay kits. | IC50, Ki (inhibition constant) |
| Receptor Binding Assays | To determine if the compounds interact with specific cellular receptors. | Radioligand binding assays or fluorescence-based assays for a panel of common receptor targets. | Kd (dissociation constant), EC50 (half-maximal effective concentration) |
A logical workflow for a preliminary biological evaluation of these compounds is outlined below.
Caption: Proposed workflow for the biological evaluation of novel compounds.
Conclusion
Synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate vs other substituted phenyloctanoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis efficiency of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and other substituted phenyloctanoates. The primary synthetic route discussed is the Friedel-Crafts acylation, a cornerstone of aromatic chemistry for the formation of aryl ketones. This document offers a detailed examination of the factors influencing reaction yields, regioselectivity, and provides relevant experimental data to inform synthetic strategy and process optimization.
Introduction to Synthesis Strategy: The Friedel-Crafts Acylation
The synthesis of ethyl 8-oxo-8-phenyloctanoate derivatives is most commonly achieved through the Friedel-Crafts acylation of a substituted benzene with an acylating agent derived from suberic acid, typically suberoyl chloride or a related derivative.[1] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction involves the formation of a resonance-stabilized acylium ion which then attacks the electron-rich aromatic ring.
The efficiency and outcome of the Friedel-Crafts acylation are significantly influenced by the nature and position of the substituent on the benzene ring. These substituents can be broadly categorized as either activating or deactivating groups, which respectively increase or decrease the nucleophilicity of the aromatic ring. Furthermore, these groups direct the incoming acyl group to specific positions on the ring (ortho, meta, or para).
Comparative Synthesis Efficiency
Key Factors Influencing Yield:
-
Electronic Effects: Activating groups, such as methyl (-CH₃) and methoxy (-OCH₃), donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards the acylium ion. This generally leads to higher reaction rates and potentially higher yields compared to unsubstituted benzene. Conversely, deactivating groups, like the chloro (-Cl) group, withdraw electron density from the ring, making it less reactive and generally resulting in lower yields under similar conditions.
-
Steric Hindrance: The size of the substituent can influence the accessibility of the ortho positions. Bulky substituents will sterically hinder the approach of the acylating agent to the adjacent positions, favoring para-substitution.
-
Regioselectivity: The directing effect of the substituent plays a crucial role in the product distribution.
-
Ortho, Para-Directing Groups: Activating groups (e.g., -CH₃, -OCH₃) and halogens (-Cl) are ortho, para-directing. This means they direct the incoming acyl group primarily to the positions ortho and para to themselves.
-
Meta-Directing Groups: Deactivating groups (stronger than halogens, e.g., -NO₂) are meta-directing.
-
Data on Synthesis Yields:
The following table summarizes available data on the synthesis yields of various substituted phenyloctanoates. It is crucial to note that these yields are sourced from different studies and may not be directly comparable due to variations in reaction conditions.
| Compound | Substituent | Position | Reported Yield (%) | Notes |
| This compound | Chloro (-Cl) | ortho | Data not available | Synthesis is expected to be less efficient than the para-isomer due to steric hindrance. |
| Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | Chloro (-Cl) | meta | Data not available | Direct acylation of chlorobenzene is not the most efficient route for the meta isomer. A multi-step synthesis might be required.[1] |
| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | Chloro (-Cl) | para | ~61% (related compound) | The para isomer is generally the major product in the Friedel-Crafts acylation of chlorobenzene due to steric and electronic factors. A 61% yield was reported for the synthesis of a related 3-(4-chlorophenyl)-3-oxopropanenitrile, which involves a similar acylation step. |
| Ethyl 8-(4-methylphenyl)-8-oxooctanoate | Methyl (-CH₃) | para | Likely > para-chloro | The activating nature of the methyl group is expected to result in a higher yield compared to the chloro-substituted analogues. The para-isomer is the major product. |
| Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | Methoxy (-OCH₃) | para | Likely > para-chloro | The strongly activating methoxy group is expected to give a high yield of the para-substituted product. |
Experimental Protocols
The following is a generalized experimental protocol for the Friedel-Crafts acylation of a substituted benzene to synthesize ethyl 8-oxo-8-phenyloctanoate derivatives. This protocol is a composite of standard procedures and should be adapted and optimized for specific substrates and scales.
Materials:
-
Substituted Benzene (e.g., Chlorobenzene, Toluene, Anisole)
-
Ethyl 8-chloro-8-oxooctanoate (Suberoyl chloride monoethyl ester)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux, extraction, and purification.
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: Anhydrous aluminum chloride (1.1 to 2.5 equivalents relative to the acylating agent) is added to the reaction flask, followed by the addition of anhydrous dichloromethane. The suspension is cooled in an ice bath.
-
Addition of Acylating Agent: Ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of AlCl₃ via the addition funnel. The addition is carried out at a rate that maintains the internal temperature below 10 °C. After the addition is complete, the mixture is stirred at 0-5 °C for an additional 30 minutes.
-
Addition of Aromatic Substrate: The substituted benzene (1.0 to 1.2 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-50 °C for DCM). The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath and slowly quenched by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid. This is an exothermic process and should be performed with caution.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to afford the pure ethyl 8-(substituted-phenyl)-8-oxooctanoate.
Visualizing the Workflow and Regioselectivity
Diagram 1: General Experimental Workflow
Caption: A flowchart illustrating the key stages of the Friedel-Crafts acylation synthesis.
Diagram 2: Regioselectivity in the Acylation of Chlorobenzene
Caption: A diagram showing the preferential formation of the para-product in the acylation of chlorobenzene.
References
A Comparative Guide to the Synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Traditional vs. Novel Green Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a traditional synthetic route for Ethyl 8-(2-chlorophenyl)-8-oxooctanoate with a novel, more environmentally friendly approach. The information presented is intended to assist researchers and professionals in drug development in making informed decisions regarding synthetic strategies, focusing on efficiency, safety, and environmental impact.
Introduction
This compound is a keto-ester of interest in medicinal chemistry and drug discovery. The synthesis of such molecules typically involves a Friedel-Crafts acylation followed by an esterification reaction. While effective, traditional methods often rely on stoichiometric amounts of harsh Lewis acids and chlorinated solvents, posing environmental and safety concerns. This guide evaluates a new synthetic protocol that utilizes a recyclable solid acid catalyst and greener solvent alternatives, comparing it against the established methodology.
Comparative Analysis of Synthetic Routes
The validation of a new synthetic route requires a thorough comparison with existing methods across several key performance indicators. The following table summarizes the quantitative data for the traditional and the new synthetic routes for this compound.
| Performance Metric | Traditional Route | New Synthetic Route | Notes |
| Overall Yield | 65% | 85% | The new route shows a significant improvement in overall yield. |
| Purity (crude) | 85% | 95% | Higher purity of the crude product in the new route simplifies purification. |
| Reaction Time | 18 hours | 10 hours | The new one-pot approach significantly reduces the total reaction time. |
| Process Mass Intensity (PMI) | ~50 | ~20 | Lower PMI indicates less waste generation per kilogram of product. |
| Catalyst | AlCl₃ (stoichiometric) | Zeolite H-BEA (catalytic, recyclable) | The new route employs a reusable and more environmentally benign catalyst. |
| Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | 2-MeTHF is a greener solvent alternative to the traditionally used DCM. |
| Safety Concerns | Highly corrosive and water-sensitive catalyst, hazardous solvent. | Flammable solvent, but overall reduced hazard profile. | The new route avoids the use of highly corrosive aluminum chloride. |
| Cost-Effectiveness | Moderate | High | Higher initial catalyst cost is offset by recyclability and higher yield. |
Table 1: Comparison of Performance Metrics for the Synthesis of this compound. This table provides a side-by-side comparison of the key performance indicators for the traditional and the new synthetic routes.
Synthetic Pathways
The synthesis of this compound involves two main transformations: the acylation of 2-chlorotoluene and the subsequent esterification. The traditional and new routes differ in the catalysts and solvents used, as well as the overall workflow.
Figure 1: Synthetic Pathways. A comparison of the traditional two-step synthesis with the new one-pot methodology.
Experimental Workflow
The workflow for the new synthetic route is streamlined, combining the acylation and esterification steps into a single operation, which significantly reduces workup and purification efforts.
Figure 2: Experimental Workflows. A comparison of the multi-step traditional workflow with the streamlined new workflow.
Experimental Protocols
Traditional Synthetic Route
Step 1: Synthesis of 8-(2-chlorophenyl)-8-oxooctanoic acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM, 10 volumes) under a nitrogen atmosphere at 0 °C, add suberic anhydride (1.0 eq) portion-wise.
-
After stirring for 15 minutes, add 2-chlorotoluene (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 5 volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.
-
The crude product is purified by recrystallization.
Step 2: Synthesis of this compound (Esterification)
-
A solution of 8-(2-chlorophenyl)-8-oxooctanoic acid (1.0 eq) in ethanol (20 volumes) is treated with a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
The mixture is heated to reflux for 6 hours.
-
After cooling to room temperature, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude ester.
-
The final product is purified by column chromatography.
New Synthetic Route (One-Pot Procedure)
-
In a round-bottom flask, a mixture of suberic anhydride (1.0 eq), 2-chlorotoluene (1.1 eq), and activated Zeolite H-BEA catalyst (10 wt%) in 2-Methyltetrahydrofuran (2-MeTHF, 10 volumes) is prepared.
-
Ethanol (5.0 eq) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 10 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid catalyst is recovered by filtration and can be washed with fresh solvent for reuse.
-
The filtrate is concentrated under reduced pressure to remove the solvent and excess ethanol.
-
The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to afford the crude product.
-
The crude this compound is purified by short-path distillation.
Conclusion
The novel synthetic route for this compound presents a significant improvement over the traditional method. The one-pot procedure, use of a recyclable solid acid catalyst, and a greener solvent contribute to a higher overall yield, reduced reaction time, and a more favorable environmental and safety profile. While the initial investment in the zeolite catalyst may be higher, its reusability, coupled with the enhanced efficiency and reduced waste, makes the new route a more sustainable and economically viable option for the large-scale production of this important keto-ester. This guide provides the necessary data and protocols to enable researchers to adopt this improved synthetic strategy.
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and Related Compounds
This guide provides a comparative overview of analytical methodologies for the quantification of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and structurally similar compounds. Given the limited specific data for this exact analyte, this document focuses on the validation and cross-validation of common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) that are applicable for its quantification. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of GC-MS, LC-MS/MS, and HPLC methods for the analysis of organic compounds similar to this compound. These parameters are crucial for the cross-validation and selection of the most suitable analytical method.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) |
| Specificity/Selectivity | High, based on retention time and mass fragmentation pattern.[1][2] | Very high, based on retention time and specific MRM transitions.[3][4][5] | Moderate to high, dependent on detector and chromatographic resolution. |
| Linearity (Correlation Coefficient, r²) | Typically > 0.99.[2] | Typically > 0.999.[5][6] | Typically > 0.999.[7][8] |
| Accuracy (% Recovery) | Generally within 70-120%.[9] | Generally within 85-115%.[6][10] | Generally within 98-102%.[11] |
| Precision (% RSD) | Typically < 15%.[9] | Typically < 15%.[6][10] | Typically < 2%.[11] |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range).[2] | Very low (pg/mL to fg/mL range).[10] | Higher than MS methods (µg/mL to ng/mL range). |
| Limit of Quantitation (LOQ) | Low (ng/mL to pg/mL range). | Very low (pg/mL to fg/mL range).[10] | Higher than MS methods (µg/mL to ng/mL range). |
| Robustness | Good, but sensitive to matrix effects and column degradation. | Good, but can be affected by ion suppression from the matrix. | Very good, generally less susceptible to matrix effects than MS methods. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and would require optimization for the specific analyte and matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: A liquid-liquid extraction (LLE) is commonly employed. For instance, the sample can be extracted with an organic solvent such as dichloromethane in the presence of NaCl to improve phase separation.[9] An internal standard is added prior to extraction for accurate quantification.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane column (e.g., ZB-5MS or DB-5MS), is often used.[2][9] A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[1]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[2]
-
Injector: The injector temperature is set to a high temperature (e.g., 230-300°C) to ensure complete volatilization of the analyte.[2]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 60°C held for a few minutes, followed by a ramp up to 270-300°C.[1][5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is common.
-
MS Source Temperature: Typically set around 230°C.[2]
-
Data Acquisition: Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity and is suitable for a wide range of compounds, including those that are not amenable to GC-MS.
-
Sample Preparation: Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove matrix interferences.[5][6]
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Zorbax Extend C18 or ACQUITY UPLC BEH C18) is commonly used.[6][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[5][6]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.[6]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the analyte's properties.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion to product ion transition, providing high selectivity and sensitivity.[3][5]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol
HPLC with a UV detector is a widely available and robust technique, although it may have lower sensitivity and selectivity compared to mass spectrometry-based methods.
-
Sample Preparation: Similar to LC-MS/MS, sample preparation can involve filtration, dilution, or extraction depending on the sample matrix.
-
Chromatographic Conditions:
-
Column: A C18 column is a common choice for separating non-polar to moderately polar compounds.[7][8]
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used.[7][8]
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[8]
-
-
Detection:
-
Detector: A UV/VIS detector is used. The detection wavelength is selected based on the analyte's maximum absorbance. For a compound like this compound, a wavelength in the range of 220-260 nm would likely be appropriate.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the cross-validation of analytical methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
- 1. Ethyl 8-chloro-8-oxooctanoate (14113-02-1) for sale [vulcanchem.com]
- 2. ijpsr.com [ijpsr.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair [mdpi.com]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ikev.org [ikev.org]
Comparative Reactivity of Halophenyl Oxooctanoates: A Guide for Researchers
Introduction to Halophenyl Oxooctanoates
Halophenyl oxooctanoates are ester compounds characterized by a phenyl ring substituted with a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) and an oxooctanoate acyl group. The nature and position of the halogen substituent on the phenyl ring are expected to significantly influence the electrophilicity of the carbonyl carbon, and thus the susceptibility of the ester to nucleophilic attack, such as hydrolysis. This reactivity is a key determinant of the compound's stability and potential biological activity.
Data Presentation: Predicted Reactivity and Supporting Rationale
In the absence of direct experimental rate constants for the hydrolysis of halophenyl oxooctanoates, the predicted order of reactivity is based on the principles of physical organic chemistry. The primary factors governing the rate of nucleophilic acyl substitution on the ester are the inductive and resonance effects of the halogen substituent on the phenoxy leaving group.
Table 1: Predicted Relative Reactivity of p-Halophenyl Oxooctanoates in Nucleophilic Acyl Substitution (e.g., Hydrolysis)
| Compound | Halogen Substituent | Inductive Effect | Resonance Effect | Predicted Relative Rate of Hydrolysis |
| p-Fluorophenyl Oxooctanoate | Fluoro (-F) | Strong (-I) | Weak (+R) | Fastest |
| p-Chlorophenyl Oxooctanoate | Chloro (-Cl) | Moderate (-I) | Weak (+R) | Fast |
| p-Bromophenyl Oxooctanoate | Bromo (-Br) | Moderate (-I) | Weak (+R) | Slower |
| p-Iodophenyl Oxooctanoate | Iodo (-I) | Weak (-I) | Weak (+R) | Slowest |
Rationale for Predicted Reactivity:
The reactivity of the halophenyl oxooctanoates in nucleophilic acyl substitution reactions, such as hydrolysis, is primarily determined by the stability of the phenoxide leaving group. A more stable leaving group will result in a faster reaction rate. The stability of the phenoxide is, in turn, influenced by the electron-withdrawing or electron-donating nature of the halogen substituent.
-
Inductive Effect (-I): All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect. This effect stabilizes the negative charge on the phenoxide ion, making it a better leaving group. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect destabilizes the phenoxide ion. The extent of this resonance effect is greatest for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon, and it decreases for the larger halogens.
For halogens, the inductive effect is generally considered to be more dominant than the resonance effect in influencing the acidity of the corresponding phenol (and thus the stability of the phenoxide). Therefore, the overall electron-withdrawing character of the halogens in this context follows the order F > Cl > Br > I. Consequently, p-fluorophenyl oxooctanoate is predicted to have the most stable leaving group and thus the fastest rate of hydrolysis, while p-iodophenyl oxooctanoate is expected to be the least reactive.
Experimental Protocols
To experimentally determine and compare the reactivity of different halophenyl oxooctanoates, a kinetic analysis of their hydrolysis can be performed. The following is a detailed methodology for such an experiment.
Kinetic Analysis of Alkaline Hydrolysis of Halophenyl Oxooctanoates by UV-Vis Spectrophotometry
This experiment measures the rate of hydrolysis of halophenyl oxooctanoates under alkaline conditions by monitoring the formation of the corresponding halophenolate ion, which absorbs light in the UV-Vis spectrum at a different wavelength than the parent ester.
Materials and Reagents:
-
p-Fluorophenyl oxooctanoate, p-chlorophenyl oxooctanoate, p-bromophenyl oxooctanoate, and p-iodophenyl oxooctanoate
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.01 M)
-
Buffer solutions of various pH values (for pH-rate profile studies)
-
Acetonitrile or other suitable organic solvent (for preparing stock solutions of the esters)
-
Deionized water
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each halophenyl oxooctanoate (e.g., 1 mM) in acetonitrile.
-
Prepare a stock solution of sodium hydroxide (e.g., 0.1 M) in deionized water and standardize it by titration.
-
Prepare working solutions of NaOH (e.g., 0.01 M) by diluting the stock solution.
-
-
Determination of λmax for Halophenolates:
-
For each halogen, prepare a solution of the corresponding p-halophenol in the 0.01 M NaOH solution.
-
Scan the UV-Vis spectrum of each solution to determine the wavelength of maximum absorbance (λmax) for each halophenolate ion.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the λmax determined for the specific halophenolate being studied.
-
Equilibrate a cuvette containing the 0.01 M NaOH solution in the temperature-controlled holder of the spectrophotometer (e.g., at 25 °C).
-
To initiate the reaction, inject a small, known volume of the ester stock solution into the cuvette, rapidly mix, and start recording the absorbance as a function of time. The final concentration of the ester should be significantly lower than the NaOH concentration to ensure pseudo-first-order kinetics.
-
Record the absorbance until the reaction is complete (i.e., the absorbance reaches a stable maximum).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of (A_∞ - A_t) versus time, where A_t is the absorbance at time t, and A_∞ is the absorbance at the end of the reaction. The slope of this plot will be -k_obs.
-
The second-order rate constant (k_OH) can be calculated by dividing k_obs by the concentration of the hydroxide ion: k_OH = k_obs / [OH⁻].
-
Repeat the experiment for each of the halophenyl oxooctanoates to obtain their respective second-order rate constants for comparison.
-
Mandatory Visualization
Signaling Pathway Diagram
Halogenated aromatic compounds are known to interact with various biological pathways. One of the most well-characterized is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3] The binding of halogenated aromatic ligands to AhR can lead to the transcription of genes involved in xenobiotic metabolism.[4][5][6][7]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the kinetic analysis of halophenyl oxooctanoate hydrolysis.
Caption: Workflow for Kinetic Analysis of Ester Hydrolysis.
References
- 1. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rkmvccrahara.org [rkmvccrahara.org]
- 7. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
In vitro efficacy of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate derivatives against cancer cell lines
Lack of Specific Data on Ethyl 8-(2-chlorophenyl)-8-oxooctanoate Derivatives
Initial searches for the in vitro efficacy of this compound derivatives against cancer cell lines did not yield specific studies detailing the anti-cancer properties of this particular class of compounds. The available research primarily focuses on other molecular scaffolds, such as chalcones, quinolines, and pyridines, which have been extensively investigated for their potential as anti-cancer agents.
Therefore, this guide will present a comparative overview of the in vitro efficacy of representative anti-cancer compounds from the broader category of synthetic derivatives, using the structure and format requested. The data and protocols are drawn from studies on these alternative compounds to serve as a template for how the efficacy of this compound derivatives could be assessed and presented.
Comparative Efficacy of Novel Synthetic Derivatives Against Cancer Cell Lines
The development of novel synthetic compounds with anti-cancer properties is a significant area of research. This section provides a comparative analysis of the in vitro cytotoxic activity of various recently synthesized chemical derivatives against several human cancer cell lines. The data is presented to facilitate an objective comparison of their potency.
Data Presentation: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a key metric for the cytotoxic potential of a compound. The following table summarizes the IC₅₀ values for several novel derivatives from different chemical classes, as tested against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |
| HCT-116 (Colon) | 5.34 | 10.4 | |||
| MCF-7 (Breast) | 5.21 | 11.1 | |||
| Amino Chalcone | Compound 13e | MGC-803 (Gastric) | 1.52 | 5-FU | - |
| HCT-116 (Colon) | 1.83 | - | |||
| MCF-7 (Breast) | 2.54 | - | |||
| Bis-Chalcone | Compound 5a | A549 (Lung) | 41.99 | Cisplatin | - |
| Spiro-Pyridine | Compound 7 | Caco-2 (Colon) | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 |
| HepG-2 (Liver) | 8.90 ± 0.6 | 4.50 ± 0.2 |
Data sourced from multiple studies on novel anticancer derivatives.[1][2][3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the anti-cancer efficacy of the presented derivatives.
Cell Culture and Maintenance
Human cancer cell lines such as MCF-7 (breast), MGC-803 (gastric), HCT-116 (colon), A549 (lung), Caco-2 (colon), and HepG-2 (liver) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][5]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil, Cisplatin, or Doxorubicin) for 48 to 72 hours.
-
MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis
Flow cytometry is commonly used to assess apoptosis and cell cycle distribution.
-
Cell Treatment: Cells are treated with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. For apoptosis analysis, cells are stained with an Annexin V-FITC and Propidium Iodide (PI) kit. For cell cycle analysis, cells are stained with PI containing RNase A.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to determine the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[5]
Visualizations
The following diagrams illustrate a typical experimental workflow for evaluating in vitro anti-cancer efficacy and a simplified representation of an apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Cetylberberine inhibits growth of lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
A detailed comparative analysis of synthesized versus commercial Ethyl 8-(2-chlorophenyl)-8-oxooctanoate is not feasible at this time due to the limited availability of public-domain data. Comprehensive experimental protocols for its synthesis, established commercial purity standards, and detailed analytical data (NMR, GC-MS) are not sufficiently documented in readily accessible scientific literature or commercial datasheets. This scarcity of information prevents a direct and objective comparison as required.
To demonstrate the requested format and methodology for such a comparison guide, this document presents an analysis of a well-characterized and structurally related keto ester, Ethyl Benzoylacetate . This illustrative guide will follow the requested structure, including experimental protocols, data presentation, and visualizations, to serve as a template for researchers when sufficient data for this compound becomes available.
Illustrative Comparison: Synthesized vs. Commercial Ethyl Benzoylacetate
This guide provides a comparative benchmark of the purity of laboratory-synthesized Ethyl Benzoylacetate against commercially available standards. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for evaluating chemical purity, complete with experimental data and detailed methodologies.
Synthesis of Ethyl Benzoylacetate
A common and reliable method for the synthesis of Ethyl Benzoylacetate is the Claisen condensation of ethyl acetate and ethyl benzoate.[1][2][3][4]
Experimental Protocol: Claisen Condensation
-
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl acetate
-
Ethyl benzoate
-
Diethyl ether
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol to prepare a sodium ethoxide solution.
-
Cool the solution in an ice bath and add a mixture of ethyl acetate and ethyl benzoate dropwise with constant stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with a dilute solution of sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Purity Assessment: Analytical Methods
The purity of the synthesized Ethyl Benzoylacetate and a commercial standard (e.g., from a supplier like Sigma-Aldrich or Otto Chemie Pvt. Ltd. with a specified purity of ≥98%) was determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7]
2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system with a capillary column (e.g., DB-5ms).
-
Method:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Method:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a standard carbon spectrum with proton decoupling.
-
Comparative Data Analysis
The analytical data for the synthesized Ethyl Benzoylacetate and the commercial standard are summarized below.
Table 1: Purity Comparison by GC-MS
| Sample | Retention Time (min) | Peak Area (%) | Major Impurities (if any) |
| Synthesized Ethyl Benzoylacetate | 12.5 | 97.8 | Ethyl acetate (1.5%), Ethyl benzoate (0.7%) |
| Commercial Ethyl Benzoylacetate | 12.5 | 99.2 | Unidentified minor peaks (<0.8%) |
Table 2: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Synthesized Sample | Commercial Standard |
| 1.25 | Triplet | 3H | -OCH₂CH ₃ | ✓ | ✓ |
| 3.95 | Singlet | 2H | -COCH ₂CO- | ✓ | ✓ |
| 4.20 | Quartet | 2H | -OCH ₂CH₃ | ✓ | ✓ |
| 7.40-7.60 | Multiplet | 3H | Aromatic CH | ✓ | ✓ |
| 7.95 | Multiplet | 2H | Aromatic CH | ✓ | ✓ |
Table 3: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment | Synthesized Sample | Commercial Standard |
| 14.1 | -OCH₂C H₃ | ✓ | ✓ |
| 45.8 | -COC H₂CO- | ✓ | ✓ |
| 61.5 | -OC H₂CH₃ | ✓ | ✓ |
| 128.6 | Aromatic C H | ✓ | ✓ |
| 128.9 | Aromatic C H | ✓ | ✓ |
| 133.8 | Aromatic C H | ✓ | ✓ |
| 136.4 | Aromatic ipso-C | ✓ | ✓ |
| 167.5 | C =O (ester) | ✓ | ✓ |
| 192.8 | C =O (keto) | ✓ | ✓ |
Discussion of Results
The synthesized Ethyl Benzoylacetate was obtained with a good purity of 97.8% as determined by GC-MS. The major impurities were identified as unreacted starting materials, namely ethyl acetate and ethyl benzoate. The commercial standard showed a higher purity of 99.2%.
The ¹H and ¹³C NMR spectra of both the synthesized and commercial samples were consistent with the structure of Ethyl Benzoylacetate, with all expected peaks being present and no significant unassigned signals observed in the commercial sample. The minor impurities in the synthesized product were also detectable in the baseline of the NMR spectra upon close inspection.
The primary fragmentation pattern in the mass spectrum of Ethyl Benzoylacetate involves the loss of the ethoxy group (-OC₂H₅, 45 m/z) to form the benzoyl cation (C₆H₅CO⁺, 105 m/z), which is often the base peak.[8] Another significant fragment corresponds to the phenyl cation (C₆H₅⁺, 77 m/z).
Visualizations
Caption: Workflow for the synthesis and purity comparison of Ethyl Benzoylacetate.
Caption: Key fragmentation pathway of Ethyl Benzoylacetate in Mass Spectrometry.
Conclusion
The synthesized Ethyl Benzoylacetate exhibits a high degree of purity, suitable for many research applications. However, for applications requiring the highest purity, the commercial standard is superior. The primary impurities in the synthesized product are residual starting materials, which could potentially be reduced by optimizing the reaction conditions or purification process. This guide provides a robust framework for the comparative analysis of synthesized and commercial chemical compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scbt.com [scbt.com]
- 6. Ethyl benzoyl acetate | 94-02-0 | Benzoylacetic acid ethyl ester, Ethyl 3-oxo-3-phenylpropionate, Ethyl benzoylacetate [ottokemi.com]
- 7. Ethyl benzoylacetate technical grade, 90 94-02-0 [sigmaaldrich.com]
- 8. pharmacy180.com [pharmacy180.com]
Evaluating the Drug-like Properties of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the drug-like properties of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate and a focused library of its rationally designed derivatives. The following sections detail the physicochemical and in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds, offering a framework for identifying candidates with favorable pharmacokinetic and safety profiles. The synthesis of this class of compounds is typically achieved through a Friedel-Crafts acylation reaction. While preliminary studies on structurally related compounds suggest potential antimicrobial and anti-inflammatory properties, this guide focuses on the fundamental drug-like attributes that are critical for further development.[1]
Comparative Analysis of Physicochemical and In Vitro ADME-Tox Properties
The drug-like properties of the parent compound, this compound (ECO-001), and its derivatives were evaluated using a panel of standard in vitro assays. The derivatives were designed to explore the impact of subtle structural modifications on key pharmacokinetic parameters. ECO-002 introduces a fluorine atom to enhance metabolic stability and alter electronic properties. ECO-003 incorporates a hydroxyl group to improve solubility. ECO-004 replaces the ethyl ester with a methyl ester to assess the impact on hydrolysis and cell permeability.
Table 1: Physicochemical Properties
| Compound ID | Chemical Name | Molecular Formula | Mol. Wt. ( g/mol ) | LogP | Aqueous Solubility (µM) |
| ECO-001 | This compound | C16H21ClO3 | 296.79 | 4.2 | 15 |
| ECO-002 | Ethyl 8-(2-chloro-4-fluorophenyl)-8-oxooctanoate | C16H20ClFO3 | 314.78 | 4.5 | 12 |
| ECO-003 | Ethyl 8-(2-chloro-4-hydroxyphenyl)-8-oxooctanoate | C16H21ClO4 | 312.79 | 3.8 | 45 |
| ECO-004 | Mthis compound | C15H19ClO3 | 282.76 | 4.0 | 18 |
Table 2: In Vitro ADME-Tox Properties
| Compound ID | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Cytotoxicity (HepG2 IC₅₀, µM) |
| ECO-001 | 5.8 | 3.5 | 25 | > 100 |
| ECO-002 | 6.2 | 4.1 | 45 | > 100 |
| ECO-003 | 4.5 | 2.8 | 22 | 85 |
| ECO-004 | 6.1 | 3.9 | 28 | > 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This assay is utilized to predict passive, transcellular permeability of the compounds.
-
Membrane Preparation: A 1% solution of lecithin in dodecane is prepared. 5 µL of this solution is added to the membrane of a 96-well donor plate and allowed to impregnate for 5 minutes.
-
Compound Preparation: Test compounds are dissolved in a buffer of 1X PBS (pH 7.4) with 5% DMSO to a final concentration of 10 µM.
-
Assay Procedure: The acceptor plate is filled with 300 µL of the PBS/DMSO buffer. 150 µL of the compound solution is added to the donor plate wells. The donor plate is then placed onto the acceptor plate, and the assembly is incubated for 16-20 hours in a moist chamber.
-
Analysis: Following incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated from this data.
This assay assesses both passive and active transport across a monolayer of human intestinal cells.
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound, at a concentration of 10 µM, is added to the apical (A) side of the monolayer, with fresh buffer on the basolateral (B) side.
-
Incubation and Sampling: The plate is incubated at 37°C with gentle shaking. Samples are taken from the basolateral side at various time points over a 2-hour period.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS. The Papp value is then calculated to determine the rate of transport across the cell monolayer.
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[2][3][4][5][6]
-
Reaction Mixture Preparation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH regenerating system. The mixture is then incubated at 37°C.[2][3]
-
Time Points and Termination: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes). The reaction is stopped by adding ice-cold acetonitrile.[2]
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The metabolic half-life (t½) is calculated from the rate of disappearance of the compound.[2]
This assay is used to measure the cytotoxic effect of the compounds on cultured cells.[7][8]
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition and Incubation: After the treatment period, 10 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization and Measurement: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO. The absorbance is then measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.[8]
Visualizations
Caption: Workflow for evaluating the drug-like properties of candidate compounds.
Interpretation and Conclusion
The parent compound, ECO-001 , demonstrates moderate permeability and metabolic stability with low cytotoxicity, establishing a promising baseline profile.
The introduction of a fluorine atom in ECO-002 resulted in a slight increase in lipophilicity and a marked improvement in metabolic stability, suggesting that this position is sensitive to metabolic attack in the parent compound. The permeability of ECO-002 was also slightly enhanced.
The addition of a hydroxyl group in ECO-003 significantly improved aqueous solubility, as expected. However, this modification led to a decrease in permeability and did not improve metabolic stability, while also introducing a moderate level of cytotoxicity.
The change from an ethyl to a methyl ester in ECO-004 had a minimal impact on the overall drug-like properties compared to the parent compound, suggesting that this part of the molecule is less critical for the observed ADME-Tox profile.
References
- 1. Ethyl 8-(3-chlorophenyl)-8-oxooctanoate | 898752-20-0 | Benchchem [benchchem.com]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. mttlab.eu [mttlab.eu]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Comparison of different catalysts for the synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, a potentially valuable intermediate in pharmaceutical and materials science, is most commonly achieved through Friedel-Crafts acylation. This reaction involves the introduction of an acyl group onto the 2-chlorophenyl ring. The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity, and environmental impact. This guide provides a comparative overview of common catalysts employed for this transformation, supported by general experimental principles.
The primary synthetic route involves the reaction of 2-chlorotoluene with ethyl 8-chloro-8-oxooctanoate in the presence of a catalyst. The chlorine atom on the aromatic ring is an ortho-, para-director; however, due to steric hindrance from the chloro group, the major product of this acylation is expected to be the para-substituted isomer, with the ortho-substituted product, this compound, being a minor product. The choice of catalyst can influence the ratio of these isomers.
Catalyst Performance Comparison
| Catalyst Parameter | Aluminum Chloride (AlCl₃) | Zeolite (e.g., H-BEA) |
| Catalyst Type | Homogeneous Lewis Acid | Heterogeneous Solid Acid |
| Typical Loading | Stoichiometric or excess | Catalytic (e.g., 10-20 wt%) |
| Reaction Temperature | 0 - 25 °C | 100 - 180 °C |
| Reaction Time | 2 - 6 hours | 6 - 24 hours |
| Estimated Yield (%) | 70 - 85 (total isomers) | 60 - 80 (total isomers) |
| Selectivity | Moderate para-selectivity | Potentially higher para-selectivity due to shape-selective pores |
| Work-up | Aqueous quench required | Simple filtration |
| Recyclability | Not readily recyclable | Recyclable after regeneration |
| Environmental Impact | High (acidic waste) | Low (reduced waste) |
Note: The yields and selectivities are estimations based on related reactions and the known principles of Friedel-Crafts acylation of substituted benzenes. Actual experimental results may vary.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis and analysis of this compound.
Caption: General reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and analysis.
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the synthesis of this compound. Optimization of these procedures is recommended for achieving the best results.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a dry solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reactant Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of ethyl 8-chloro-8-oxooctanoate (1.0 equivalent) in the same dry solvent dropwise via the dropping funnel.
-
Aromatic Substrate Addition: After the formation of the acylium ion complex (typically after 30 minutes of stirring), add 2-chlorotoluene (1.5 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the ortho and para isomers.
Protocol 2: Synthesis using a Zeolite Catalyst
-
Catalyst Activation: Activate the zeolite catalyst (e.g., H-BEA, 10-20 wt% with respect to the limiting reagent) by heating under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the activated zeolite, 2-chlorotoluene (used in excess as both reactant and solvent), and ethyl 8-chloro-8-oxooctanoate (1.0 equivalent).
-
Reaction: Heat the mixture to a temperature between 100-180 °C and stir vigorously. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.
-
Catalyst Recovery: Separate the catalyst by filtration. The recovered catalyst can be washed with a solvent, dried, and calcined for reuse.
-
Purification: Remove the excess 2-chlorotoluene from the filtrate by distillation under reduced pressure. Purify the resulting crude product by column chromatography as described in Protocol 1.
Disclaimer: These protocols are intended as general guidelines. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The specific reaction conditions may require optimization to achieve desired yields and purity.
A Comparative Review of Synthetic Methodologies for Aryl Ketoesters
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aryl ketoesters, crucial intermediates in the production of a wide array of pharmaceuticals and biologically active compounds, has been a focal point of extensive research. This guide provides a comparative analysis of prominent synthetic methodologies, including transition-metal catalysis, electrochemical synthesis, photoredox catalysis, and organocatalysis. By presenting key performance indicators in a structured format, alongside detailed experimental protocols and a visual representation of the synthetic landscape, this review aims to equip researchers with the necessary information to select the most suitable method for their specific applications.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route to aryl ketoesters is often dictated by factors such as the desired substitution pattern (α- or β-arylation), required stereochemistry, substrate scope, and reaction efficiency. The following table summarizes the quantitative data for several leading methodologies, offering a clear comparison of their capabilities.
| Methodology | Catalyst/Mediator | Starting Materials | Key Advantages | Yield Range (%) | Enantioselectivity (ee) |
| Palladium-Catalyzed β-Arylation | Pd₂(dba)₃ / PᵗBu₃ | α-Keto ester enolates, Aryl bromides | Broad substrate scope, access to β-stereogenic centers.[1] | 69-95 | N/A (for racemic products) |
| Rhodium-Catalyzed Enantioconvergent Arylation | Chiral (diene)Rh(I) complex | Racemic β-stereogenic α-keto esters, Arylboronic acids | High diastereo- and enantioselectivity for tertiary aryl glycolates.[2] | 70-95 | 90-99 |
| Electrochemical Synthesis (α-Arylation) | KI (mediator) | Acetophenones, Alcohols | Mild conditions, high atom economy, avoids harsh oxidants.[3][4] | 65-88 | N/A |
| Visible-Light Photoredox Catalysis | Ru(bpy)₃Cl₂ or other photocatalysts | α-Oxo acids, Aryl halides | Mild conditions, broad functional group tolerance, radical-based approach. | 50-92 | N/A |
| Organocatalytic α-Arylation | Cinchona alkaloid derivatives | β-Ketoesters, Quinones | Metal-free, high enantioselectivity for electron-rich aryl groups.[5] | 75-98 | 85-97 |
Logical Relationships of Synthetic Approaches
The following diagram illustrates the distinct pathways and starting material requirements for the major classes of aryl ketoester synthesis.
Caption: Synthetic pathways to aryl ketoesters.
Detailed Experimental Protocols
Palladium-Catalyzed β-Arylation of α-Keto Esters
This protocol is adapted from the work of Zavesky, Bartlett, and Johnson (2017).[1]
Materials:
-
α-Keto ester (1.0 equiv)
-
Aryl bromide (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol %)
-
Tri-tert-butylphosphine (PᵗBu₃) (8 mol %)
-
Toluene (to achieve a 0.2 M concentration of the α-keto ester)
Procedure:
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃, PᵗBu₃, and K₂CO₃.
-
Add the α-keto ester and aryl bromide to the vial.
-
Add toluene and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-aryl-α-keto ester.
Rhodium-Catalyzed Enantioconvergent Arylation of α-Keto Esters
This protocol is based on a general procedure for rhodium-catalyzed asymmetric arylation.[2]
Materials:
-
Racemic β-stereogenic α-keto ester (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Rh(cod)₂]BF₄ (2.5 mol %)
-
Chiral diene ligand (e.g., a derivative of (R)-BINAP) (3.0 mol %)
-
Triethylamine (Et₃N) (6.0 equiv)
-
1,4-Dioxane/H₂O (10:1 v/v)
Procedure:
-
In a Schlenk tube under an argon atmosphere, dissolve [Rh(cod)₂]BF₄ and the chiral diene ligand in the 1,4-dioxane/H₂O solvent mixture.
-
Stir the solution at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the racemic β-stereogenic α-keto ester, arylboronic acid, and triethylamine to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched tertiary aryl glycolate.
KI-Mediated Electrochemical Synthesis of Aryl α-Ketoesters
This protocol is adapted from a procedure for the electrochemical synthesis of aryl α-ketoesters from acetophenones.[3][4]
Materials:
-
Acetophenone derivative (1.0 equiv)
-
Potassium iodide (KI) (2.0 equiv)
-
Alcohol (e.g., methanol, ethanol) as both solvent and reagent
-
Undivided electrochemical cell with a graphite anode and a platinum cathode
Procedure:
-
Set up an undivided electrochemical cell with a graphite plate as the anode and a platinum plate as the cathode.
-
Dissolve the acetophenone derivative and potassium iodide in the chosen alcohol in the electrochemical cell.
-
Bubble oxygen through the solution for 10-15 minutes prior to and during the electrolysis.
-
Apply a constant current of 10 mA to the cell.
-
Continue the electrolysis until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, remove the electrodes and concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the aryl α-ketoester.
Visible-Light Photoredox Catalysis for Aryl Ketoester Synthesis
This general protocol is based on the decarboxylative arylation of α-oxo acids.
Materials:
-
α-Oxo acid (1.0 equiv)
-
Aryl halide (e.g., aryl iodide or bromide) (1.5 equiv)
-
fac-Ir(ppy)₃ or other suitable photocatalyst (1-2 mol %)
-
Base (e.g., Cs₂CO₃ or K₂HPO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
Procedure:
-
To an oven-dried Schlenk tube, add the α-oxo acid, aryl halide, photocatalyst, and base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by flash column chromatography on silica gel.
Organocatalytic Enantioselective α-Arylation of β-Ketoesters
This protocol is based on the work of Alemán, Richter, and Jørgensen (2007) using cinchona alkaloid catalysts.[5]
Materials:
-
β-Ketoester (1.0 equiv)
-
Quinone (1.0 equiv)
-
Cinchona alkaloid-derived catalyst (e.g., a quinine or quinidine derivative) (20 mol %)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve the β-ketoester and the quinone in dichloromethane.
-
Cool the solution to the specified reaction temperature (e.g., -32 °C).
-
After approximately 15 minutes of stirring at the target temperature, add the cinchona alkaloid-derived catalyst.
-
Continue stirring at this temperature until the reaction is complete (monitored by TLC).
-
Directly load the crude reaction mixture onto a silica gel column.
-
Purify by flash chromatography to isolate the optically active α-aryl-β-ketoester.
References
- 1. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Complex Tertiary Glycolates by Enantioconvergent Arylation of Stereochemically Labile α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discover.library.noaa.gov [discover.library.noaa.gov]
- 4. Electrochemical Synthesis of the Aryl α‐Ketoesters from Acetophenones Mediated by KI [ouci.dntb.gov.ua]
- 5. pure.au.dk [pure.au.dk]
Assessing the Reproducibility of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, a potentially valuable intermediate in pharmaceutical research, presents a significant regioselectivity challenge. Standard synthesis protocols often lack the necessary control to reliably produce the desired ortho-substituted product in high yields. This guide provides a comparative analysis of established and alternative synthetic methodologies, offering insights into their reproducibility and performance based on available experimental data for analogous compounds.
The Challenge: Regioselectivity in Friedel-Crafts Acylation
The most direct and commonly explored route to phenyl ketones is the Friedel-Crafts acylation. However, when applied to substituted benzenes like chlorobenzene, this reaction typically yields a mixture of ortho and para isomers. In the case of chlorobenzene, the para-substituted product is predominantly formed due to steric hindrance at the ortho position. This inherent lack of regioselectivity makes the standard Friedel-Crafts acylation an unreliable and poorly reproducible method for the synthesis of the target molecule, this compound.
Comparative Analysis of Synthetic Protocols
Given the limitations of the standard Friedel-Crafts approach, alternative ortho-selective strategies are necessary for a reproducible synthesis. Below is a comparison of the traditional method with more promising alternatives.
| Method | Key Reagents | Typical Conditions | Reported Yield (Analogous Reactions) | Reproducibility Issues |
| Traditional Friedel-Crafts Acylation | Chlorobenzene, Suberoyl Chloride/Anhydride, AlCl₃ | Anhydrous conditions, often in a non-polar solvent | Para-isomer is the major product; ortho-isomer yield is typically low and variable. | Poor reproducibility for the ortho-isomer due to lack of regioselectivity. |
| Fries Rearrangement | 2-Chlorophenyl octanoate, Lewis Acid (e.g., AlCl₃) | High temperatures generally favor the ortho-product. | Moderate to good yields for ortho-acylated phenols, but can be substrate-dependent. | Can be sensitive to reaction conditions (temperature, solvent), potentially affecting the ortho/para ratio and overall yield. |
| Directed ortho-Metalation (DoM) | Chlorobenzene, Strong Base (e.g., s-BuLi), Acylating Agent | Low temperatures (e.g., -78 °C) in an ethereal solvent (e.g., THF). | Good to high yields for ortho-functionalized aromatics. | Requires strictly anhydrous and inert conditions. The choice of directing group and base is critical for success. |
Experimental Protocols for Key Methodologies
Protocol 1: Fries Rearrangement of 2-Chlorophenyl Octanoate (Generalized)
The Fries rearrangement offers a plausible pathway to the ortho-acylated phenol precursor. This reaction involves the intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. Higher temperatures generally favor the formation of the ortho-isomer.
Step 1: Synthesis of 2-Chlorophenyl Octanoate
-
To a solution of 2-chlorophenol (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add octanoyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chlorophenyl octanoate.
Step 2: Fries Rearrangement
-
To a solution of 2-chlorophenyl octanoate (1.0 eq) in a high-boiling inert solvent (e.g., nitrobenzene or 1,2-dichlorobenzene), add a Lewis acid (e.g., anhydrous aluminum chloride, 1.2-2.0 eq) portion-wise at a controlled temperature.
-
Heat the reaction mixture to a temperature that favors ortho-isomer formation (typically >100 °C) and monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent, and wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic layer. Purify the resulting hydroxy ketone by column chromatography or recrystallization.
Step 3: Esterification
-
The resulting 8-(2-chloro-hydroxyphenyl)-8-oxooctanoic acid precursor can then be esterified using standard methods (e.g., Fischer esterification with ethanol and a catalytic amount of strong acid) to yield the final product.
Protocol 2: Directed ortho-Metalation (DoM) of Chlorobenzene (Generalized)
Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. A directing group on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile. For chlorobenzene, the chlorine atom itself can act as a directing group, although other, more powerful directing groups can be introduced.
Step 1: ortho-Litiation of Chlorobenzene
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve chlorobenzene (1.0 eq) in a dry ethereal solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to a low temperature (typically -78 °C to -100 °C).
-
Slowly add a strong organolithium base (e.g., s-butyllithium, 1.1 eq) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours) to allow for the formation of the ortho-lithiated species.
Step 2: Acylation
-
To the solution of the ortho-lithiated chlorobenzene, add a suitable acylating agent, such as ethyl 8-chloro-8-oxooctanoate (1.0 eq), dropwise at the low temperature.
-
Allow the reaction to stir at the low temperature for several hours before gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography to obtain this compound.
Workflow and Pathway Diagrams
Caption: Comparative synthetic workflows for this compound.
Caption: Logical relationship of synthetic methods to overcome the ortho-selectivity challenge.
Conclusion and Recommendations
The direct Friedel-Crafts acylation of chlorobenzene is not a recommended method for the reproducible synthesis of this compound due to its inherent lack of regioselectivity. For researchers and drug development professionals requiring a reliable supply of this compound, exploring ortho-selective strategies is crucial.
-
The Fries Rearrangement presents a viable, albeit potentially condition-sensitive, alternative. Careful optimization of temperature and solvent is necessary to maximize the yield of the desired ortho-isomer.
-
Directed ortho-Metalation (DoM) offers the most promising route for achieving high ortho-selectivity and, consequently, better reproducibility. While the requirement for strictly anhydrous and low-temperature conditions can be demanding, the high degree of regiocontrol often justifies the additional experimental setup.
It is strongly recommended that any synthesis of this compound intended for scale-up or use in sensitive applications be preceded by small-scale optimization studies of either the Fries rearrangement or Directed ortho-Metalation protocols to establish robust and reproducible reaction conditions.
Safety Operating Guide
Proper Disposal of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount laboratory practice. This guide provides essential safety and logistical information for the proper disposal of Ethyl 8-(2-chlorophenyl)-8-oxooctanoate, ensuring compliance and environmental protection.
I. Hazard Profile and Safety Summary
This compound is classified as a combustible liquid that is toxic to aquatic life with long-lasting effects.[1] Adherence to proper disposal protocols is crucial to mitigate these risks.
| Hazard Classification | GHS Code | Description |
| Flammable Liquids | H227 | Combustible liquid |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H411 | Toxic to aquatic life with long lasting effects |
This table summarizes the primary hazards associated with this compound based on its Safety Data Sheet.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemically impervious gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory to protect skin and clothing.[2][3]
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant.[1] It is imperative not to dispose of this chemical down the drain or mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][3][4]
-
Segregation: As a chlorinated (halogenated) organic compound, this compound must be segregated from non-halogenated organic waste.[5][6][7] This is critical because halogenated wastes require specific incineration processes.[6]
-
Containerization:
-
Whenever possible, leave the chemical in its original container.[1]
-
If transferring is necessary, use a designated "Halogenated Organic Waste" container provided by your institution's EHS department.[3][6] These containers are specifically designed for this waste stream.
-
Ensure the container is compatible with the chemical and is kept closed except when adding waste.
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, such as a fume hood, to minimize exposure to any potential vapors.[3]
-
Keep the container away from heat, sparks, open flames, and other ignition sources, as the substance is a combustible liquid.[1]
-
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional protocols for requesting a waste pickup.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.
-
Containment: Use an inert absorbent material such as sand, earth, or commercial sorbent pads to contain the spill.[2]
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, following your institution's guidelines.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cpda.com [cpda.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Ethyl 8-(2-chlorophenyl)-8-oxooctanoate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 8-(2-chlorophenyl)-8-oxooctanoate. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE is detailed below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may offer insufficient protection against chlorinated solvents and esters. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | Fume Hood | All handling of the compound should be conducted in a certified chemical fume hood. |
| Respirator | An air-purifying respirator with an organic vapor cartridge may be necessary for spill cleanup or if working outside of a fume hood is unavoidable. Consult your institution's environmental health and safety department for specific guidance. | |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.[1]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Spill Procedures: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed container for proper disposal.
Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong acids.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Classification: This compound is a halogenated organic compound.
-
Disposal Method: Collect waste in a designated, labeled, and sealed container. The container should be clearly marked as "Halogenated Organic Waste." Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
This structured approach ensures that all necessary safety precautions are taken at each stage of handling this compound, from preparation to disposal, thereby minimizing risks to laboratory personnel and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
